GSK 4027
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methyl-5-[[(3R,5R)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN4O/c1-21-10-13(12-6-4-3-5-7-12)8-14(11-21)20-15-9-19-22(2)17(23)16(15)18/h3-7,9,13-14,20H,8,10-11H2,1-2H3/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAFGXCWAWRULT-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C[C@H](C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of GSK4027: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK4027 is a potent and selective chemical probe designed to target the bromodomains of p300/CBP-associated factor (PCAF, also known as KAT2B) and general control nonderepressible 5 (GCN5, also known as KAT2A).[1] These proteins are histone acetyltransferases (HATs) that play crucial roles in transcriptional regulation, and their dysregulation has been implicated in various diseases, including cancer and inflammatory conditions. This technical guide provides an in-depth overview of the mechanism of action of GSK4027, including its biochemical and cellular activities, the signaling pathways it modulates, and detailed methodologies for key experimental assays.
Core Mechanism: Inhibition of PCAF/GCN5 Bromodomains
The primary mechanism of action of GSK4027 is the competitive inhibition of the bromodomains of PCAF and GCN5. Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins, thereby recruiting regulatory complexes to specific chromatin regions. By binding to the acetyl-lysine binding pocket of the PCAF and GCN5 bromodomains, GSK4027 prevents their interaction with acetylated histones and other acetylated proteins. This disrupts the recruitment of PCAF/GCN5-containing complexes to target gene promoters, thereby modulating gene transcription.
Quantitative Data Summary
The following tables summarize the key quantitative data for GSK4027, demonstrating its potency, selectivity, and cellular efficacy.
Table 1: In Vitro Potency of GSK4027
| Target | Assay | Parameter | Value | Reference |
| PCAF | TR-FRET | IC50 | 40 nM | [1] |
| PCAF | BROMOscan | Ki | 1.4 nM | [1] |
| GCN5 | BROMOscan | Ki | 1.4 nM | [1] |
Table 2: In Vitro Selectivity of GSK4027
| Target Family | Assay | Selectivity | Details | Reference |
| BET Bromodomains | - | ≥18,000-fold | - | [1] |
| Wider Bromodomains | BROMOscan | ≥70-fold | Selectivity over BRPF3 (100 nM), BRD1 (110 nM), FALZ (130 nM), and BRPF1 (140 nM) | [1] |
Table 3: Cellular Activity of GSK4027
| Assay | Cell Line | Parameter | Value | Details | Reference |
| NanoBRET | HEK293 | IC50 | 60 nM | Measuring displacement of NanoLuc-tagged full-length PCAF from Halo-tagged histone H3.3 | [1] |
| Cytotoxicity | - | - | No changes up to 200 µM | Cellular health assay looking at mitochondrial integrity, nuclear size, and membrane permeability | [1] |
Signaling Pathways Modulated by GSK4027
GSK4027, by inhibiting PCAF and GCN5, can impact various downstream signaling pathways. One of the well-characterized pathways is the innate immune response, specifically the production of type I interferons.
Negative Regulation of the Interferon-β (IFN-β) Pathway
PCAF and GCN5 have been identified as negative regulators of the IFN-β production pathway. They achieve this by inhibiting the kinase activity of TANK-binding kinase 1 (TBK1), a key component in the signaling cascade that leads to the activation of the transcription factor IRF3 and subsequent IFN-β expression. By inhibiting PCAF and GCN5, GSK4027 is expected to relieve this inhibition on TBK1, leading to an enhanced IFN-β response.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of GSK4027.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the in vitro potency of GSK4027 in inhibiting the binding of the PCAF bromodomain to an acetylated peptide.
Principle: The assay measures the FRET between a donor fluorophore (e.g., Europium cryptate) conjugated to an antibody recognizing a tagged PCAF bromodomain and an acceptor fluorophore (e.g., XL665) conjugated to a biotinylated, acetylated histone peptide bound by streptavidin. Inhibition of the PCAF-peptide interaction by GSK4027 leads to a decrease in the FRET signal.
Methodology:
-
Reagents:
-
Recombinant GST-tagged PCAF bromodomain
-
Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac)
-
Anti-GST antibody labeled with Europium cryptate (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 100 mM NaCl, 0.1% BSA)
-
GSK4027 serial dilutions
-
-
Procedure:
-
Add 5 µL of GSK4027 serial dilutions to the wells of a 384-well plate.
-
Add 5 µL of a pre-mixed solution of GST-PCAF bromodomain and biotin-H4K8ac peptide.
-
Add 5 µL of a pre-mixed solution of anti-GST-Europium and Streptavidin-XL665.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, with excitation at 320 nm and emission at 620 nm (Europium) and 665 nm (XL665).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the GSK4027 concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
BROMOscan® Assay
This is a proprietary competition binding assay from DiscoverX used to determine the dissociation constant (Ki) of GSK4027 for a panel of bromodomains.
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR.
Methodology (General Overview):
-
Reagents:
-
DNA-tagged bromodomain of interest (e.g., PCAF, GCN5)
-
Immobilized proprietary ligand
-
GSK4027 serial dilutions
-
-
Procedure:
-
The DNA-tagged bromodomain is incubated with the test compound (GSK4027).
-
The mixture is then added to a well containing the immobilized ligand.
-
After an incubation period to allow for binding equilibrium, unbound components are washed away.
-
The amount of DNA-tagged bromodomain bound to the immobilized ligand is quantified using qPCR.
-
-
Data Analysis:
-
The amount of bound bromodomain is inversely proportional to the affinity of the test compound.
-
A dose-response curve is generated, and the Ki value is calculated.
-
NanoBRET™ Cellular Target Engagement Assay
This assay measures the ability of GSK4027 to disrupt the interaction between PCAF and histone H3.3 in living cells.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged full-length PCAF (donor) and a HaloTag®-labeled histone H3.3 (acceptor). When the two proteins are in close proximity, energy is transferred from the NanoLuc® substrate to the HaloTag® ligand, resulting in a BRET signal. GSK4027 competes with the acetylated histones for binding to the PCAF bromodomain, disrupting the interaction and reducing the BRET signal.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are co-transfected with plasmids encoding NanoLuc®-PCAF (full-length) and HaloTag®-Histone H3.3.
-
Cells are incubated for 24 hours to allow for protein expression.
-
-
Assay Procedure:
-
Transfected cells are harvested and seeded into a 96-well plate.
-
Cells are treated with the HaloTag® NanoBRET™ 618 Ligand and incubated for 2 hours.
-
Serial dilutions of GSK4027 are added to the wells, and the plate is incubated for another 2 hours.
-
The NanoBRET™ Nano-Glo® Substrate is added, and the plate is read immediately on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission.
-
-
Data Analysis:
-
The BRET ratio is calculated (acceptor emission / donor emission).
-
The corrected BRET ratio is plotted against the logarithm of the GSK4027 concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
GSK4027 is a highly potent and selective chemical probe for the bromodomains of PCAF and GCN5. Its mechanism of action involves the direct inhibition of the interaction between these bromodomains and acetylated lysine residues, leading to the modulation of gene transcription. The well-defined in vitro and cellular activities of GSK4027, along with its high selectivity, make it an invaluable tool for elucidating the biological functions of PCAF and GCN5 in health and disease. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers utilizing GSK4027 in their studies.
References
The Function of GSK2830371: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2830371 is a potent and selective, orally active, allosteric inhibitor of the wild-type p53-induced phosphatase 1 (WIP1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D).[1][2] As a key negative regulator in the DNA damage response pathway, WIP1's inhibition by GSK2830371 presents a promising therapeutic strategy in oncology, particularly in cancers harboring wild-type TP53.[1][3] This document provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of GSK2830371.
Core Function and Mechanism of Action
GSK2830371 functions as a non-competitive, allosteric inhibitor of WIP1 phosphatase.[4] Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a unique flap subdomain near the catalytic site of WIP1. This binding event locks the enzyme in an inactive conformation, thereby preventing it from dephosphorylating its substrates. This allosteric binding site is a distinguishing feature of WIP1, contributing to the high selectivity of GSK2830371.
The primary consequence of WIP1 inhibition by GSK2830371 is the stabilization and activation of the p53 tumor suppressor pathway. WIP1 normally dephosphorylates and inactivates key proteins in the DNA damage response, including p53 at serine 15 (Ser15) and the ataxia-telangiectasia mutated (ATM) kinase. By inhibiting WIP1, GSK2830371 leads to increased phosphorylation of p53 at Ser15, which enhances its stability and transcriptional activity. This, in turn, leads to the upregulation of p53 target genes such as p21 (CDKN1A) and PUMA, resulting in cell cycle arrest and apoptosis.
Beyond the p53 pathway, GSK2830371 has been shown to increase the phosphorylation of other WIP1 substrates, including Checkpoint Kinase 2 (Chk2) at Threonine 68 (T68), Histone H2A.X at Serine 139 (S139), and ATM at Serine 1981 (S1981). The compound has also been noted to potentially activate p38 MAPK signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of GSK2830371 from various studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Target/Assay | Source |
| IC50 | 6 nM | Human WIP1 phosphatase (cell-free assay) | |
| IC50 | >10 µM | PPM1A & PPM1K | |
| IC50 | >30 µM | Panel of 22 other phosphatases | |
| Kd | Calculated from kon and koff | Interaction with PPM1D1–420 (Surface Plasmon Resonance) |
Table 2: Cellular Activity and In Vivo Efficacy
| Cell Line / Model | Effect | Concentration / Dosage | Source |
| Lymphoid cell lines (wild-type TP53) | Selective antiproliferative activity | Not specified | |
| DOHH2 and MX-1 tumor cells | Synergistic antiproliferative effect with doxorubicin | Not specified | |
| DOHH2 tumor xenografts | Inhibition of tumor growth | 150 mg/kg p.o. | |
| RBE and SK-Hep-1 (liver adenocarcinoma) | Potentiation of MDM2 inhibitor (HDM201) | 2.5 µM (fixed concentration) | |
| RBE and SK-Hep-1 (liver adenocarcinoma) | Enhanced growth inhibition with MDM2 inhibitor (RG7388) | Not specified | |
| Mantle Cell Lymphoma (MCL) cell lines | Growth inhibition, prominent in p53 wild-type cells | Not specified |
Experimental Protocols
WIP1 Phosphatase Inhibition Assay (Cell-Free)
This assay is designed to measure the direct inhibitory effect of GSK2830371 on WIP1 enzymatic activity.
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Enzyme and Substrate Preparation : Recombinant human WIP1 (residues 2 to 420) expressed in baculovirus-infected SF9 cells is used. A fluorescent phosphate (B84403) substrate, such as difluorinated fluorescein (B123965) diphosphate (B83284) (FDP), is prepared in an appropriate assay buffer.
-
Assay Buffer Composition : A typical buffer consists of 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, and 0.05 mg/ml BSA.
-
Reaction Setup : A 50 μM solution of the FDP substrate is mixed with varying concentrations of GSK2830371 or DMSO (as a control).
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Initiation of Reaction : The enzymatic reaction is initiated by adding 10 nM of WIP1 to the substrate-inhibitor mixture at room temperature.
-
Signal Detection : After a 5-minute incubation period, the hydrolysis of FDP, which results in a fluorescent signal, is measured using a microplate reader (e.g., Spectramax) with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis : The IC50 value, representing the concentration of GSK2830371 required to inhibit 50% of WIP1 activity, is calculated from the dose-response curve.
Cell Proliferation (Viability) Assay
This assay determines the effect of GSK2830371 on the growth of cancer cell lines.
-
Cell Seeding : Cancer cells are seeded into 96-well plates at a density of 200–400 cells per well.
-
Compound Treatment : On day 1, the cells are treated with a serial dilution of GSK2830371.
-
Incubation : The plates are incubated for 7 days to allow for cell proliferation.
-
Viability Measurement : Cell viability is assessed using a luminescent assay, such as the CellTiter-Glo® Cell Viability Assay. This assay measures the amount of ATP, which is indicative of the number of metabolically active cells.
-
Signal Detection : The luminescent signal is detected using a plate reader (e.g., EnVision 2104).
-
Data Analysis : The growth inhibition (GI50) values are calculated to determine the concentration of the compound that causes a 50% reduction in cell growth.
In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of GSK2830371 in a living organism.
-
Animal Model : Immunocompromised mice (e.g., NOD-SCID mice) are used.
-
Tumor Cell Implantation : Human cancer cells (e.g., SK-Hep-1) are subcutaneously injected into the mice to establish tumors.
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Treatment Initiation : Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
Drug Administration : GSK2830371 is administered orally (p.o.) at a specified dose (e.g., 150 mg/kg). Treatment can be given as a monotherapy or in combination with other agents.
-
Tumor Measurement : Tumor size is measured regularly (e.g., weekly) using calipers.
-
Endpoint Analysis : At the end of the study (e.g., after two weeks of treatment), the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis : Tumor growth curves and final tumor weights are compared between the treatment and control groups to assess the anti-tumor efficacy.
Visualizations
Signaling Pathway Diagram
Caption: GSK2830371 inhibits WIP1, leading to increased phosphorylation and activation of p53 and other DNA damage response proteins, ultimately promoting cell cycle arrest and apoptosis.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating the efficacy of GSK2830371, from initial in vitro assays to in vivo tumor model studies.
References
GSK4027: An In-depth Technical Guide to a Selective PCAF/GCN5 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK4027 is a potent, cell-permeable, and highly selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF, also known as KAT2B) and general control nonderepressible 5 (GCN5, also known as KAT2A).[1][2][3] PCAF and GCN5 are closely related histone acetyltransferases (HATs) that play a critical role in the epigenetic regulation of gene transcription.[4][5] Their bromodomains are responsible for recognizing acetylated lysine (B10760008) residues on histones and other proteins, a key step in the recruitment of transcriptional machinery to chromatin. GSK4027 offers a valuable tool for investigating the biological functions of PCAF and GCN5 bromodomains in various physiological and pathological processes, including inflammation, cancer, and retroviral infection. This guide provides a comprehensive overview of the technical data and experimental methodologies associated with GSK4027.
Quantitative Data Summary
The following tables summarize the in vitro and cellular potency, as well as the selectivity profile of GSK4027.
Table 1: In Vitro and Cellular Potency of GSK4027
| Target | Assay | Value | Reference |
| PCAF | TR-FRET | IC50 = 40 nM (pIC50 = 7.4 ± 0.11) | |
| PCAF | BROMOscan | Ki = 1.4 nM (pKi = 8.9) | |
| GCN5 | BROMOscan | Ki = 1.4 nM (pKi = 8.9) | |
| PCAF (full length) in HEK293 cells | NanoBRET | IC50 = 60 nM (pIC50 = 7.2) |
Table 2: Selectivity Profile of GSK4027
| Bromodomain | Assay | Ki (nM) | Selectivity vs. PCAF/GCN5 | Reference |
| BRPF3 | BROMOscan | 100 | >70-fold | |
| BRD1 | BROMOscan | 110 | >70-fold | |
| FALZ | BROMOscan | 130 | >70-fold | |
| BRPF1 | BROMOscan | 140 | >70-fold | |
| BET Family (BRD2, BRD3, BRD4) | - | - | ≥18,000-fold |
GSK4027 is accompanied by its enantiomer, GSK4028, which serves as a negative control.
Mechanism of Action
GSK4027 functions as a competitive inhibitor of the PCAF/GCN5 bromodomains. It binds to the acetyl-lysine binding pocket of these bromodomains, thereby preventing their interaction with acetylated histones and other acetylated protein substrates. This disruption of bromodomain binding leads to the inhibition of downstream transcriptional activation mediated by PCAF and GCN5.
Caption: Mechanism of action of GSK4027.
Signaling Pathway
PCAF and GCN5 are integral components of large multiprotein coactivator complexes, such as SAGA and ATAC. Through their bromodomains, they are recruited to specific gene promoters and enhancers marked by acetylated histones. Once recruited, their histone acetyltransferase (HAT) activity further modifies chromatin, leading to a more open chromatin structure and facilitating the assembly of the pre-initiation complex for transcription. GSK4027's inhibition of the bromodomain disrupts this initial recognition step, thereby preventing the transcriptional activation of target genes. One such target is the proto-oncogene c-Myc, whose expression is in part regulated by PCAF/GCN5-containing complexes.
Caption: PCAF/GCN5 signaling and its inhibition by GSK4027.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the in vitro potency of GSK4027 by measuring its ability to displace a fluorescently tagged ligand from the PCAF bromodomain.
Materials:
-
Truncated PCAF bromodomain protein
-
Fluorescently tagged bromodomain ligand (tracer)
-
TR-FRET assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
GSK4027 and control compounds
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of GSK4027 in TR-FRET assay buffer.
-
In a 384-well plate, add the diluted GSK4027 or control compounds.
-
Add the PCAF bromodomain protein to each well at a final concentration optimized for the assay.
-
Add the fluorescently tagged ligand to each well at its Km concentration.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Calculate the percent inhibition for each concentration of GSK4027 and determine the IC50 value by fitting the data to a four-parameter logistic equation.
NanoBRET™ Target Engagement Assay
This cellular assay measures the ability of GSK4027 to displace a NanoLuc-tagged PCAF from a Halo-tagged histone H3.3 in live HEK293 cells.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc-tagged full-length PCAF and Halo-tagged histone H3.3
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
GSK4027 and control compounds
-
96-well white plates
-
Luminometer capable of measuring BRET
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc-PCAF and Halo-H3.3 expression vectors.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate.
-
Dispense the cell suspension into a 96-well white plate.
-
Add a serial dilution of GSK4027 or control compounds to the wells.
-
Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).
-
Add the NanoBRET™ Nano-Glo® Substrate to each well.
-
Measure the donor and acceptor emission signals using a luminometer.
-
Calculate the BRET ratio and determine the IC50 value of GSK4027.
BROMOscan® Bromodomain Profiling
This is a competition binding assay used to determine the Ki of GSK4027 for PCAF and GCN5 and to assess its selectivity against a panel of other bromodomains.
Principle: The assay utilizes DNA-tagged bromodomains and an immobilized ligand. In the absence of a competing inhibitor, the bromodomain binds to the immobilized ligand and is captured on a solid support. The amount of captured bromodomain is then quantified by qPCR of the attached DNA tag. When an inhibitor like GSK4027 is present, it competes with the immobilized ligand for binding to the bromodomain, resulting in a decrease in the amount of captured bromodomain and a corresponding decrease in the qPCR signal.
General Procedure (as performed by DiscoverX):
-
A mixture of a specific DNA-tagged bromodomain, the immobilized ligand, and the test compound (GSK4027) is prepared.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The solid support with the captured bromodomain-ligand complex is separated from the unbound components.
-
The amount of captured bromodomain is quantified using qPCR.
-
The results are compared to a control with no inhibitor to determine the percent inhibition.
-
For Ki determination, a dose-response curve is generated with varying concentrations of GSK4027.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a bromodomain inhibitor like GSK4027.
Caption: Experimental workflow for GSK4027 evaluation.
References
GSK4027: A Technical Guide to its Target Protein Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the binding affinity and mechanism of action of GSK4027, a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF, also known as KAT2B) and general control nonderepressible 5 (GCN5, also known as KAT2A). This guide includes quantitative binding data, detailed experimental methodologies, and visualizations of relevant signaling pathways and experimental workflows.
Core Target Profile: PCAF and GCN5 Bromodomains
GSK4027 is a high-affinity ligand for the bromodomains of PCAF and GCN5, which are histone acetyltransferases (HATs) implicated in a variety of cellular processes, including transcriptional regulation, retroviral infection, inflammation, and cancer development.[1][2][3][4] The bromodomain is a protein module that recognizes and binds to acetylated lysine (B10760008) residues, thereby recruiting chromatin-modifying complexes to specific genomic loci. By occupying the acetyl-lysine binding pocket of the PCAF/GCN5 bromodomains, GSK4027 competitively inhibits their interaction with acetylated histones and other proteins, thus modulating their downstream signaling functions.
Quantitative Binding Affinity Data
The binding affinity of GSK4027 for its primary targets and its selectivity against other bromodomain-containing proteins have been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of GSK4027 for Primary Targets (PCAF & GCN5)
| Target Protein | Assay Format | Parameter | Value | Reference |
| PCAF | TR-FRET | pIC50 | 7.4 ± 0.11 | [1][2] |
| PCAF | TR-FRET | IC50 | 40 nM | [3] |
| PCAF | BROMOscan | pKi | 8.9 | [1][2] |
| PCAF | BROMOscan | Ki | 1.4 nM | [3] |
| GCN5 | BROMOscan | pKi | 8.9 | [1][2] |
| GCN5 | BROMOscan | Ki | 1.4 nM | [3] |
| PCAF (full-length) | NanoBRET (in HEK293 cells) | pIC50 | 7.2 | [1][2] |
| PCAF (full-length) | NanoBRET (in HEK293 cells) | IC50 | 60 nM | [3][5] |
Table 2: Selectivity Profile of GSK4027 Against Other Bromodomains (BROMOscan)
| Off-Target Protein | Parameter | Value (nM) | Fold Selectivity vs. PCAF/GCN5 (Ki = 1.4 nM) | Reference |
| BRPF3 | Ki | 100 | ~71 | [3] |
| BRD1 | Ki | 110 | ~79 | [3] |
| FALZ | Ki | 130 | ~93 | [3] |
| BRPF1 | Ki | 140 | 100 | [3] |
| BRD4 BD1 | pIC50 (TR-FRET) | < 4.3 | >18,000 | [1] |
| BRD9 | pIC50 (TR-FRET) | 5.1 ± 0.08 | - | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the characterization of GSK4027.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a competition binding assay used to determine the IC50 of GSK4027 for the PCAF bromodomain.
Materials:
-
Truncated PCAF bromodomain protein (6x-His tagged)
-
Biotinylated acetylated histone peptide ligand (e.g., H4K16ac)
-
Europium (Eu3+)-labeled anti-6x-His antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., APC or d2) (Acceptor)
-
GSK4027
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT
-
384-well low-volume black plates
Procedure:
-
Prepare serial dilutions of GSK4027 in assay buffer.
-
In a 384-well plate, add GSK4027 dilutions.
-
Add a pre-mixed solution of PCAF bromodomain protein and the biotinylated histone peptide to each well.
-
Add a pre-mixed solution of the Eu3+-labeled anti-6x-His antibody and the streptavidin-conjugated acceptor fluorophore.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot against the concentration of GSK4027 to determine the IC50 value.
BROMOscan® Assay (DiscoverX)
This is a competitive binding assay used to determine the Ki of GSK4027 for a panel of bromodomains.
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR of the attached DNA tag.
Procedure (Generalized):
-
DNA-tagged bromodomains are incubated with the test compound (GSK4027) at various concentrations.
-
The mixture is then added to wells coated with an immobilized ligand that binds to the active site of the bromodomain.
-
After an incubation period to allow for binding equilibrium, the wells are washed to remove unbound protein.
-
The amount of bound, DNA-tagged bromodomain is quantified using qPCR.
-
The results are compared to a control (DMSO) to determine the percentage of binding inhibition.
-
Binding constants (Ki) are calculated from the dose-response curves.
NanoBRET™ Cellular Target Engagement Assay
This assay measures the ability of GSK4027 to engage the full-length PCAF protein in a live-cell context.
Materials:
-
HEK293 cells
-
Plasmid encoding full-length PCAF fused to NanoLuc® luciferase
-
Plasmid encoding HaloTag®-fused histone H3.3
-
NanoBRET™ fluorescent ligand (cell-permeable tracer that binds to PCAF)
-
GSK4027
-
Opti-MEM® I Reduced Serum Medium
-
Nano-Glo® Live Cell Reagent
-
White, 96-well cell culture plates
Procedure:
-
Co-transfect HEK293 cells with the PCAF-NanoLuc® and HaloTag®-histone H3.3 expression vectors.
-
After 24 hours, harvest and resuspend the cells in Opti-MEM®.
-
Dispense the cell suspension into a 96-well plate.
-
Add the NanoBRET™ fluorescent ligand to all wells at its predetermined optimal concentration.
-
Add serial dilutions of GSK4027 to the wells.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Add the Nano-Glo® Live Cell Reagent to all wells.
-
Read the plate on a luminometer capable of measuring BRET, detecting both the donor (NanoLuc®) and acceptor (fluorescent ligand) signals.
-
Calculate the BRET ratio and plot against the GSK4027 concentration to determine the cellular IC50.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways involving PCAF/GCN5 and a generalized workflow for determining the binding affinity of inhibitors like GSK4027.
Caption: GCN5/PCAF Signaling Pathways.
Caption: Binding Affinity Workflow.
References
The Role of GSK4027 in Gene Transcription: A Technical Guide for Researchers
An In-depth Examination of a Selective PCAF/GCN5 Bromodomain Inhibitor
This technical guide provides a comprehensive overview of GSK4027, a potent and selective chemical probe for the bromodomains of the histone acetyltransferases (HATs) p300/CBP-associated factor (PCAF/KAT2B) and general control nonderepressible 5 (GCN5/KAT2A). This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of gene transcription and the therapeutic potential of targeting PCAF/GCN5.
Core Mechanism of Action: Selective Bromodomain Inhibition
GSK4027 is a small molecule inhibitor that specifically targets the bromodomains of PCAF and GCN5.[1][2] These two proteins are highly homologous and play crucial roles as transcriptional co-activators by acetylating histone and non-histone proteins, a key mechanism in chromatin remodeling and gene activation.[3][4] The bromodomain is a protein module that recognizes and binds to acetylated lysine (B10760008) residues, thereby tethering the HAT complex to specific chromatin regions and facilitating the acetylation of nearby histones.
By competitively binding to the acetyl-lysine binding pocket of the PCAF/GCN5 bromodomains, GSK4027 disrupts this interaction. This prevents the "reading" of the histone code and the subsequent recruitment or stabilization of the PCAF/GCN5 complexes at target gene promoters. Theoretically, this inhibition would lead to a downstream modulation of gene transcription.
dot
Quantitative Profile of GSK4027
GSK4027 has been extensively characterized using a variety of biochemical and cellular assays to determine its potency, selectivity, and cellular engagement. The following tables summarize the key quantitative data available for GSK4027.
Table 1: Potency of GSK4027 against PCAF/GCN5
| Target | Assay Type | Value | Unit | Reference |
| PCAF | TR-FRET | pIC50 = 7.4 (IC50 ≈ 40 nM) | - | [2] |
| PCAF | BROMOscan | pKi = 8.9 (Ki = 1.4 nM) | - | |
| GCN5 | BROMOscan | pKi = 8.9 (Ki = 1.4 nM) | - | |
| PCAF | NanoBRET (Cellular) | pIC50 = 7.2 (IC50 = 60 nM) | - |
Table 2: Selectivity Profile of GSK4027
| Target Family | Selectivity Fold (vs. PCAF/GCN5) | Key Off-Targets (Ki) | Reference |
| BET Family (e.g., BRD4) | ≥18,000-fold | BRD4 BD1 TR-FRET pIC50 < 4.3 | |
| Wider Bromodomain Families | ≥70-fold | BRPF3 (100 nM), BRD1 (110 nM), FALZ (130 nM), BRPF1 (140 nM) |
Impact on Gene Transcription: A Complex Picture
While the direct biochemical activity of GSK4027 on PCAF/GCN5 bromodomains is well-established, its downstream effects on gene transcription are not straightforward. PCAF and GCN5 are known to be involved in the regulation of a wide array of genes, particularly those related to inflammation and cell cycle control. However, studies utilizing GSK4027 have revealed that inhibition of the bromodomain alone may not be sufficient to induce widespread changes in gene expression.
In a key study investigating the role of PCAF/GCN5 in immune cell function, treatment of human monocyte-derived macrophages and dendritic cells with GSK4027 resulted in little or no changes in the expression of a broad panel of inflammatory genes upon stimulation with lipopolysaccharide (LPS). While a small, statistically significant decrease was observed for IL-6 and IL-10, the overall effect was minimal. This is in stark contrast to the effects of a proteolysis-targeting chimera (PROTAC) that induces the degradation of PCAF and GCN5, which markedly impaired the inflammatory response at the transcriptional level.
This suggests that the other functional domains of PCAF and GCN5, such as the acetyltransferase (HAT) domain or scaffolding regions, may play a more critical role in the transcriptional regulation of these inflammatory genes, or that there is functional redundancy that bromodomain inhibition alone cannot overcome.
dot
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used to characterize GSK4027.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to quantify the binding affinity of an inhibitor to its target protein in a competitive format.
dot
Methodology:
-
Reagents: The assay typically includes the purified bromodomain protein (e.g., PCAF) labeled with a Europium chelate (donor fluorophore) and a biotinylated histone peptide containing an acetylated lysine, which is coupled to an allophycocyanin (APC) acceptor.
-
Principle: In the absence of an inhibitor, the donor-labeled bromodomain binds to the acceptor-labeled peptide, bringing the two fluorophores into proximity and allowing for FRET to occur upon excitation.
-
Inhibition: GSK4027 competes with the acetylated peptide for binding to the bromodomain. This competition disrupts the FRET signal in a dose-dependent manner.
-
Detection: The signal is measured using a plate reader capable of time-resolved fluorescence. The ratio of the acceptor to donor emission is calculated to determine the degree of inhibition.
-
Analysis: IC50 values are calculated by plotting the TR-FRET ratio against a range of GSK4027 concentrations.
BROMOscan® Assay
BROMOscan, a service from DiscoverX (now part of Eurofins), is a competitive binding assay used to determine the dissociation constants (Kd) of compounds against a large panel of bromodomains.
Methodology:
-
Assay Principle: Test compounds are incubated with DNA-tagged bromodomain proteins. This mixture is then added to wells containing an immobilized ligand that binds to the active site of the bromodomain.
-
Competition: The amount of bromodomain that binds to the immobilized ligand is inversely proportional to the affinity of the test compound for the bromodomain.
-
Quantification: The amount of DNA-tagged bromodomain captured on the solid support is quantified using quantitative PCR (qPCR).
-
Analysis: Kd values are determined by measuring the amount of captured bromodomain as a function of the test compound concentration. This method allows for broad selectivity profiling across the bromodomain family.
NanoBRET™ Target Engagement Assay
This is a cell-based assay designed to measure the binding of a test compound to a target protein within living cells.
dot
Methodology:
-
Cell Line: A suitable cell line (e.g., HEK293) is transiently transfected with a plasmid encoding the target protein (e.g., PCAF) fused to NanoLuc® luciferase.
-
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET). A cell-permeable fluorescent tracer that binds to the target protein is added to the cells. When the tracer binds to the NanoLuc-fusion protein, the energy from the luciferase reaction is transferred to the tracer, which then emits light at a different wavelength.
-
Inhibition: GSK4027, being cell-permeable, enters the cells and competes with the tracer for binding to the NanoLuc-PCAF fusion protein. This competition leads to a dose-dependent decrease in the BRET signal.
-
Detection: The luminescent and fluorescent signals are measured using a plate reader.
-
Analysis: The BRET ratio is calculated, and cellular IC50 values are determined from the dose-response curve, providing a measure of target engagement in a physiological context.
Conclusion and Future Directions
GSK4027 is a highly valuable chemical probe for interrogating the function of PCAF and GCN5 bromodomains. Its high potency and selectivity make it an excellent tool for dissecting the role of these "reader" domains in various cellular processes.
However, the current body of evidence suggests that the role of GSK4027 in directly modulating gene transcription is context-dependent and may not be as widespread as initially hypothesized. The observation that bromodomain inhibition alone is insufficient to replicate the transcriptional effects of complete protein degradation highlights the functional importance of other domains within the PCAF/GCN5 complexes.
Future research should aim to:
-
Explore diverse cellular contexts: Investigate the effect of GSK4027 on gene transcription in different cell types, such as cancer cells where PCAF/GCN5 may have distinct roles.
-
Combine with other inhibitors: Utilize GSK4027 in combination with inhibitors of the PCAF/GCN5 HAT domain to dissect the relative contributions of the "reader" and "writer" functions to gene regulation.
-
Employ genome-wide techniques: Conduct unbiased transcriptomic (RNA-seq) and epigenomic (ChIP-seq, ATAC-seq) studies in sensitive and resistant cell lines to identify specific gene signatures or chromatin states that are modulated by GSK4027.
By addressing these questions, the scientific community can gain a more nuanced understanding of the intricate mechanisms of epigenetic regulation by PCAF and GCN5, and better define the therapeutic potential of targeting their individual functional domains.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GSK4027 | Structural Genomics Consortium [thesgc.org]
- 3. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct roles of GCN5/PCAF-mediated H3K9ac and CBP/p300-mediated H3K18/27ac in nuclear receptor transactivation - PMC [pmc.ncbi.nlm.nih.gov]
GSK4027: A Technical Guide to a Selective Chemical Probe for PCAF/GCN5 Bromodomains
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK4027 is a potent, cell-permeable, and highly selective chemical probe for the bromodomains of the closely related histone acetyltransferases (HATs), p300/CBP-associated factor (PCAF, also known as KAT2B) and general control nonderepressible 5 (GCN5, also known as KAT2A).[1][2] These enzymes are key epigenetic regulators involved in a myriad of cellular processes, including gene transcription, inflammation, and cancer development.[1][3] The bromodomain of PCAF/GCN5 functions to recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins, thereby recruiting chromatin-modifying complexes to specific genomic loci. GSK4027 acts as a competitive inhibitor of this interaction, making it an invaluable tool for elucidating the biological functions of the PCAF/GCN5 bromodomains. This guide provides a comprehensive overview of GSK4027, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and insights into the signaling pathways it modulates. An enantiomer, GSK4028, which is inactive against PCAF/GCN5, serves as an ideal negative control for experiments.[1]
Data Presentation
Biochemical and Cellular Activity of GSK4027
| Parameter | Target | Assay | Value | Reference(s) |
| IC50 | PCAF | TR-FRET | 40 nM | |
| PCAF | NanoBRET | 60 nM | ||
| Ki | PCAF | BROMOscan | 1.4 nM | |
| GCN5 | BROMOscan | 1.4 nM |
Selectivity of GSK4027 Against Other Bromodomains
| Bromodomain Family | Representative Member(s) | Selectivity Fold (vs. PCAF/GCN5) | Reference(s) |
| BET | BRD4 | ≥18,000 | |
| Other | BRPF3, BRD1, FALZ, BRPF1 | >70 |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol describes a competitive binding assay to determine the IC50 of GSK4027 for the PCAF bromodomain.
Materials:
-
Truncated PCAF bromodomain protein
-
Fluorescently tagged bromodomain ligand (e.g., a biotinylated and acetylated histone peptide)
-
Europium-labeled streptavidin (donor fluorophore)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
GSK4027
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of GSK4027 in assay buffer.
-
In a 384-well plate, add the truncated PCAF bromodomain and the fluorescently tagged bromodomain ligand.
-
Add the GSK4027 dilutions to the wells.
-
Add the Europium-labeled streptavidin and the streptavidin-conjugated acceptor fluorophore.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) in the dark.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (Europium) and ~665 nm (acceptor).
-
Calculate the ratio of the acceptor signal to the donor signal.
-
Plot the signal ratio against the log of the GSK4027 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
NanoBRET™ Cellular Target Engagement Assay
This protocol details the measurement of GSK4027's ability to displace the PCAF bromodomain from histone H3.3 in living cells.
Materials:
-
HEK293 cells
-
Expression vector for NanoLuc-tagged full-length PCAF
-
Expression vector for HaloTag-tagged histone H3.3
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
GSK4027
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well cell culture plates
-
Luminometer capable of measuring BRET
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc-PCAF and HaloTag-H3.3 expression vectors.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Prepare a serial dilution of GSK4027 in Opti-MEM®.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours.
-
Add the GSK4027 dilutions to the cells and incubate for a further 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Measure the luminescence at 460 nm (donor) and >600 nm (acceptor) using a BRET-capable luminometer.
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission).
-
Plot the NanoBRET™ ratio against the log of the GSK4027 concentration and fit the data to determine the cellular IC50.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to confirm the target engagement of GSK4027 with PCAF/GCN5 in a cellular context by assessing changes in protein thermal stability.
Materials:
-
Cells expressing endogenous or overexpressed PCAF/GCN5 (e.g., HEK293)
-
GSK4027
-
DMSO (vehicle control)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against PCAF or GCN5
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Treat cells with GSK4027 or DMSO for a specified time (e.g., 1 hour) at 37°C.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble PCAF/GCN5 in each sample by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature for both GSK4027- and DMSO-treated samples. A shift in the melting curve to a higher temperature in the presence of GSK4027 indicates target engagement.
Signaling Pathways and Experimental Workflows
GSK4027 Mechanism of Action
Caption: GSK4027 competitively inhibits the binding of PCAF/GCN5 bromodomains to acetylated lysines.
Impact of GSK4027 on c-MYC Regulation
PCAF and GCN5 have been shown to acetylate the oncoprotein c-MYC, which can affect its stability and transcriptional activity. By inhibiting the PCAF/GCN5 bromodomain, GSK4027 may interfere with the recruitment of these enzymes to c-MYC target genes, thereby modulating c-MYC-driven gene expression programs that are critical for cell proliferation.
Caption: GSK4027 may indirectly affect c-MYC stability and function by inhibiting PCAF/GCN5.
Experimental Workflow for Assessing GSK4027 Effects
Caption: A typical workflow for characterizing the activity of GSK4027.
References
- 1. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NanoBRET® Bromodomain/Histone Interaction Assays [promega.sg]
- 3. Dose–response modeling in high-throughput cancer drug screenings: an end-to-end approach - PMC [pmc.ncbi.nlm.nih.gov]
The Stereospecific Targeting of PCAF/GCN5 Bromodomains: A Technical Guide to the Enantiomeric Pair GSK4027 and GSK4028
For Immediate Release
This technical guide provides an in-depth overview of GSK4027, a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5), and its enantiomeric negative control, GSK4028. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting histone acetyltransferases (HATs) in oncology, inflammation, and retroviral infection.
Introduction: The Role of PCAF and GCN5 in Cellular Signaling
PCAF (also known as KAT2B) and GCN5 (also known as KAT2A) are closely related HATs that play a critical role in transcriptional regulation.[1][2] Their bromodomains recognize acetylated lysine (B10760008) residues on histones and other proteins, a key mechanism for modulating chromatin structure and gene expression. Dysregulation of PCAF and GCN5 activity has been implicated in the pathogenesis of various diseases, making their bromodomains attractive therapeutic targets.[1][2]
GSK4027 is a high-affinity chemical probe designed to specifically inhibit the bromodomains of PCAF and GCN5.[1][2] To ensure that the observed biological effects are due to on-target activity and not off-target effects or non-specific interactions, its enantiomer, GSK4028, was synthesized.[1][2] As an enantiomeric pair, GSK4027 and GSK4028 possess identical physicochemical properties but differ in their three-dimensional arrangement. The significantly lower biological activity of GSK4028 serves to validate that the effects of GSK4027 are stereospecific and directly attributable to the inhibition of the PCAF/GCN5 bromodomains.
Quantitative Pharmacological Data
The following tables summarize the quantitative data for GSK4027 and its negative control, GSK4028, from various biochemical and cellular assays.
| Compound | Target | Assay Type | pIC50 | IC50 (nM) | pKi | Ki (nM) |
| GSK4027 | PCAF | TR-FRET[3] | 7.4 ± 0.11 | 40[1][2] | 8.9[3] | 1.4[1][2][3][4] |
| GCN5 | BROMOscan[3] | - | - | 8.9[3] | 1.4[1][2][3] | |
| PCAF (full length) | NanoBRET (HEK293 cells)[3] | 7.2 | 60[1][2][4][5] | - | - | |
| GSK4028 | PCAF | TR-FRET | 4.9 | >10,000 | - | >100,000 |
Table 1: Potency of GSK4027 and GSK4028 against PCAF and GCN5 Bromodomains.
| Compound | Bromodomain Family | Selectivity Fold (over PCAF/GCN5) |
| GSK4027 | BET Family | ≥18,000[1][2] |
| Wider Bromodomain Families | ≥70[1][2] |
Table 2: Selectivity of GSK4027.
| Compound | Off-Target Bromodomain | Ki (nM) |
| GSK4027 | BRPF3 | 100[1][5] |
| BRD1 | 110[1][5] | |
| FALZ | 130[1][5] | |
| BRPF1 | 140[1][5] |
Table 3: Off-Target Binding Affinity of GSK4027.
Signaling Pathway and Mechanism of Action
GSK4027 acts as a competitive inhibitor at the acetyl-lysine binding pocket of the PCAF and GCN5 bromodomains. This prevents the "reading" of acetylated histone tails, thereby disrupting the recruitment of transcriptional machinery to chromatin and modulating gene expression. The diagram below illustrates this mechanism.
Caption: Mechanism of action of GSK4027 in inhibiting the PCAF/GCN5 signaling pathway.
Experimental Protocols
Detailed methodologies for the key assays cited are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding affinity of GSK4027 and GSK4028 to the PCAF bromodomain in a competitive format.
-
Materials:
-
Truncated PCAF bromodomain protein.
-
A fluorescently tagged bromodomain ligand (tracer).
-
GSK4027 and GSK4028.
-
Assay buffer.
-
384-well low-volume plates.
-
TR-FRET plate reader.
-
-
Procedure:
-
Prepare serial dilutions of GSK4027 and GSK4028 in assay buffer.
-
Add the compound dilutions to the 384-well plates.
-
Prepare a mixture of the truncated PCAF bromodomain protein and the fluorescently tagged ligand in assay buffer.
-
Dispense the protein-ligand mixture into the wells containing the compounds.
-
Incubate the plates at room temperature for the optimized duration to reach binding equilibrium.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 337 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor).
-
The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the fluorescent ligand by the test compound.
-
IC50 values are determined by fitting the data to a four-parameter logistic equation.
-
Caption: Workflow for the TR-FRET competitive binding assay.
BROMOscan® Assay
This is a proprietary competitive binding assay from DiscoverX (now part of Eurofins) used to determine the dissociation constants (Ki) of compounds against a panel of bromodomains.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to the bromodomain protein. The amount of bromodomain bound to the solid support is quantified using qPCR.
-
Procedure (General):
-
Bromodomain proteins are tagged with a unique DNA identifier.
-
The tagged bromodomains are incubated with the test compound (GSK4027) and an immobilized ligand in a multi-well plate format.
-
After an incubation period to allow for binding to reach equilibrium, unbound proteins are washed away.
-
The amount of DNA-tagged bromodomain remaining bound to the immobilized ligand is quantified using qPCR.
-
The results are compared to a control (DMSO) to determine the percentage of binding inhibition.
-
Ki values are calculated from the competition binding data.
-
NanoBRET™ Cellular Target Engagement Assay
This assay measures the displacement of a fluorescently labeled tracer from the PCAF bromodomain in live HEK293 cells, providing a measure of cellular target engagement.
-
Materials:
-
HEK293 cells.
-
Plasmid encoding NanoLuc®-tagged full-length PCAF.
-
Plasmid encoding HaloTag®-tagged histone H3.3.
-
NanoBRET™ 618 Ligand (cell-permeable fluorescent tracer).
-
GSK4027 and GSK4028.
-
Opti-MEM I Reduced Serum Medium.
-
FuGENE® HD Transfection Reagent.
-
White, non-binding surface 96-well plates.
-
Luminescence plate reader capable of measuring filtered luminescence.
-
-
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-PCAF and HaloTag®-H3.3 plasmids using FuGENE® HD.
-
Cell Plating: After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM. Plate the cells into the 96-well plates.
-
Compound Treatment: Prepare serial dilutions of GSK4027 and GSK4028 and add them to the cells.
-
Tracer Addition: Add the NanoBRET™ 618 Ligand to the wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period to allow for compound entry and binding equilibrium.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measurement: Immediately measure the luminescence at two wavelengths: 460 nm (donor emission) and >600 nm (acceptor emission).
-
Analysis: Calculate the corrected BRET ratio by subtracting the background BRET ratio (from cells with donor only) from the raw BRET ratio. The displacement of the tracer by the compound results in a decrease in the BRET signal. IC50 values are determined by fitting the dose-response data.
-
Caption: Workflow for the NanoBRET™ cellular target engagement assay.
Conclusion
GSK4027 is a potent and selective chemical probe for the PCAF/GCN5 bromodomains, demonstrating high affinity in biochemical assays and robust target engagement in a cellular context. The stereospecificity of its activity is confirmed by the significantly reduced potency of its enantiomer, GSK4028. This enantiomeric pair represents a valuable toolset for elucidating the biological functions of PCAF and GCN5 bromodomains and for the development of novel therapeutics targeting these epigenetic readers.
References
- 1. Discovery of a Potent, Cell Penetrant, and Selective p300/CBP-Associated Factor (PCAF)/General Control Nonderepressible 5 (GCN5) Bromodomain Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK4027 | Structural Genomics Consortium [thesgc.org]
- 3. researchgate.net [researchgate.net]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
Physicochemical Properties of GSK4027: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK4027 is a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5).[1][2][3] These histone acetyltransferases (HATs) are implicated in various pathological processes, including inflammation and cancer, making them attractive targets for therapeutic intervention.[1][3] This document provides a comprehensive overview of the physicochemical properties of GSK4027, detailed experimental protocols for its characterization, and a visualization of its relevant signaling pathway.
Physicochemical Properties
GSK4027 is a small molecule inhibitor characterized by its high potency and selectivity.[1][2] A summary of its key physicochemical properties is presented in the table below. While extensive biological data is available, certain physical constants such as melting and boiling points have not been widely reported in the public domain.
| Property | Value | Source |
| IUPAC Name | 4-bromo-2-methyl-5-[[(3R,5R)-1-methyl-5-phenyl-3-piperidinyl]amino]-3(2H)-pyridazinone | [1][4] |
| Chemical Formula | C₁₇H₂₁BrN₄O | [1][4][5] |
| Molecular Weight | 377.28 g/mol | [6][7] |
| CAS Number | 2079896-25-4 | [1][4][5] |
| Appearance | Crystalline solid, white to beige or light yellow to yellow powder | [4][6][7] |
| Solubility | Soluble in DMSO (50 mg/mL) | [2][4][6][8] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| pKa | Not reported | |
| LogP | Not reported | |
| Storage Temperature | -20°C | [4] |
Biological Activity and Selectivity
GSK4027 is a highly potent inhibitor of PCAF and GCN5 bromodomains with a reported pIC₅₀ of 7.4 for PCAF in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[1][6][9] It exhibits excellent selectivity over other bromodomain families, including a more than 18,000-fold selectivity over the BET family.[1][3] The inhibitory constants (Ki) for PCAF and GCN5 are both reported to be 1.4 nM in a BROMOscan® assay.[2]
Signaling Pathway
GSK4027 exerts its effects by inhibiting the bromodomains of PCAF and GCN5. These proteins are histone acetyltransferases (HATs) that play a crucial role in chromatin remodeling and gene transcription. By binding to acetylated lysine (B10760008) residues on histones and other proteins, they recruit transcriptional machinery to specific gene promoters. The inhibition of PCAF/GCN5 by GSK4027 disrupts these interactions, leading to the modulation of gene expression programs involved in inflammation and cancer. Key downstream targets and processes affected include c-MYC, p53, and the Hedgehog-Gli pathway.[10]
References
- 1. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 2. medkoo.com [medkoo.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 5. Probe GSK4027 | Chemical Probes Portal [chemicalprobes.org]
- 6. eubopen.org [eubopen.org]
- 7. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.kr]
- 8. GSK 4027 | TargetMol [targetmol.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK4027: A Selective PCAF/GCN5 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK4027 is a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF, also known as KAT2B) and general control nonderepressible 5 (GCN5, also known as KAT2A).[1][2][3] These histone acetyltransferases (HATs) play a crucial role in the regulation of gene transcription through the acetylation of histones and other proteins, and have been implicated in various diseases, including cancer and inflammatory conditions.[1][2] GSK4027 offers a valuable tool for studying the biological functions of PCAF and GCN5 bromodomains. It exhibits high potency and selectivity, with a more than 18,000-fold selectivity over the BET family of bromodomains. This document provides detailed in vitro assay protocols and summarizes key quantitative data for the characterization of GSK4027 and similar compounds. An enantiomer, GSK4028, is available as a negative control for experiments.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of GSK4027 against its primary targets, PCAF and GCN5, as determined by various biochemical and cellular assays.
Table 1: In Vitro Potency of GSK4027
| Target | Assay Type | Parameter | Value (nM) | Reference |
| PCAF | TR-FRET | IC50 | 40 | |
| PCAF | BROMOscan | Ki | 1.4 | |
| GCN5 | BROMOscan | Ki | 1.4 | |
| PCAF | NanoBRET | IC50 | 60 |
Table 2: Selectivity Profile of GSK4027 (BROMOscan)
| Bromodomain | Ki (nM) | Selectivity vs. PCAF/GCN5 | Reference |
| BRPF3 | 100 | >70-fold | |
| BRD1 | 110 | >78-fold | |
| FALZ | 130 | >92-fold | |
| BRPF1 | 140 | >100-fold |
Signaling Pathway
PCAF and GCN5 are key regulators of gene transcription. Their bromodomains recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins, recruiting transcriptional machinery to specific gene promoters. This activity is central to various cellular processes. The following diagram illustrates the general mechanism of action of GSK4027 in inhibiting PCAF/GCN5 signaling.
Caption: GSK4027 inhibits PCAF/GCN5 by blocking bromodomain binding to acetylated histones.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize GSK4027 are provided below. These protocols are based on established principles and can be adapted for specific experimental needs.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Binding Assay
This assay measures the binding affinity of GSK4027 to the PCAF bromodomain by monitoring the disruption of FRET between a donor-labeled bromodomain and an acceptor-labeled ligand.
Principle:
In the absence of an inhibitor, the binding of a fluorescently-labeled ligand to a lanthanide-labeled bromodomain brings the donor and acceptor into close proximity, resulting in a high FRET signal. A competitive inhibitor like GSK4027 will displace the labeled ligand, leading to a decrease in the FRET signal.
Materials:
-
Recombinant PCAF bromodomain (tagged, e.g., with 6xHis)
-
Biotinylated peptide ligand recognized by the PCAF bromodomain
-
Europium (Eu3+)-labeled streptavidin (donor)
-
Allophycocyanin (APC)-labeled anti-6xHis antibody (acceptor)
-
GSK4027
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT)
-
384-well low-volume black plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of GSK4027 in DMSO, and then dilute in assay buffer to the desired final concentrations.
-
Reagent Preparation:
-
Prepare a solution of PCAF bromodomain and biotinylated peptide ligand in assay buffer.
-
Prepare a detection mix of Eu3+-streptavidin and APC-anti-6xHis antibody in assay buffer.
-
-
Assay Protocol:
-
Add 5 µL of the GSK4027 dilution to the wells of the 384-well plate.
-
Add 5 µL of the PCAF bromodomain/peptide ligand solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at ~615 nm (Eu3+) and ~665 nm (APC).
-
Data Analysis: Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm). Plot the FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the TR-FRET based in vitro binding assay.
NanoBRET™ Cellular Target Engagement Assay
This assay measures the ability of GSK4027 to engage with the full-length PCAF protein within living cells.
Principle:
The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused PCAF protein (energy donor) and a cell-permeable fluorescent tracer that binds to the PCAF bromodomain (energy acceptor). Compound binding to the PCAF bromodomain displaces the tracer, leading to a decrease in the BRET signal.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-PCAF fusion protein
-
Plasmid encoding HaloTag®-Histone H3.3 (optional, for specific interaction studies)
-
Transfection reagent
-
NanoBRET™ fluorescent tracer
-
GSK4027
-
Opti-MEM™ I Reduced Serum Medium
-
Nano-Glo® Live Cell Reagent
-
White, tissue culture-treated 96-well or 384-well plates
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-PCAF and optionally the HaloTag®-Histone H3.3 plasmids.
-
Plate the transfected cells in white assay plates and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of GSK4027 in Opti-MEM™.
-
Add the compound dilutions to the cells.
-
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer to all wells at a final concentration determined by prior optimization.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection:
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
-
Add the reagent to each well.
-
Read the plate within 10 minutes on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the log of the inhibitor concentration and fit the data to determine the IC50 value.
Caption: Workflow for the NanoBRET cellular target engagement assay.
BROMOscan® Competition Binding Assay
This is a proprietary assay from DiscoverX (now part of Eurofins Discovery) used for broad selectivity profiling. While the exact protocol is not public, the principle is well-understood.
Principle:
The assay measures the binding of a test compound to a panel of bromodomains in a competitive binding format. A DNA-tagged bromodomain is incubated with the test compound and an immobilized ligand. If the compound binds to the bromodomain, it prevents the bromodomain from binding to the immobilized ligand. The amount of bromodomain bound to the solid support is then quantified by qPCR of the DNA tag.
General Workflow (based on publicly available information):
-
A library of DNA-tagged bromodomains is utilized.
-
Each bromodomain is incubated with an immobilized ligand in the presence of the test compound (GSK4027).
-
Unbound bromodomain is washed away.
-
The amount of bound bromodomain is quantified by qPCR.
-
The results are used to calculate the dissociation constant (Ki) for the interaction between the test compound and each bromodomain.
This method allows for a comprehensive assessment of the selectivity of GSK4027 against a wide range of bromodomain-containing proteins.
Conclusion
GSK4027 is a highly potent and selective inhibitor of the PCAF and GCN5 bromodomains. The provided protocols for TR-FRET and NanoBRET assays offer robust methods for characterizing the in vitro and cellular activity of GSK4027 and other similar inhibitors. The quantitative data and signaling pathway information presented here serve as a valuable resource for researchers investigating the therapeutic potential of targeting PCAF and GCN5 in various diseases.
References
Application Notes and Protocols for GSK4027: A Cell-Based Assay Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK4027 is a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF, also known as KAT2B) and general control nonderepressible 5 (GCN5, also known as KAT2A).[1][2][3] These proteins are lysine (B10760008) acetyltransferases (KATs) that play crucial roles in transcriptional regulation and have been implicated in various diseases, including cancer and inflammatory conditions.[2][3] GSK4027 offers high selectivity over other bromodomain families, particularly the BET family, making it a valuable tool for studying the specific functions of PCAF and GCN5 in cellular processes. An enantiomer, GSK4028, serves as a negative control for experiments. This guide provides detailed protocols for key cell-based assays to investigate the cellular effects of GSK4027.
Mechanism of Action
GSK4027 functions as an antagonist of the PCAF and GCN5 bromodomains. The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histones and other proteins. By binding to the bromodomains of PCAF and GCN5, GSK4027 prevents these proteins from interacting with their acetylated targets, thereby inhibiting their downstream signaling and transcriptional regulatory functions.
Signaling Pathway
PCAF and GCN5 are key components of large multiprotein complexes that regulate gene expression. Their bromodomains are critical for tethering these complexes to chromatin, leading to the acetylation of histones and other transcription factors. This acetylation can alter chromatin structure and modulate the activity of key signaling pathways involved in cell growth, proliferation, and inflammation. Downstream targets and pathways influenced by PCAF and GCN5 include c-MYC, p53, and the PI3K and WNT signaling pathways.
References
- 1. Use of a new proximity assay (NanoBRET) to investigate the ligand‐binding characteristics of three fluorescent ligands to the human β 1‐adrenoceptor expressed in HEK‐293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. KAT tales: Functions of Gcn5 and PCAF lysine acetyltransferases in SAGA and ATAC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing GSK4027 for the Interrogation of Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction: PCAF/GCN5 Bromodomains as Epigenetic Readers
The p300/CBP-associated factor (PCAF/KAT2B) and general control non-derepressible 5 (GCN5/KAT2A) are crucial histone acetyltransferases (HATs) involved in transcriptional regulation.[1][2][3] These multi-domain proteins contain a bromodomain, a specialized protein module (~110 amino acids) that recognizes and binds to acetylated lysine (B10760008) residues (KAc) on histone tails and other proteins. This protein-protein interaction (PPI) is a key mechanism for recruiting transcriptional machinery to specific chromatin regions, thereby influencing gene expression. Dysregulation of PCAF/GCN5 activity and their bromodomain-mediated interactions has been implicated in various diseases, including cancer, inflammation, and retroviral infection.[1][2]
GSK4027: A Potent and Selective Chemical Probe
GSK4027 is a potent, cell-permeable chemical probe designed to selectively inhibit the bromodomains of PCAF and GCN5.[2][4][5] It was developed from a weakly potent pyridazinone hit to provide a tool with high affinity, solubility, and demonstrated target engagement within cells.[1][2][3] Its primary utility lies in its ability to competitively block the interaction between the PCAF/GCN5 bromodomains and their acetylated protein partners, allowing researchers to dissect the functional consequences of this specific PPI.
Mechanism of Action
GSK4027 functions as a competitive inhibitor at the acetyl-lysine binding pocket of the PCAF and GCN5 bromodomains. By occupying this site, GSK4027 prevents the bromodomain from recognizing and binding to its native acetylated lysine-containing substrates, such as histone tails. This disruption of a critical PPI effectively decouples the "reading" function of PCAF/GCN5 from downstream cellular events, enabling the study of bromodomain-dependent signaling pathways.
Key Features and Applications
-
High Potency: GSK4027 exhibits low nanomolar affinity for both PCAF and GCN5 bromodomains.[1][6][7]
-
Cellular Activity: The probe is cell-penetrant and has shown effective target engagement in cellular assays, such as the NanoBRET™ assay, with an IC50 of 60 nM.[1][6][7][8][9]
-
Negative Control: GSK4028, the enantiomer of GSK4027, serves as an invaluable negative control for experiments to ensure observed effects are due to specific inhibition of PCAF/GCN5.[1][2][3]
-
Low Cytotoxicity: Cellular health assays have found no changes in mitochondrial integrity, nuclear size, or membrane permeability at concentrations up to 200 µM.[1][10]
Applications include:
-
Validating the role of PCAF/GCN5 bromodomain interactions in specific disease models.
-
Elucidating downstream signaling pathways dependent on PCAF/GCN5 bromodomain activity.
-
Serving as a starting point for the development of therapeutics, including Proteolysis Targeting Chimeras (PROTACs).[9]
Quantitative Data
Table 1: In Vitro Potency and Affinity of GSK4027
| Target | Assay Type | Value | Reference |
| PCAF | TR-FRET | pIC50: 7.4 (IC50: 40 nM) | [1][4][7][8] |
| PCAF | BROMOscan | pKi: 8.9 (Ki: 1.4 nM) | [1][4][7] |
| GCN5 | BROMOscan | pKi: 8.9 (Ki: 1.4 nM) | [1][4][7] |
-
pIC50: The negative logarithm of the half-maximal inhibitory concentration (IC50). A higher value indicates greater potency.
-
pKi: The negative logarithm of the inhibition constant (Ki). It reflects the binding affinity of the inhibitor.[11]
Table 2: Cellular Target Engagement of GSK4027
| Target | Cell Line | Assay Type | Value | Reference |
| PCAF | HEK293 | NanoBRET™ | pIC50: 7.2 (IC50: 60 nM) | [1][7][8] |
-
This assay measures the displacement of full-length PCAF from histone H3.3 in living cells, confirming the probe's ability to engage its target in a physiological context.[1][7][8]
Table 3: Selectivity Profile of GSK4027
| Bromodomain Family | Selectivity Fold vs. PCAF/GCN5 | Notes | Reference |
| BET Family (e.g., BRD4) | ≥18,000x | Minimal interaction with this major bromodomain family. | [1][4][6] |
| Other Bromodomains | ≥70x | High selectivity across the wider bromodomain families. | [1][2][4][6] |
| Non-bromodomain targets | No significant off-target binding | Screened against 53 biochemical and phenotypic assays with no binding <3 µM. | [1] |
Experimental Protocols & Visualizations
Mechanism of GSK4027 Inhibition
Caption: GSK4027 competitively binds to the PCAF/GCN5 bromodomain, blocking its interaction with acetylated histones.
Protocol 1: Cellular Target Engagement using NanoBRET™ Assay
This protocol assesses the ability of GSK4027 to disrupt the interaction between PCAF and Histone H3.3 in living HEK293 cells.
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Plasmids: NanoLuc®-PCAF fusion vector and HaloTag®-Histone H3.3 fusion vector
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
GSK4027 and GSK4028 (negative control) dissolved in DMSO
-
White, opaque 96-well assay plates
Workflow Diagram:
Caption: Workflow for measuring cellular target engagement of GSK4027 using the NanoBRET™ assay.
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-PCAF and HaloTag®-Histone H3.3 plasmids according to the manufacturer's protocol for your transfection reagent.
-
Cell Plating: After transfection, seed the cells into a white, opaque 96-well plate at an appropriate density and incubate for 18-24 hours.
-
Compound Preparation: Prepare serial dilutions of GSK4027 and GSK4028 in Opti-MEM. Include a DMSO-only vehicle control. The final DMSO concentration should be kept constant (e.g., 0.1%).
-
Treatment: Add the compound dilutions to the appropriate wells and incubate for the desired time (e.g., 2-4 hours) at 37°C, 5% CO2.
-
Reagent Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Signal Measurement: Immediately measure the luminescence at 460 nm (donor emission) and 618 nm (acceptor emission) using a plate reader equipped for BRET measurements.
-
Data Analysis:
-
Calculate the raw BRET ratio for each well: (Acceptor Emission / Donor Emission).
-
Normalize the data to the vehicle (0% inhibition) and a positive control (100% inhibition, e.g., a high concentration of a known binder or no HaloTag ligand).
-
Plot the normalized BRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate PPI Disruption
This protocol determines if GSK4027 can disrupt the interaction between an overexpressed, tagged PCAF and an endogenous acetylated protein partner.
Materials:
-
Cells expressing the target proteins (e.g., HEK293T)
-
Plasmid for tagged PCAF (e.g., FLAG-PCAF)
-
GSK4027, GSK4028, and DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Anti-FLAG affinity gel (e.g., anti-FLAG M2 magnetic beads)
-
Antibodies: Primary antibody against the interacting protein, anti-FLAG antibody, appropriate secondary antibodies.
-
SDS-PAGE and Western Blotting reagents.
Workflow Diagram:
Caption: Co-Immunoprecipitation workflow to test GSK4027's ability to disrupt protein-protein interactions.
Procedure:
-
Cell Culture and Treatment: Culture and transfect cells with the FLAG-PCAF plasmid. Prior to harvesting, treat the cells with GSK4027, GSK4028, or DMSO vehicle for 4-6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and deacetylase inhibitors. Centrifuge to pellet cell debris and collect the supernatant. Save a small aliquot as the "input" control.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with control beads if necessary.
-
Add anti-FLAG affinity gel to the cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Western Blot Analysis:
-
Separate the input and eluted samples by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the expected interacting protein. Also, probe for FLAG-PCAF to confirm successful immunoprecipitation.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Interpretation: A decrease in the amount of the co-immunoprecipitated interacting protein in the GSK4027-treated sample compared to the DMSO and GSK4028 controls indicates that the inhibitor has successfully disrupted the protein-protein interaction in the cell.
References
- 1. GSK4027 | Structural Genomics Consortium [thesgc.org]
- 2. Discovery of a Potent, Cell Penetrant, and Selective p300/CBP-Associated Factor (PCAF)/General Control Nonderepressible 5 (GCN5) Bromodomain Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medkoo.com [medkoo.com]
- 5. GSK4027 | PCAF/GCN5 inhibitor | Probechem Biochemicals [probechem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSK 4027 | TargetMol [targetmol.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Probe GSK4027 | Chemical Probes Portal [chemicalprobes.org]
- 11. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
Application Notes and Protocols: Investigating the Role of PCAF/GCN5 Bromodomains in HEK293 Cells using GSK4027
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK4027 is a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF, also known as KAT2B) and general control nonderepressible 5 (GCN5, also known as KAT2A).[1] These proteins are lysine (B10760008) acetyltransferases that play crucial roles in transcriptional regulation. GSK4027 offers a valuable tool to investigate the specific functions of the PCAF/GCN5 bromodomains in cellular processes. In HEK293 cells, GSK4027 has been shown to engage with PCAF with a cellular IC50 of 60 nM.[1] This document provides detailed protocols for utilizing GSK4027 to study its effects on signaling pathways in HEK293 cells, focusing on the innate immune signaling pathway involving TANK-binding kinase 1 (TBK1).
Mechanism of Action
GSK4027 selectively inhibits the bromodomains of PCAF and GCN5, preventing their interaction with acetylated lysine residues on histones and other proteins.[1] Recent studies have revealed a non-canonical, HAT-independent role for PCAF/GCN5 in negatively regulating the innate immune response.[2][3] Specifically, PCAF and Gcn5 can physically bind to TBK1, a key kinase in the pathway leading to the production of type I interferons, and inhibit its activation.[2][3] By inhibiting PCAF/GCN5 bromodomain function with GSK4027, it is hypothesized that the inhibitory interaction with TBK1 is relieved, leading to increased TBK1 activation and subsequent downstream signaling.
Data Presentation
The following tables summarize hypothetical quantitative data representing the expected outcomes of GSK4027 treatment in HEK293 cells based on its known mechanism of action.
Table 1: Effect of GSK4027 on TBK1 Phosphorylation
| Treatment | Concentration (µM) | p-TBK1 (Ser172) / Total TBK1 Ratio (Fold Change) |
| Vehicle (DMSO) | - | 1.0 |
| GSK4027 | 0.1 | 1.8 |
| GSK4027 | 0.5 | 3.2 |
| GSK4027 | 1.0 | 4.5 |
| GSK4028 (Negative Control) | 1.0 | 1.1 |
Table 2: Effect of GSK4027 on Interferon-β (IFN-β) Promoter Activity
| Treatment | Concentration (µM) | Luciferase Activity (Fold Induction) |
| Vehicle (DMSO) | - | 1.0 |
| GSK4027 | 0.1 | 2.5 |
| GSK4027 | 0.5 | 5.8 |
| GSK4027 | 1.0 | 8.2 |
| GSK4028 (Negative Control) | 1.0 | 1.2 |
Experimental Protocols
HEK293 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing and maintaining HEK293 cells to ensure optimal health and viability for subsequent experiments.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T75 cell culture flasks
-
6-well plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Maintain HEK293 cells in T75 flasks in a 37°C incubator with 5% CO2.
-
Monitor cell confluency daily. Passage cells when they reach 80-90% confluency.
-
To passage, aspirate the old media and wash the cells once with PBS.
-
Add 2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 8 mL of complete DMEM.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete DMEM and seed into new flasks or plates at the desired density. For experiments, a typical seeding density for a 6-well plate is 2 x 10^5 cells/well.
GSK4027 Treatment of HEK293 Cells
This protocol describes the treatment of HEK293 cells with GSK4027 to investigate its effects on cellular signaling.
Materials:
-
HEK293 cells seeded in 6-well plates
-
GSK4027 (and negative control GSK4028)
-
DMSO (vehicle control)
-
Serum-free DMEM
Protocol:
-
Seed HEK293 cells in 6-well plates and allow them to adhere and reach 60-70% confluency.
-
Prepare stock solutions of GSK4027 and GSK4028 in DMSO.
-
On the day of treatment, replace the complete DMEM with serum-free DMEM and incubate for 2-4 hours.
-
Prepare working concentrations of GSK4027 and GSK4028 by diluting the stock solutions in serum-free DMEM. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Add the treatment solutions to the respective wells and incubate for the desired time (e.g., 6, 12, or 24 hours).
Western Blotting for TBK1 Phosphorylation
This protocol details the procedure for analyzing the phosphorylation status of TBK1 in GSK4027-treated HEK293 cells.
Materials:
-
Treated HEK293 cells from Protocol 2
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-TBK1 Ser172, anti-total TBK1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment, place the 6-well plates on ice and wash the cells with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Prepare protein samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the p-TBK1 signal to total TBK1 and the loading control (β-actin).
IFN-β Promoter Luciferase Reporter Assay
This protocol describes how to measure the activity of the IFN-β promoter in response to GSK4027 treatment using a luciferase reporter assay.
Materials:
-
HEK293 cells
-
IFN-β promoter-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
GSK4027 and GSK4028
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Co-transfect HEK293 cells in a 24-well plate with the IFN-β promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the transfection medium with fresh complete DMEM and allow the cells to recover for another 24 hours.
-
Treat the cells with GSK4027, GSK4028, or vehicle control as described in Protocol 2 for 12-24 hours.
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
Visualizations
References
Application Notes and Protocols for Western Blot Analysis Following GSK4027 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of GSK4027, a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and General control nonderepressible 5 (GCN5).[1] By inhibiting the binding of PCAF and GCN5 to acetylated histones, GSK4027 allows for the elucidation of their roles in various signaling pathways and cellular processes.
Introduction to GSK4027
GSK4027 is a high-affinity antagonist for the bromodomains of PCAF (KAT2B) and GCN5 (KAT2A), with a cellular IC50 of 60 nM in target engagement assays.[1][2] Its selectivity and cell permeability make it an excellent tool for studying the downstream consequences of PCAF/GCN5 bromodomain inhibition. These proteins are known to be involved in transcriptional regulation, and their dysregulation has been implicated in cancer and inflammatory diseases. Knockdown studies have suggested that the inhibition of PCAF/GCN5 may impact the expression of key regulatory proteins such as c-MYC and MDM2, and influence signaling cascades including the NF-κB and ERK pathways.[3][4]
Data Presentation: Hypothetical Quantitative Western Blot Analysis
The following tables present hypothetical quantitative data to illustrate the expected outcomes of Western blot analysis after treating relevant cell lines with GSK4027. This data is for illustrative purposes and should be confirmed experimentally.
Table 1: Effect of GSK4027 on c-MYC and p21 Protein Expression in Urothelial Carcinoma Cells
| Treatment | Concentration (µM) | Treatment Time (hours) | c-MYC Protein Level (Normalized to Loading Control) | p21 Protein Level (Normalized to Loading Control) |
| Vehicle (DMSO) | - | 24 | 1.00 ± 0.12 | 1.00 ± 0.09 |
| GSK4027 | 0.1 | 24 | 0.75 ± 0.09 | 1.25 ± 0.11 |
| GSK4027 | 0.5 | 24 | 0.48 ± 0.06 | 1.62 ± 0.15 |
| GSK4027 | 1.0 | 24 | 0.31 ± 0.05 | 1.89 ± 0.17 |
Table 2: Effect of GSK4027 on NF-κB and ERK Signaling Pathway Components in Lipopolysaccharide (LPS)-Stimulated Macrophages
| Treatment | Concentration (µM) | Treatment Time (hours) | p-p65/total p65 Ratio | p-ERK1/2/total ERK1/2 Ratio |
| Vehicle (DMSO) | - | 24 | 1.00 ± 0.15 | 1.00 ± 0.13 |
| GSK4027 | 0.1 | 24 | 0.82 ± 0.11 | 0.88 ± 0.10 |
| GSK4027 | 0.5 | 24 | 0.59 ± 0.08 | 0.65 ± 0.09 |
| GSK4027 | 1.0 | 24 | 0.43 ± 0.06 | 0.49 ± 0.07 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the putative signaling pathways affected by GSK4027 and the general workflow for Western blot analysis.
References
GSK4027: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK4027 is a potent and selective chemical probe for the bromodomains of the histone acetyltransferases (HATs) p300/CBP-associated factor (PCAF, also known as KAT2B) and general control nonderepressible 5 (GCN5, also known as KAT2A).[1][2][3][4] Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues, playing a crucial role in the regulation of gene transcription through chromatin remodeling. The aberrant activity of PCAF and GCN5 has been implicated in the development and progression of various cancers, making them attractive targets for therapeutic intervention.[1][4]
GSK4027 offers a valuable tool for investigating the biological functions of PCAF and GCN5 bromodomains in cancer. It exhibits high potency and selectivity, allowing for the specific interrogation of these targets in cellular and biochemical assays.[1][2][3] GSK4028, the enantiomeric negative control, is available for distinguishing on-target from off-target effects.[1] These application notes provide an overview of GSK4027's properties and detailed protocols for its use in cancer research.
Data Presentation
Biochemical and Cellular Potency of GSK4027
| Target/Assay | Metric | Value | Notes |
| PCAF (biochemical) | IC50 | 40 nM | TR-FRET binding competition assay.[1] |
| PCAF (biochemical) | Ki | 1.4 nM | BROMOscan assay.[1] |
| GCN5 (biochemical) | Ki | 1.4 nM | BROMOscan assay.[1] |
| PCAF (cellular) | IC50 | 60 nM | Promega NanoBRET assay in HEK293 cells measuring displacement from histone H3.3.[1][4] |
Selectivity Profile of GSK4027
| Bromodomain Family | Selectivity vs. PCAF/GCN5 | Notes |
| BET family | ≥18,000-fold | Highly selective over BRD4 and other BET family members.[1][3] |
| Other bromodomains | ≥70-fold | Selective over a wide range of other bromodomain families.[1][3] |
Signaling Pathways and Experimental Workflows
PCAF/GCN5 Signaling in Cancer
PCAF and GCN5 are key regulators of gene transcription and are involved in signaling pathways critical to cancer cell proliferation and survival. They can influence the activity of major oncogenes and tumor suppressors like c-MYC and p53 through direct acetylation or by modulating the chromatin landscape of their target genes. Inhibition of PCAF/GCN5 bromodomain activity by GSK4027 can be used to probe these pathways.
Experimental Workflow for Assessing GSK4027 Activity
A typical workflow to investigate the effects of GSK4027 on a cancer cell line involves a series of assays to determine its impact on cell viability, target engagement, and downstream signaling pathways.
Experimental Protocols
Cell Viability Assay (Dose-Response)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of GSK4027 in a cancer cell line of interest.
Materials:
-
Cancer cell line (e.g., prostate cancer cell line PC-3 or DU145)
-
Complete growth medium
-
GSK4027 (and GSK4028 as a negative control)
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a serial dilution of GSK4027 and GSK4028 in complete growth medium. A suggested concentration range is 0.01 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest GSK4027 concentration.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for Histone Acetylation
This protocol assesses the effect of GSK4027 on the acetylation of histones, a direct downstream target of PCAF/GCN5.
Materials:
-
Cancer cell line
-
GSK4027 and GSK4028
-
DMSO
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with GSK4027, GSK4028, or DMSO at the desired concentrations (e.g., 1 µM and 10 µM) for 24 hours.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample and load onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for acetylated histone H3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total histone H3 as a loading control.
Chromatin Immunoprecipitation (ChIP)
This protocol can be used to determine if GSK4027 treatment alters the association of PCAF/GCN5 or specific histone acetylation marks at the promoter regions of target genes like c-MYC or p21.
Materials:
-
Cancer cell line
-
GSK4027 and DMSO
-
Formaldehyde (B43269) (for cross-linking)
-
ChIP lysis buffer
-
Sonication equipment
-
Antibodies for ChIP (e.g., anti-PCAF, anti-GCN5, anti-acetyl-Histone H3)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting specific gene promoters
-
qPCR master mix and instrument
Procedure:
-
Culture and treat cells with GSK4027 or DMSO as described for the western blot protocol.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Lyse the cells and shear the chromatin by sonication to an average fragment size of 200-500 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with the antibody of interest overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads with a series of wash buffers to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Perform qPCR using primers specific for the promoter regions of target genes to quantify the enrichment of the protein or histone mark of interest.
Conclusion
GSK4027 is a valuable research tool for elucidating the role of PCAF and GCN5 bromodomains in cancer biology. The provided protocols offer a framework for investigating the effects of this potent and selective inhibitor on cancer cell viability, target engagement, and downstream signaling pathways. Researchers should always include the negative control, GSK4028, to ensure the observed effects are specific to the inhibition of PCAF/GCN5 bromodomains. Careful optimization of experimental conditions for each specific cell line and assay is recommended for robust and reproducible results.
References
Application Notes and Protocols: Investigating Inflammatory Pathways Using GSK4027
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK4027 is a potent and selective small-molecule inhibitor targeting the bromodomains of the closely related epigenetic proteins, p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5).[1] These proteins are known to play roles in immune function, and studies with PCAF-deficient mice have shown a reduced capacity to produce inflammatory cytokines.[1][2][3] This has led to interest in GSK4027 as a potential chemical probe to pharmacologically study the role of PCAF/GCN5 bromodomains in inflammatory pathways.
Mechanism of Action of GSK4027
GSK4027 is designed to bind to the bromodomains of PCAF and GCN5, preventing them from recognizing and binding to acetylated lysine (B10760008) residues on histones and other proteins. This action is intended to block the downstream signaling pathways that are dependent on this protein-protein interaction.
Efficacy of GSK4027 in Modulating Inflammatory Responses
Contrary to the hypothesis that bromodomain inhibition would mirror the phenotype of PCAF-deficient cells, studies have shown that GSK4027 has very limited activity in modulating inflammatory responses.
In Vitro Studies in Mouse Macrophages
In studies using bone marrow-derived macrophages from mice, treatment with GSK4027 did not lead to a significant concentration-dependent change in the production of several key inflammatory cytokines after stimulation with lipopolysaccharide (LPS).[1]
In Vitro Studies in Human Macrophages
Similar results were observed in human monocyte-derived macrophages. GSK4027 had little effect on the production of most inflammatory cytokines induced by LPS. A small, though statistically significant, decreasing trend was noted for IL-6 and IL-10 at higher concentrations.[1]
Broad Profiling in Human Primary Cell Systems
To assess its effects more broadly, GSK4027 was tested in a panel of primary human cell coculture systems that model various human inflammatory disease states. Even at concentrations up to 10 µM, GSK4027 demonstrated very limited activity across all assays.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency of GSK4027 and its limited effect on cytokine production.
Table 1: Potency and Selectivity of GSK4027
| Target/Assay | Measurement | Value | Reference |
| PCAF Bromodomain (TR-FRET) | IC50 | 40 nM | [1] |
| PCAF Bromodomain (BROMOscan) | Ki | 1.4 nM | [1] |
| GCN5 Bromodomain (BROMOscan) | Ki | 1.4 nM | [1] |
| Cellular Target Engagement (NanoBRET) | IC50 | 60 nM | [1] |
Table 2: Effect of GSK4027 on LPS-Induced Cytokine Production in Human Macrophages [1]
| Cytokine | Effect of GSK4027 | Significance |
| TNF-α | No significant change | Not Significant |
| IL-1β | No significant change | Not Significant |
| IL-6 | Small decreasing trend | p < 0.05 |
| IL-10 | Small decreasing trend | p < 0.05 |
| IL-12p70 | No significant change | Not Significant |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of GSK4027's effect on inflammatory pathways.
Protocol 1: In Vitro Differentiation and Stimulation of Mouse Bone Marrow-Derived Macrophages
-
Cell Isolation: Harvest bone marrow cells from the femurs and tibias of mice.
-
Differentiation: Culture the bone marrow cells for 7 days in DMEM supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 20 ng/mL M-CSF.
-
GSK4027 Treatment: Add GSK4027 at increasing concentrations to the culture media at the start of the differentiation period (Day 0) and maintain throughout the 7 days.
-
Stimulation: On day 7, replace the medium with fresh medium containing the same concentrations of GSK4027 and stimulate the differentiated macrophages with 100 ng/mL LPS for 6 hours.
-
Cytokine Analysis: Collect the cell culture supernatants and measure the levels of inflammatory cytokines using a multiplex immunoassay (e.g., Meso Scale Discovery).
Protocol 2: In Vitro Differentiation and Stimulation of Human Monocyte-Derived Macrophages
-
Cell Isolation: Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Differentiation: Culture the CD14+ monocytes for 5 days in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 50 ng/mL M-CSF.
-
GSK4027 Treatment: Add GSK4027 at increasing concentrations to the culture media at the start of the differentiation period (Day 0) and maintain throughout the 5 days.
-
Stimulation: On day 5, replace the medium with fresh medium containing the same concentrations of GSK4027 and stimulate the differentiated macrophages with 100 ng/mL LPS for 24 hours.
-
Cytokine Analysis: Collect the cell culture supernatants and measure the levels of inflammatory cytokines using a multiplex immunoassay.
Conclusion and Alternative Approaches
The available data strongly suggest that the use of GSK4027 as a simple bromodomain inhibitor is not a viable strategy for studying or modulating inflammatory pathways that are dependent on PCAF and GCN5. The lack of a significant effect on cytokine production in relevant immune cells, despite potent target engagement, indicates that the bromodomain function of PCAF/GCN5 may be redundant or insufficient on its own to drive the inflammatory response.
A more effective approach that has emerged from this research is the development of Proteolysis Targeting Chimeras (PROTACs) based on GSK4027. These bifunctional molecules link GSK4027 to an E3 ubiquitin ligase ligand, thereby inducing the proteasomal degradation of PCAF and GCN5. This strategy, which removes the entire protein, has been shown to potently modulate the expression of multiple inflammatory mediators, effectively mimicking the phenotype of PCAF-deficient cells.[1][2][3]
For researchers interested in targeting PCAF/GCN5 in the context of inflammation, the use of PROTACs derived from GSK4027 is the recommended and more effective strategy.
References
Application Notes and Protocols for GSK4027 in Retroviral Infection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK4027 is a potent and selective chemical probe for the bromodomains of the histone acetyltransferases (HATs) p300/CBP-associated factor (PCAF, also known as KAT2B) and general control non-derepressible 5 (GCN5, also known as KAT2A).[1] These enzymes play a crucial role in the regulation of gene expression through the acetylation of histones and other proteins. Emerging evidence suggests that host cell factors, including HATs, are co-opted by retroviruses, such as the Human Immunodeficiency Virus (HIV), to facilitate their replication. Specifically, GCN5 has been shown to acetylate HIV-1 integrase, a viral enzyme essential for the integration of the viral DNA into the host cell genome. This post-translational modification enhances the catalytic activity of the integrase, promoting efficient viral integration. Therefore, inhibition of PCAF/GCN5 presents a promising therapeutic strategy for the treatment of retroviral infections.
These application notes provide a comprehensive guide for researchers interested in investigating the potential of GSK4027 as an anti-retroviral agent. The document includes detailed protocols for evaluating the efficacy of GSK4027 in a common HIV-1 infection model, assessing its cytotoxicity, and presents its known biochemical and cellular activities in a clear, tabular format. Furthermore, diagrams illustrating the proposed mechanism of action and experimental workflows are provided to facilitate a deeper understanding of the experimental design and the scientific rationale.
Quantitative Data Summary
The following tables summarize the known quantitative data for GSK4027, providing a quick reference for its potency, selectivity, and cytotoxicity.
Table 1: Potency and Selectivity of GSK4027
| Target | Assay Type | Metric | Value (nM) | Reference |
| PCAF Bromodomain | TR-FRET Binding Competition | IC50 | 40 | [1] |
| PCAF Bromodomain | BROMOscan | Ki | 1.4 | [1] |
| GCN5 Bromodomain | BROMOscan | Ki | 1.4 | [1] |
| BRPF3 | BROMOscan | Ki | 100 | [1] |
| BRD1 | BROMOscan | Ki | 110 | |
| FALZ | BROMOscan | Ki | 130 | |
| BRPF1 | BROMOscan | Ki | 140 |
Table 2: Cellular Potency and Cytotoxicity of GSK4027
| Assay Type | Cell Line | Metric | Value (nM) | Notes | Reference |
| Promega NanoBRET | HEK293 | IC50 | 60 | Measures displacement of NanoLuc-tagged full length PCAF from Halo-tagged histone H3.3. | |
| Cellular Health Assay | Not specified | Cytotoxicity | No changes up to 200,000 | Assessed mitochondrial integrity, nuclear size, and membrane permeability. |
Experimental Protocols
The following are detailed protocols for assessing the anti-retroviral activity and cytotoxicity of GSK4027.
Protocol 1: Evaluation of GSK4027 Anti-HIV-1 Activity using a p24 Antigen ELISA Assay
This protocol describes the infection of a human T-cell line with HIV-1 and the subsequent measurement of viral replication via the quantification of the p24 capsid protein.
Materials:
-
GSK4027 and its enantiomeric negative control, GSK4028
-
Jurkat T-cells (or other susceptible T-cell line)
-
HIV-1 laboratory strain (e.g., NL4-3)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)
-
96-well cell culture plates
-
HIV-1 p24 Antigen Capture ELISA kit
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation:
-
Culture Jurkat T-cells in RPMI-1640 complete medium at 37°C in a humidified 5% CO2 incubator.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% as determined by Trypan Blue exclusion.
-
On the day of the experiment, count the cells and adjust the density to 1 x 10^6 cells/mL in fresh medium.
-
-
Compound Preparation:
-
Prepare a stock solution of GSK4027 and GSK4028 in DMSO.
-
Prepare serial dilutions of GSK4027 and GSK4028 in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
-
Infection and Treatment:
-
Seed 100 µL of the Jurkat cell suspension (1 x 10^5 cells) into the wells of a 96-well plate.
-
Add 50 µL of the diluted GSK4027, GSK4028, or vehicle control to the appropriate wells in triplicate.
-
Add 50 µL of a pre-titered HIV-1 stock to each well to achieve a multiplicity of infection (MOI) of 0.01-0.1. Include uninfected control wells.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days. The incubation time should be optimized based on the kinetics of viral replication in your system.
-
-
Sample Collection and Analysis:
-
After the incubation period, centrifuge the 96-well plate at 500 x g for 10 minutes to pellet the cells.
-
Carefully collect the cell-free supernatant from each well.
-
Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Generate a standard curve using the p24 standards provided in the ELISA kit.
-
Determine the concentration of p24 in each supernatant.
-
Calculate the percentage of inhibition of viral replication for each concentration of GSK4027 and GSK4028 compared to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the 50% effective concentration (EC50) using a non-linear regression analysis.
-
Protocol 2: Assessment of GSK4027 Cytotoxicity using a CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is essential to ensure that any observed reduction in viral replication is due to the specific antiviral activity of GSK4027 and not to its toxicity to the host cells.
Materials:
-
GSK4027 and GSK4028
-
Jurkat T-cells
-
RPMI-1640 complete medium
-
96-well cell culture plates (opaque-walled)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Preparation:
-
Prepare Jurkat T-cells as described in Protocol 1, step 1.
-
-
Compound Treatment:
-
Seed 100 µL of the Jurkat cell suspension (1 x 10^5 cells) into the wells of an opaque-walled 96-well plate.
-
Add 100 µL of serial dilutions of GSK4027, GSK4028, or vehicle control to the appropriate wells in triplicate. The concentration range should be the same as or exceed that used in the antiviral assay.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the same duration as the antiviral assay (3-5 days).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the 50% cytotoxic concentration (CC50) using a non-linear regression analysis.
-
Calculate the selectivity index (SI) as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable safety profile.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action of GSK4027 in retroviral infection and the experimental workflows.
Caption: Proposed mechanism of action of GSK4027 in inhibiting retroviral replication.
Caption: Workflow for evaluating the anti-retroviral activity and cytotoxicity of GSK4027.
References
Troubleshooting & Optimization
GSK4027 solubility issues and solutions
Welcome to the technical support center for GSK4027. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of GSK4027 and to offer solutions for common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of GSK4027?
A1: The recommended solvent for preparing a stock solution of GSK4027 is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] GSK4027 is soluble in DMSO, with reported solubility up to 50 mg/mL (132.53 mM).[1] It is critical to use fresh, anhydrous DMSO as the solvent is hygroscopic and absorbed water can significantly reduce the solubility of the compound.[1]
Q2: My GSK4027 is described as having "high solubility," yet I am encountering issues. Why is that?
A2: While GSK4027 is highly soluble in 100% DMSO, it is poorly soluble in aqueous solutions.[3] The "solubility issues" researchers typically face arise when the DMSO stock solution is diluted into aqueous buffers or cell culture media. This sudden change in solvent polarity causes the compound to precipitate, a phenomenon often referred to as "crashing out".
Q3: What is the maximum recommended concentration of GSK4027 for cellular assays?
A3: The recommended concentration for cellular use is in the range of 50 nM to 1 µM. In a NanoBRET assay measuring cellular target engagement, GSK4027 has an IC50 of 60 nM. It's important to determine the optimal concentration for your specific cell type and assay.
Q4: Is GSK4027 cytotoxic?
A4: GSK4027 has been shown to be non-cytotoxic in cellular health assays up to a concentration of 200 µM. However, it is always good practice to assess cytotoxicity in your specific experimental system.
Troubleshooting Guide: Solubility Issues
This guide addresses the common problem of GSK4027 precipitating when diluted from a DMSO stock into an aqueous solution.
Issue: My GSK4027 dissolves in DMSO, but a precipitate forms immediately when I add it to my cell culture medium or buffer.
This is the most frequently encountered issue. The following steps can help prevent precipitation.
-
Potential Cause 1: Rapid Solvent Exchange.
-
Solution: Avoid adding the concentrated DMSO stock directly into the full volume of aqueous buffer. Instead, perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media or buffer. Adding the compound dropwise while gently vortexing the media can also help.
-
-
Potential Cause 2: Final Concentration Exceeds Aqueous Solubility.
-
Solution: The final concentration of GSK4027 in your aqueous medium may be too high. Decrease the final working concentration. It is recommended to perform a kinetic solubility test to determine the maximum soluble concentration in your specific medium.
-
-
Potential Cause 3: High Final DMSO Concentration.
-
Solution: While DMSO aids in initial dissolution, its concentration should be kept to a minimum in the final solution to avoid toxicity and other off-target effects. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution in DMSO.
-
-
Potential Cause 4: Low Temperature of Aqueous Medium.
-
Solution: The solubility of compounds often decreases at lower temperatures. Always use pre-warmed (37°C) cell culture media or buffers for your dilutions.
-
Quantitative Solubility Data
The following table summarizes the known solubility of GSK4027. Note that solubility can vary between batches and is dependent on the purity of both the compound and the solvent.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 50 | 132.53 | Sonication may be required. Use of fresh, anhydrous DMSO is critical. |
| Aqueous Buffer | Very Low | Very Low | Prone to precipitation when diluted from DMSO stock. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution of GSK4027 (Molecular Weight: 377.28 g/mol ), you will need 3.77 mg of the compound.
-
Weigh Compound: Carefully weigh out 3.77 mg of GSK4027 powder and place it in a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous, high-purity DMSO to the tube.
-
Dissolve: Tightly cap the tube and vortex for 1-2 minutes. Visually inspect the solution to ensure all solid has dissolved.
-
Sonication (if necessary): If undissolved particles remain, place the tube in a water bath sonicator for 10-15 minutes until the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol helps determine the maximum concentration at which GSK4027 remains in solution in your specific aqueous buffer when added from a DMSO stock.
-
Prepare Stock: Prepare a 10 mM stock solution of GSK4027 in 100% DMSO as described in Protocol 1.
-
Create Serial Dilution in DMSO: In a 96-well plate (the "DMSO plate"), prepare a 2-fold serial dilution of your 10 mM stock in 100% DMSO.
-
Prepare Assay Plate: Add your aqueous assay buffer (e.g., PBS, pH 7.4) to the wells of a new 96-well clear, flat-bottom plate (the "Assay Plate").
-
Transfer and Mix: Quickly transfer a small volume (e.g., 2 µL) from the DMSO plate to the corresponding wells of the Assay Plate containing a larger volume of buffer (e.g., 98 µL). Immediately mix the plate.
-
Incubate: Let the Assay Plate incubate at room temperature for 1-2 hours.
-
Measure Turbidity: Measure the absorbance (optical density) of each well at a wavelength of 600-650 nm. An increase in absorbance indicates light scattering due to precipitation.
-
Determine Solubility Limit: The highest concentration that remains clear (i.e., has a low absorbance reading similar to the buffer-only control) is the kinetic solubility limit.
Protocol 3: Recommended Formulations for In Vivo Studies
For in vivo experiments, achieving adequate exposure is critical. The following formulations have been suggested for GSK4028, the enantiomeric negative control of GSK4027, and are likely to be effective for GSK4027 as well. These formulations aim for a concentration of at least 2.5 mg/mL.
-
Formulation 1 (with PEG300 and Tween-80):
-
Dissolve GSK4027 in DMSO to make a concentrated stock.
-
Prepare a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the GSK4027 DMSO stock to the PEG300, mix, then add the Tween-80, mix, and finally add the saline.
-
-
Formulation 2 (with SBE-β-CD):
-
Prepare a vehicle of 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Add the GSK4027 DMSO stock to the SBE-β-CD/Saline solution.
-
-
Formulation 3 (with Corn Oil):
-
Prepare a vehicle of 10% DMSO and 90% Corn Oil.
-
Add the GSK4027 DMSO stock to the corn oil.
-
Note: For all formulations, gentle heating and/or sonication may be used to aid dissolution if precipitation occurs. Always prepare fresh on the day of the experiment.
Visualizations
Caption: Troubleshooting workflow for GSK4027 precipitation issues.
Caption: Workflow for preparing a GSK4027 stock solution in DMSO.
Caption: Simplified signaling pathway of PCAF/GCN5 and inhibition by GSK4027.
References
Optimizing GSK4027 Concentration for Cellular Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GSK4027, a potent and selective chemical probe for the PCAF/GCN5 bromodomain, in cellular assays. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise when optimizing GSK4027 concentration and interpreting experimental outcomes.
Q1: What is the recommended starting concentration range for GSK4027 in cellular assays?
A1: A good starting point for most cell lines is a concentration range of 50 nM to 1 µM.[1] The cellular IC50 for GSK4027 in a NanoBRET assay using HEK293 cells is 60 nM, which can serve as a reference for initial dose-response experiments.[2]
Q2: I am not observing a significant effect of GSK4027 in my cellular assay, even at 1 µM. What could be the reason?
A2: There are several potential reasons for a lack of response to GSK4027:
-
Cell-Type Specificity: The function of PCAF and GCN5 can be cell-type specific and their inhibition may not produce a significant phenotype in all cell lines. For instance, GSK4027 showed limited activity in modulating inflammatory cytokine production in mouse and human macrophages, even at concentrations up to 10 µM.[3]
-
Redundancy: PCAF and GCN5 have redundant functions in some cellular processes.[4][5] Knockdown of one may be compensated by the other, potentially masking the effect of an inhibitor that targets both.
-
Assay Endpoint: The chosen assay endpoint may not be sensitive to the inhibition of PCAF/GCN5 bromodomain activity. Consider exploring alternative downstream readouts, such as changes in histone acetylation or the expression of specific target genes.
-
Experimental Variability: Inconsistent cell seeding density, passage number, or reagent preparation can lead to variable results. Ensure your experimental setup is consistent and well-controlled.
Q3: How can I confirm that GSK4027 is engaging its target in my cells?
A3: Target engagement can be confirmed by observing downstream molecular effects of PCAF/GCN5 inhibition. A common method is to perform a Western blot to assess the acetylation status of known PCAF/GCN5 substrates, such as histone H3 at lysine (B10760008) 9 (H3K9ac). A decrease in H3K9ac levels upon GSK4027 treatment would indicate target engagement.
Q4: Is GSK4027 cytotoxic? At what concentration should I be concerned about off-target effects?
A4: GSK4027 has been shown to be non-cytotoxic in cellular health assays at concentrations up to 200 µM. Off-target binding is minimal, with no significant off-target binding observed in a panel of 53 biochemical and phenotypic assays at concentrations below 3 µM. For cellular experiments, it is always recommended to perform a cell viability assay to determine the cytotoxic concentration in your specific cell line.
Q5: Should I use a negative control in my experiments?
A5: Yes, it is highly recommended to use the enantiomeric negative control, GSK4028. GSK4028 is structurally very similar to GSK4027 but is inactive against PCAF/GCN5, allowing you to distinguish between on-target and potential off-target effects.
Quantitative Data Summary
The following table summarizes key quantitative data for GSK4027 to aid in experimental design.
| Parameter | Value | Assay | Cell Line | Reference |
| In Vitro Potency (Ki) | ||||
| PCAF | 1.4 nM | BROMOscan | - | |
| GCN5 | 1.4 nM | BROMOscan | - | |
| Cellular Potency (IC50) | 60 nM | NanoBRET | HEK293 | |
| Recommended Cellular Concentration | 50 nM - 1 µM | - | General | |
| Cytotoxicity | Non-cytotoxic up to 200 µM | Cellular Health Assay | - | |
| Selectivity | >18,000-fold over BET family | BROMOscan | - | |
| >70-fold over other bromodomains | BROMOscan | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxicity of GSK4027.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of GSK4027 (e.g., from 0.1 to 200 µM) in culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest GSK4027 treatment. Replace the medium in the wells with the medium containing the different concentrations of GSK4027.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the CC50 value.
Western Blot for Histone H3 Acetylation (H3K9ac)
This protocol is to confirm the target engagement of GSK4027.
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with the desired concentrations of GSK4027 and GSK4028 (negative control) for the chosen duration. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on a 15% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against acetyl-Histone H3 (Lys9) and a loading control (e.g., total Histone H3 or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the H3K9ac signal to the loading control.
Visualizations
PCAF/GCN5 Signaling Pathway
The following diagram illustrates the general mechanism of action of GSK4027 in inhibiting PCAF/GCN5, which in turn affects gene transcription. PCAF and GCN5 are histone acetyltransferases (HATs) that acetylate lysine residues on histone tails, leading to a more open chromatin structure and facilitating gene expression. GSK4027 binds to the bromodomain of PCAF/GCN5, preventing their recruitment to chromatin and subsequent histone acetylation.
Caption: GSK4027 inhibits PCAF/GCN5, preventing histone acetylation and altering gene expression.
Experimental Workflow for Optimizing GSK4027 Concentration
This workflow provides a logical sequence of experiments to determine the optimal concentration of GSK4027 for your specific cellular assay.
Caption: A stepwise workflow for determining the optimal GSK4027 concentration.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 2. GSK4027 | Structural Genomics Consortium [thesgc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gcn5 and PCAF Regulate PPARγ and Prdm16 Expression To Facilitate Brown Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
Preventing off-target effects of GSK4027
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK4027, a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5).
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of GSK4027?
A1: GSK4027 is a high-affinity antagonist of the bromodomains of PCAF (also known as KAT2B) and GCN5 (also known as KAT2A).[1][2][3] It was developed as a chemical probe to study the roles of these proteins in cellular processes.[2][3]
Q2: How selective is GSK4027?
A2: GSK4027 demonstrates high selectivity for PCAF and GCN5 bromodomains over other bromodomain families.[1][2] It has been shown to have a greater than 70-fold selectivity window to other targets like BRPF3, BRD1, FALZ, and BRPF1, and over 10,000-fold selectivity against the BET family member BRD4.[1]
Q3: Is there a negative control available for GSK4027?
A3: Yes, GSK4028 is the enantiomeric negative control for GSK4027.[2][3][4] It is structurally almost identical but is inactive against PCAF and GCN5 bromodomains, making it an ideal control for confirming that observed cellular effects are due to inhibition of the intended targets.[2][4]
Q4: What is the recommended concentration range for cellular experiments?
A4: The recommended concentration for cellular use is typically between 50 nM and 1 µM.[1] However, the optimal concentration should be determined empirically for each cell line and experimental setup. A cellular target engagement assay, such as NanoBRET™, can be used to confirm the potency of GSK4027 in your specific system.[1] GSK4027 has been shown to be non-cytotoxic up to 200 µM in some cell health assays.[1][2]
Troubleshooting Guide
Issue 1: I am observing a phenotype with GSK4027, but I cannot distinguish if it is due to PCAF or GCN5 inhibition.
This is a known limitation of GSK4027, as it inhibits both PCAF and GCN5 with similar potency.[1]
Solution:
To dissect the individual contributions of PCAF and GCN5 to the observed phenotype, a combination of genetic and chemical biology approaches is recommended.
-
Genetic Knockdown/Knockout: Use siRNA or shRNA to specifically knockdown either PCAF or GCN5 in your cell line of interest. Subsequently, treat the knockdown cells with GSK4027. If the phenotype is diminished in the PCAF knockdown cells, it suggests PCAF is the primary driver of the effect. Conversely, if the phenotype is reduced in the GCN5 knockdown cells, GCN5 is likely the key target. For more definitive results, CRISPR/Cas9-mediated knockout cell lines for each target can be utilized.[5][6]
-
Compare with Orthogonal Approaches: If available, use other small molecules with different scaffolds that also inhibit PCAF/GCN5 to see if they recapitulate the phenotype. This can help rule out artifacts specific to the GSK4027 chemical structure.
Issue 2: I am seeing unexpected results at high concentrations of GSK4027 (>1 µM).
While GSK4027 is highly selective, at higher concentrations, the risk of off-target effects increases.
Solution:
-
Perform a Dose-Response Experiment: Titrate GSK4027 across a wide range of concentrations to determine the lowest effective concentration that produces the desired phenotype. This minimizes the potential for off-target activity.
-
Utilize the Negative Control: Always run parallel experiments with the inactive enantiomer, GSK4028, at the same concentrations as GSK4027.[2][3][4] Any phenotype that persists with GSK4028 treatment is likely an off-target effect or an artifact of the experimental system.
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Consult Selectivity Data: At higher concentrations, GSK4027 may engage other bromodomains such as BRPF3, BRD1, FALZ, and BRPF1.[1][2] Consider if inhibition of these targets could explain the observed phenotype.
Issue 3: My in-vitro results with GSK4027 are not translating to my cell-based assays.
Discrepancies between in-vitro and cellular activity can arise from several factors.
Solution:
-
Confirm Cellular Target Engagement: It is crucial to verify that GSK4027 is reaching and binding to its target in your specific cell line. A NanoBRET™ target engagement assay is a robust method for this purpose.[1][7] This will allow you to determine the cellular IC50 value and ensure you are using an appropriate concentration.
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Assess Cell Permeability: GSK4027 has good cell permeability, but this can vary between cell types.[1] If target engagement is low, consider factors that might limit compound uptake in your specific cells.
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Consider Experimental Timeframe: The phenotypic consequences of bromodomain inhibition may take time to manifest. Ensure your experimental endpoint is timed appropriately to observe the effect.
Data Presentation
Table 1: In Vitro Potency and Selectivity of GSK4027
| Target | Assay Type | Potency (Kᵢ, nM) | Selectivity vs. PCAF/GCN5 | Reference |
| PCAF | BROMOscan | 1.4 | - | [2] |
| GCN5 | BROMOscan | 1.4 | - | [2] |
| BRPF3 | BROMOscan | 100 | >70-fold | [1][2] |
| BRD1 | BROMOscan | 110 | >70-fold | [1][2] |
| FALZ | BROMOscan | 130 | >70-fold | [1][2] |
| BRPF1 | BROMOscan | 140 | >70-fold | [1][2] |
| BRD4 | - | >10,000 | >18,000-fold | [1][2] |
Table 2: Cellular Activity of GSK4027
| Assay Type | Cell Line | Potency (IC₅₀, nM) | Target | Reference |
| NanoBRET™ | HEK293 | 60 | PCAF | [1][2] |
| TR-FRET | - | 40 (pIC₅₀ = 7.4) | PCAF | [2][8] |
Experimental Protocols
Protocol 1: Cellular Target Engagement using NanoBRET™ Assay
This protocol is adapted from published methods to determine the intracellular potency of GSK4027.[7][9]
Objective: To quantify the engagement of GSK4027 with PCAF in live cells.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-PCAF fusion protein
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Plasmid encoding HaloTag®-Histone H3.3 fusion protein
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FuGENE® HD Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
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DMEM with 10% FBS
-
GSK4027 and GSK4028
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well assay plates
-
Plate reader capable of measuring luminescence at 450 nm and 610 nm
Methodology:
-
Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-PCAF and HaloTag®-Histone H3.3 plasmids using FuGENE® HD at a 1:30 ratio of DNA to reagent in Opti-MEM™.
-
Incubate the transfected cells for 18-24 hours to allow for protein expression.
-
-
Cell Plating:
-
Trypsinize and resuspend the transfected cells in Opti-MEM™ at a concentration of 2x10⁵ cells/mL.
-
Dispense 38 µL of the cell suspension into each well of a 96-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of GSK4027 and the negative control GSK4028 in Opti-MEM™.
-
Add 2 µL of the compound dilutions to the respective wells. Include a DMSO-only control.
-
-
Equilibration:
-
Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay Readout:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.
-
Add the substrate to each well.
-
Read the plate within 20 minutes on a plate reader, measuring luminescence at 450 nm (donor emission) and 610 nm (acceptor emission).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the 610 nm reading by the 450 nm reading.
-
Normalize the data to the DMSO control and plot the BRET ratio against the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.
-
Protocol 2: In Vitro Binding Assay using TR-FRET
This protocol outlines a general method for assessing the binding of GSK4027 to the PCAF bromodomain.[10][11]
Objective: To measure the in vitro potency of GSK4027 by its ability to displace a fluorescently labeled ligand from the PCAF bromodomain.
Materials:
-
Recombinant His-tagged PCAF bromodomain protein
-
Fluorescently labeled bromodomain ligand (tracer)
-
Europium-labeled anti-His antibody (donor)
-
GSK4027 and GSK4028
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume assay plates
-
TR-FRET-capable plate reader
Methodology:
-
Compound Plating:
-
Prepare serial dilutions of GSK4027 and GSK4028 in DMSO.
-
Dispense the compounds into the 384-well plate.
-
-
Reagent Preparation:
-
Prepare a solution containing the His-PCAF bromodomain and the Europium-labeled anti-His antibody in assay buffer. Incubate for 30 minutes.
-
Prepare a solution of the fluorescent tracer in assay buffer.
-
-
Assay Assembly:
-
Add the PCAF/antibody mix to each well.
-
Add the tracer solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
-
Assay Readout:
-
Read the plate on a TR-FRET-capable reader, exciting at ~340 nm and measuring emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data and plot the TR-FRET ratio against the compound concentration to determine the IC₅₀ value.
-
Visualizations
Caption: Mechanism of action for GSK4027.
References
- 1. Probe GSK4027 | Chemical Probes Portal [chemicalprobes.org]
- 2. GSK4027 | Structural Genomics Consortium [thesgc.org]
- 3. Discovery of a Potent, Cell Penetrant, and Selective p300/CBP-Associated Factor (PCAF)/General Control Nonderepressible 5 (GCN5) Bromodomain Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. mdpi.com [mdpi.com]
- 6. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eubopen.org [eubopen.org]
- 8. medkoo.com [medkoo.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GSK4027 Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of GSK4027, a potent and selective chemical probe for the PCAF/GCN5 bromodomain. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of GSK4027?
A1: For long-term storage, the solid form of GSK4027 should be stored at -20°C.[1] Under these conditions, it is expected to be stable for at least three years. For short-term storage (days to weeks), it can be kept at 4°C.
Q2: What is the recommended solvent for preparing GSK4027 stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of GSK4027.[1] It is soluble in DMSO up to 50 mg/mL.
Q3: How should I store GSK4027 stock solutions?
A3: For long-term storage, stock solutions of GSK4027 in DMSO should be stored at -80°C, where they are stable for up to two years.[2] For shorter periods (up to one year), storage at -20°C is also acceptable.[2] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.
Q4: Can I store GSK4027 solutions at room temperature?
A4: It is not recommended to store GSK4027 solutions at room temperature for extended periods. While the compound may be stable for a few weeks during ordinary shipping at ambient temperatures, prolonged exposure to room temperature, especially in solution, may lead to degradation.
Q5: Is GSK4027 sensitive to light?
Q6: How does pH affect the stability of GSK4027?
A6: There is no specific information available on the pH stability of GSK4027. However, compounds with functional groups like the pyridazinone ring in GSK4027 can be susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to maintain the pH of aqueous solutions within a neutral range (pH 6-8) unless experimentally required otherwise. A pilot stability study is recommended if the compound needs to be used in buffers with extreme pH values.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower than expected activity in cellular assays. | 1. Compound degradation due to improper storage. 2. Repeated freeze-thaw cycles of the stock solution. 3. Instability in the assay buffer. | 1. Verify that the compound has been stored according to the recommended conditions (see FAQs). 2. Always use freshly thawed aliquots of the stock solution. Avoid using a stock solution that has been frozen and thawed multiple times. 3. Perform a preliminary experiment to assess the stability of GSK4027 in your specific assay buffer over the duration of the experiment. |
| Precipitation of the compound in aqueous buffer. | 1. Low aqueous solubility of GSK4027. 2. The final concentration of DMSO is too low to maintain solubility. | 1. Ensure the final concentration of GSK4027 in the aqueous buffer is within its solubility limit. Consider performing a solubility test if this is unknown. 2. Maintain a sufficient final concentration of DMSO in the aqueous solution (typically >0.1%) to aid solubility. Note that high concentrations of DMSO may affect cellular viability. |
| Appearance of unexpected peaks in HPLC analysis. | 1. Degradation of GSK4027. 2. Contamination of the sample or solvent. | 1. Review storage and handling procedures. Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products. 2. Ensure high-purity solvents and clean labware are used for sample preparation and analysis. |
Data Presentation
Table 1: Recommended Storage Conditions for GSK4027
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | 3 years | [1] |
| Solid (Powder) | 4°C | 2 years | |
| Solution in DMSO | -80°C | 2 years | |
| Solution in DMSO | -20°C | 1 year |
Experimental Protocols
Protocol 1: Generic Forced Degradation Study
This protocol provides a framework for investigating the stability of GSK4027 under various stress conditions. The goal is to induce degradation to identify potential degradation products and pathways.
1. Materials:
-
GSK4027
-
HPLC-grade water, acetonitrile (B52724), and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
2. Stock Solution Preparation:
-
Prepare a stock solution of GSK4027 in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 1, 2, 4, 8 hours).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at a high temperature (e.g., 70°C) for a set period (e.g., 1 week).
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
4. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining GSK4027 and detect any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent drug from its degradation products.
1. Column and Mobile Phase Selection:
-
Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Use a mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
2. Method Optimization:
-
Inject a mixture of the unstressed and stressed (degraded) samples of GSK4027.
-
Adjust the gradient, flow rate, and column temperature to achieve good separation between the GSK4027 peak and any degradation product peaks.
-
Use a PDA detector to check for peak purity and to identify the optimal wavelength for detection.
3. Method Validation (abbreviated):
-
Specificity: The method should be able to resolve the main peak from any degradation products.
-
Linearity: Establish a linear relationship between the peak area and the concentration of GSK4027.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
Mandatory Visualizations
Caption: GCN5/PCAF signaling in innate immunity.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logic for stability issues.
References
GSK4027 NanoBRET Assay: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the GSK4027 NanoBRET assay. The information is tailored for professionals in drug development and scientific research to help ensure experimental success and data reliability.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the NanoBRET™ assay?
A1: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method used to measure protein-protein interactions within living cells.[1][2][3] It employs a highly sensitive NanoLuc® luciferase as an energy donor, which is genetically fused to one protein of interest. The second protein is fused to a HaloTag® protein, which serves as the energy acceptor after being labeled with a fluorescent ligand.[1][4] When the two fusion proteins are in close proximity (less than 10 nanometers), energy is transferred from the luciferase to the fluorescent acceptor, resulting in a detectable BRET signal.[3]
Q2: What is GSK4027 and its role in this specific NanoBRET™ assay?
A2: GSK4027 is a potent and selective chemical probe that targets the bromodomains of p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5).[5][6][7] In the context of a NanoBRET™ assay, GSK4027 is used to quantify the engagement of this target within a cellular environment.[5][8] It competitively binds to the PCAF/GCN5 bromodomain, displacing a NanoLuc®-tagged PCAF/GCN5 from a HaloTag®-tagged histone (e.g., H3.3), leading to a measurable decrease in the BRET signal.[5][6] This allows for the determination of the compound's cellular potency (IC50).[5][6] GSK4028, an enantiomer, serves as a negative control.[5][7]
Q3: What are the critical components of the GSK4027 NanoBRET™ assay?
A3: The assay minimally requires:
-
Cells: A suitable mammalian cell line (e.g., HEK293T) that can be efficiently transfected.[5][9]
-
Expression Vectors: Plasmids encoding the NanoLuc®-PCAF/GCN5 fusion protein (donor) and the HaloTag®-Histone H3.3 fusion protein (acceptor).[5]
-
NanoBRET™ Reagents: A cell-permeable fluorescent ligand for the HaloTag® (e.g., HaloTag® NanoBRET™ 618 Ligand) and a substrate for the NanoLuc® luciferase (e.g., Nano-Glo® Luciferase Assay Substrate).[4][9]
-
GSK4027 Compound: The chemical probe to be tested.[5]
-
Instrumentation: A luminometer capable of dual-wavelength detection to measure the donor (around 450 nm) and acceptor (around 610 nm) emission signals sequentially.[9][10]
Q4: How is the NanoBRET™ signal calculated and corrected?
A4: The primary measurement is the BRET ratio, which is calculated for each well by dividing the acceptor's emission signal (e.g., 610 nm) by the donor's emission signal (e.g., 450 nm). To account for background signal or "bleed-through" of the donor emission into the acceptor channel, a corrected BRET ratio is determined. This is achieved by subtracting the BRET ratio from control wells that do not contain the acceptor (e.g., "no ligand" controls) from the experimental BRET ratio.[9][11]
Troubleshooting Guide
This guide addresses common issues encountered during the GSK4027 NanoBRET™ assay in a question-and-answer format.
Problem: Low or No BRET Signal
-
Q: My BRET signal is very low or indistinguishable from the background. What are the potential causes?
-
A: Several factors could be at play:
-
Low Transfection Efficiency: Confirm the efficiency of your transfection using a positive control, such as a fluorescent reporter protein. You may need to optimize the transfection protocol for your specific cell line.[9]
-
Insufficient Protein Expression: Verify the expression of both the NanoLuc® and HaloTag® fusion proteins through methods like Western blotting or by directly measuring the luminescence of the donor and fluorescence of the acceptor.[9]
-
Inefficient Protein Interaction: The interaction between PCAF/GCN5 and histones is expected, but ensure your constructs are correctly designed. The fusion tags could potentially cause steric hindrance, preventing the interaction.[9] It's crucial to optimize the orientation of the tags (N-terminal vs. C-terminal).[4]
-
Inactive Reagents: Ensure that the Nano-Glo® substrate and the HaloTag® ligand have not expired and have been stored under the recommended conditions.[9]
-
-
Problem: High Background Signal
-
Q: I'm observing a high background BRET signal, which is reducing my assay window. What can I do?
-
A: High background can obscure the specific signal. Consider these points:
-
Overexpression of Fusion Proteins: High protein expression levels can lead to non-specific interactions and increased background. Try reducing the amount of plasmid DNA used during transfection.[9] Optimizing the ratio of donor to acceptor plasmid is also critical.[4]
-
Spectral Bleed-through: A high donor signal can bleed into the acceptor channel. While the ratiometric calculation and background subtraction help, using the recommended filter sets (e.g., 450 nm bandpass for donor, 610 nm long pass for acceptor) is essential to minimize this.[10][12]
-
Cellular Autofluorescence: Use control wells with cells expressing only the NanoLuc® donor to quantify and subtract the inherent autofluorescence of the cells.[9]
-
Non-specific Ligand Binding: To assess non-specific binding of the HaloTag® ligand, include a control with untransfected cells that are treated with the ligand.[9]
-
-
Problem: Poor Z'-factor or Inconsistent Results
-
Q: My assay results are highly variable, leading to a poor Z'-factor. How can I improve reproducibility?
-
A: Consistency is key for a robust assay.
-
Cell Seeding Uniformity: Ensure even cell seeding across the plate wells. Inconsistent cell numbers will lead to variable expression levels and, consequently, variable signals.
-
Reagent Addition and Mixing: Use calibrated pipettes and ensure thorough but gentle mixing after adding reagents like the HaloTag® ligand, GSK4027, and the Nano-Glo® substrate.
-
Optimize Donor:Acceptor Ratio: The ratio of the donor and acceptor plasmids can significantly impact the assay window. Titrate different ratios (e.g., 1:1, 1:10, 1:100) to find the one that gives the largest fold change between your positive and negative controls.[4][13]
-
Incubation Times: Adhere to optimized incubation times for transfection, ligand labeling, and compound treatment to ensure the system reaches equilibrium.[9]
-
-
Quantitative Data Summary
For successful execution of the GSK4027 NanoBRET™ assay, careful optimization of reagent concentrations is critical. The following tables provide recommended starting concentrations and key parameters derived from literature.
Table 1: Recommended Reagent Concentrations & Assay Parameters
| Parameter | Recommended Value | Notes |
| Cell Seeding Density (96-well) | 80-90% confluency on transfection day | Optimization for specific cell lines is recommended.[9] |
| Donor:Acceptor Plasmid Ratio | Start with 1:10 | Titrate to find the optimal ratio for the best signal window.[4][13] |
| HaloTag® Ligand Concentration | 100 nM (starting point) | Titrate to balance signal intensity and background.[9] |
| Nano-Glo® Substrate Dilution | 1:100 to 1:166 | Prepare fresh just before use.[2][14] |
| GSK4027 Cellular IC50 | ~60 nM | This is the expected potency for displacing PCAF from Histone H3.3 in HEK293 cells.[5][6] |
| Incubation with HaloTag® Ligand | 2-4 hours | Optimization may be required.[9] |
| Incubation with GSK4027 | 2 hours | May vary depending on compound binding kinetics.[14] |
Table 2: Instrument Filter Specifications
| Signal | Filter Type | Wavelength |
| Donor Emission | Bandpass (BP) | ~450 nm (e.g., 450/50 nm or 460/80 nm) |
| Acceptor Emission | Longpass (LP) | >600 nm (e.g., 610 nm LP) |
Experimental Protocols
Detailed Methodology for GSK4027 NanoBRET™ Assay
This protocol outlines the key steps for performing the assay in a 96-well plate format.
-
Cell Culture and Transfection:
-
Twenty-four hours prior to transfection, seed HEK293T cells in a suitable culture flask to achieve 80-90% confluency on the day of transfection.[9]
-
Co-transfect the cells with plasmids encoding the NanoLuc®-PCAF/GCN5 (donor) and HaloTag®-H3.3 (acceptor) proteins using a suitable transfection reagent. A starting donor-to-acceptor plasmid ratio of 1:10 is recommended for optimization.[4][13] Include carrier DNA to maintain a constant total amount of DNA in each transfection.[9]
-
-
Cell Plating:
-
Ligand and Compound Addition:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the appropriate wells. Include "no ligand" control wells to determine the background BRET ratio.[9]
-
Prepare serial dilutions of GSK4027 in the assay medium. Add the diluted compound to the designated wells. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubate the plate for a period determined during optimization (typically 2 hours) at 37°C in a CO2 incubator.[9][14]
-
-
Signal Measurement:
-
Equilibrate the plate to room temperature for approximately 15 minutes.[14]
-
Prepare the Nano-Glo® Luciferase Assay Reagent according to the manufacturer's instructions. Add the substrate to all wells.[9]
-
Immediately measure the donor (e.g., 450 nm) and acceptor (e.g., 610 nm) luminescence signals using a plate reader equipped with the appropriate filters.[9]
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.[9]
-
Calculate the corrected BRET ratio by subtracting the average BRET ratio from the "no ligand" control wells from the raw BRET ratio of all other wells.[9]
-
Plot the corrected BRET ratio against the log concentration of GSK4027 and fit the data using a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Visualizations
Caption: NanoBRET™ pathway showing energy transfer and inhibition by GSK4027.
Caption: Experimental workflow for the GSK4027 NanoBRET™ target engagement assay.
References
- 1. NanoBRET™ Protein:Protein Interaction System Protocol [promega.kr]
- 2. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. GSK4027 | Structural Genomics Consortium [thesgc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a Potent, Cell Penetrant, and Selective p300/CBP-Associated Factor (PCAF)/General Control Nonderepressible 5 (GCN5) Bromodomain Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probe GSK4027 | Chemical Probes Portal [chemicalprobes.org]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. youtube.com [youtube.com]
- 12. promega.com [promega.com]
- 13. biorxiv.org [biorxiv.org]
- 14. promega.com [promega.com]
Technical Support Center: Validating GSK4027 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the cellular target engagement of GSK4027. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cellular target of GSK4027?
A1: GSK4027 is a potent and selective chemical probe that targets the bromodomains of p300/CBP-associated factor (PCAF), also known as KAT2B, and general control nonderepressible 5 (GCN5), also known as KAT2A.[1][2][3] It is important to note that GSK4027 is not an inhibitor of PERK (EIF2AK3).
Q2: What is the mechanism of action of GSK4027?
A2: GSK4027 acts as an antagonist, binding to the bromodomains of PCAF and GCN5.[1] This binding prevents these proteins from recognizing and binding to acetylated lysine (B10760008) residues on histones and other proteins, thereby inhibiting their downstream signaling functions.
Q3: What is a recommended cellular assay to confirm GSK4027 target engagement?
A3: The NanoBRET™ Target Engagement Assay is a highly recommended method for quantifying the interaction of GSK4027 with PCAF and GCN5 in living cells.[1] This assay measures the displacement of a fluorescent tracer from the target protein by the compound, providing a quantitative measure of target occupancy.
Q4: What is a suitable negative control for experiments with GSK4027?
A4: GSK4028 is the enantiomeric negative control for GSK4027. It is structurally identical but in a different stereoisomeric configuration, rendering it inactive against PCAF and GCN5 bromodomains. Using GSK4028 alongside GSK4027 is crucial to demonstrate that the observed cellular effects are due to specific target engagement.
Q5: What are the expected IC50 values for GSK4027 in cellular target engagement assays?
A5: In a NanoBRET assay using full-length PCAF in HEK293 cells, GSK4027 has a reported IC50 of approximately 60 nM. In enzymatic assays, the Ki for both PCAF and GCN5 is approximately 1.4 nM.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low signal in NanoBRET™ assay | Insufficient expression of the NanoLuc®-target fusion protein. | Optimize transfection conditions (e.g., DNA concentration, transfection reagent). |
| Low cell viability. | Ensure cells are healthy and seeded at the recommended density. | |
| Incorrect concentration of NanoBRET™ tracer. | Titrate the tracer to determine the optimal concentration for your cell type and target. | |
| High background signal | Non-specific binding of the tracer or compound. | Include a no-tracer control and a vehicle-only control. Test the negative control compound (GSK4028) to assess non-specific effects. |
| Autofluorescence of the compound. | Measure the fluorescence of the compound alone at the emission wavelength of the NanoBRET™ assay. | |
| Inconsistent results between experiments | Variation in cell passage number. | Use cells within a consistent and low passage number range. |
| Inconsistent incubation times. | Strictly adhere to the incubation times specified in the protocol for compound treatment and tracer addition. | |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. | |
| Observed cellular phenotype does not correlate with target engagement | Off-target effects of GSK4027. | Although highly selective, perform a BROMOscan® or similar broad kinase panel to rule out significant off-target activities at the concentrations used. |
| The phenotype is not directly mediated by PCAF/GCN5 bromodomain inhibition. | Use genetic knockdown (e.g., siRNA or CRISPR) of PCAF and GCN5 to confirm that the phenotype is target-dependent. | |
| The cellular model is not sensitive to PCAF/GCN5 inhibition. | Choose a cell line known to be dependent on PCAF/GCN5 signaling for the observed phenotype. |
Quantitative Data Summary
Table 1: In Vitro Potency of GSK4027
| Target | Assay Type | Potency (Ki) | Reference |
| PCAF (KAT2B) | BROMOscan® | 1.4 nM | |
| GCN5 (KAT2A) | BROMOscan® | 1.4 nM |
Table 2: Cellular Target Engagement of GSK4027
| Target | Cell Line | Assay Type | Potency (IC50) | Reference |
| Full-length PCAF | HEK293 | NanoBRET™ | 60 nM |
Table 3: Selectivity Profile of GSK4027
| Bromodomain Family | Selectivity vs. PCAF/GCN5 | Reference |
| BET Family | >18,000-fold | |
| Other Bromodomains | >70-fold |
Experimental Protocols
NanoBRET™ Target Engagement Assay for PCAF/GCN5
This protocol is a general guideline. Specific details may need to be optimized for your experimental setup.
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Plasmid encoding NanoLuc®-PCAF or NanoLuc®-GCN5 fusion protein
-
GSK4027 and GSK4028 (negative control)
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96-well assay plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count HEK293 cells.
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of growth medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Transfection:
-
Prepare transfection complexes according to the manufacturer's protocol.
-
Add the transfection complex containing the NanoLuc®-target plasmid to the cells.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of GSK4027 and GSK4028 in Opti-MEM™.
-
Replace the growth medium with the compound dilutions.
-
Include a vehicle-only control (e.g., DMSO).
-
Incubate for 2 hours at 37°C, 5% CO2.
-
-
Tracer Addition and Signal Detection:
-
Prepare the NanoBRET™ Tracer and Nano-Glo® Substrate solution in Opti-MEM™ according to the manufacturer's instructions.
-
Add this solution to all wells.
-
Read the plate immediately on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission.
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data to the vehicle control.
-
Plot the normalized BRET ratio against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: GSK4027 binds to PCAF/GCN5, blocking histone binding and inhibiting transcription.
Caption: Workflow for the NanoBRET™ target engagement assay.
References
- 1. Probe GSK4027 | Chemical Probes Portal [chemicalprobes.org]
- 2. GSK4027 | Structural Genomics Consortium [thesgc.org]
- 3. Discovery of a Potent, Cell Penetrant, and Selective p300/CBP-Associated Factor (PCAF)/General Control Nonderepressible 5 (GCN5) Bromodomain Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing GSK4027-Induced Cellular Stress
Welcome to the technical support center for GSK4027. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize potential cellular stress observed during experiments with GSK4027, a potent and selective inhibitor of the PCAF/GCN5 bromodomains. While GSK4027 is generally characterized by low cytotoxicity, this guide provides a framework for addressing unexpected signs of cellular stress.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is GSK4027 and what is its primary mechanism of action?
GSK4027 is a chemical probe that acts as a potent and selective antagonist of the bromodomains of two closely related histone acetyltransferases (HATs): p300/CBP-associated factor (PCAF), also known as KAT2B, and general control nonderepressible 5 (GCN5), also known as KAT2A.[1][2][3] It competitively binds to the acetyl-lysine binding pocket of the bromodomain, preventing these proteins from recognizing and binding to acetylated histones and other proteins. This inhibition can modulate gene transcription and other cellular processes. GSK4027 is highly selective for PCAF/GCN5 over other bromodomain-containing proteins, including the BET family.[2][3] GSK4028, the enantiomer of GSK4027, serves as a negative control for experiments.[2][3]
Q2: Is GSK4027 known to be cytotoxic?
Standard cytotoxicity assays have shown that GSK4027 does not significantly impact cell viability, with no observed changes in mitochondrial integrity, nuclear size, or membrane permeability at concentrations up to 200 µM.[1][2] However, cellular responses can be highly context-dependent, varying with cell type, experimental conditions, and the specific biological question being investigated.
Q3: What are the potential, indirect mechanisms by which GSK4027 could induce cellular stress?
While direct toxicity is low, inhibition of PCAF/GCN5 function could potentially lead to cellular stress under certain conditions. These enzymes are involved in a wide range of cellular processes, including DNA damage repair, cell cycle regulation, and metabolism.[4] Disruption of these homeostatic functions could indirectly trigger stress pathways. For instance, since GCN5 is implicated in the response to oxidative stress, its inhibition might sensitize cells to reactive oxygen species (ROS).[4]
Q4: What are common indicators of cellular stress in vitro?
Common signs of cellular stress include:
-
Reduced cell proliferation or viability.
-
Changes in cell morphology (e.g., rounding, detachment).
-
Induction of apoptosis or necrosis.
-
Increased production of reactive oxygen species (ROS).
-
Activation of stress-related signaling pathways, such as the unfolded protein response (UPR) or heat shock response.[5]
-
Changes in mitochondrial membrane potential.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues that may arise during your experiments with GSK4027.
Issue 1: Increased Cell Death or Reduced Viability
Q: We observe a significant decrease in cell viability after treating with GSK4027, even at recommended concentrations. What are the possible causes and how can we troubleshoot this?
A: Unexpected cytotoxicity can stem from several factors. Follow this guide to systematically troubleshoot the issue.
Troubleshooting Steps:
-
Confirm Compound Integrity and Concentration:
-
Action: Verify the identity and purity of your GSK4027 stock. Ensure that the final concentration in your experiment is accurate by re-calculating all dilutions.
-
Rationale: Errors in dilution can lead to unintentionally high concentrations. Compound degradation can also produce toxic byproducts.
-
-
Optimize GSK4027 Concentration:
-
Action: Perform a dose-response experiment using a wide range of concentrations (e.g., from 10 nM to 100 µM) to determine the optimal, non-toxic concentration for your specific cell line and assay.[6][7]
-
Rationale: Cell lines have varying sensitivities to chemical compounds. A concentration that is well-tolerated by one cell line may be toxic to another.
-
-
Evaluate Solvent Toxicity:
-
Action: Run a vehicle control experiment with the solvent used to dissolve GSK4027 (typically DMSO) at the same final concentration used in your GSK4027 treatment group.
-
Rationale: High concentrations of solvents like DMSO can be toxic to cells. It's crucial to ensure that the observed cytotoxicity is not due to the solvent.
-
-
Assess Cell Culture Conditions:
-
Action: Ensure your cells are healthy, within a low passage number, and at an appropriate confluency before starting the experiment.
-
Rationale: Stressed or unhealthy cells are more susceptible to drug-induced toxicity.[8]
-
-
Include a Negative Control Compound:
-
Action: If possible, perform a parallel experiment with GSK4028, the inactive enantiomer of GSK4027.
-
Rationale: If GSK4028 does not induce a similar cytotoxic effect, it suggests that the observed stress is related to the on-target activity of GSK4027.
-
Issue 2: Signs of Oxidative or Endoplasmic Reticulum (ER) Stress
Q: Our cells treated with GSK4027 show markers of oxidative or ER stress (e.g., increased ROS, UPR activation). What steps can we take to mitigate this?
A: The inhibition of PCAF/GCN5 could potentially dysregulate cellular stress response pathways. Here’s how you can address this.
Troubleshooting Steps:
-
Co-treatment with Antioxidants:
-
Action: To test for the involvement of oxidative stress, co-treat cells with GSK4027 and a known antioxidant, such as N-acetylcysteine (NAC).
-
Rationale: If an antioxidant rescues the stress phenotype, it indicates that reactive oxygen species are a key contributor.[4]
-
-
Use of Chemical Chaperones for ER Stress:
-
Optimize Treatment Duration:
-
Action: Perform a time-course experiment to determine the shortest incubation time with GSK4027 that is sufficient to achieve the desired biological effect.
-
Rationale: Prolonged exposure to a compound can lead to the accumulation of cellular damage and the activation of stress pathways.
-
Data Presentation
Table 1: GSK4027 Properties and Recommended Concentrations
| Parameter | Value | Reference |
| Target(s) | PCAF/GCN5 Bromodomains | [1][2][3] |
| Ki | 1.4 nM (for both PCAF and GCN5) | [1][2] |
| Cellular Target Engagement (NanoBRET IC50) | 60 nM | [1][2][11] |
| Recommended Cellular Concentration Range | 50 nM - 1 µM | [1] |
| Observed Non-Cytotoxic Concentration | Up to 200 µM | [1][2] |
Table 2: Troubleshooting Cellular Stress: Potential Mitigating Agents
| Stress Type | Mitigating Agent | Typical Working Concentration | Rationale |
| Oxidative Stress | N-acetylcysteine (NAC) | 1-10 mM | ROS Scavenger |
| ER Stress | 4-phenylbutyric acid (4-PBA) | 1-5 mM | Chemical Chaperone; alleviates protein misfolding.[10] |
| ER Stress | Tauroursodeoxycholic acid (TUDCA) | 50-500 µM | Chemical Chaperone; suppresses ER stress-induced apoptosis.[9] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol is for determining the cytotoxic effects of GSK4027 on a specific cell line.
-
Cell Seeding:
-
Seed cells into a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of GSK4027 in complete cell culture medium. A common range to test is from 10 nM to 100 µM.
-
Include a vehicle-only control (e.g., 0.1% DMSO) and an untreated control.
-
Remove the old medium from the wells and add the medium containing the different concentrations of GSK4027.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated or vehicle control.
-
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to measure levels of intracellular ROS.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate (preferably black-walled for fluorescence assays) or on coverslips.
-
Allow cells to attach, then treat with GSK4027 at the desired concentration and for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
-
Probe Loading:
-
Prepare a working solution of a ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), in serum-free medium (e.g., 5-10 µM).
-
Remove the treatment medium, wash the cells once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Data Acquisition:
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh PBS or medium to the wells.
-
Measure the fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the fluorescence intensity for each condition.
-
Normalize the fluorescence of the treated samples to the vehicle control to determine the fold-change in ROS production.
-
Visualizations
Caption: A troubleshooting workflow for addressing GSK4027-induced cellular stress.
Caption: The inhibitory mechanism of GSK4027 on the PCAF/GCN5 signaling axis.
References
- 1. Probe GSK4027 | Chemical Probes Portal [chemicalprobes.org]
- 2. GSK4027 | Structural Genomics Consortium [thesgc.org]
- 3. Discovery of a Potent, Cell Penetrant, and Selective p300/CBP-Associated Factor (PCAF)/General Control Nonderepressible 5 (GCN5) Bromodomain Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gcn5 Modulates the Cellular Response to Oxidative Stress and Histone Deacetylase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mammalian HspB1 (Hsp27) is a molecular sensor linked to the physiology and environment of the cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. dovepress.com [dovepress.com]
- 10. In Vitro Inhibition of Endoplasmic Reticulum Stress: A Promising Therapeutic Strategy for Patients with Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
GSK4027 experimental variability and controls
Welcome to the technical support center for the experimental use of GSK4027, a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and General Control Nonderepressible 5 (GCN5). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments and interpreting their results.
Frequently Asked Questions (FAQs)
Q1: What is GSK4027 and what is its primary mechanism of action?
A1: GSK4027 is a potent, cell-permeable small molecule inhibitor that selectively targets the bromodomains of the closely related histone acetyltransferases (HATs), PCAF (also known as KAT2B) and GCN5 (also known as KAT2A).[1][2] Its mechanism of action is to competitively bind to the acetyl-lysine binding pockets of these bromodomains, thereby preventing them from recognizing and binding to acetylated histone tails and other acetylated proteins. This disruption of protein-protein interactions can modulate gene transcription and other cellular processes.[3][4]
Q2: What is the importance of the negative control, GSK4028?
A2: GSK4028 is the enantiomer of GSK4027 and serves as an essential negative control for experiments.[1] Due to its stereochemistry, GSK4028 is significantly less active against the PCAF/GCN5 bromodomains. Comparing the effects of GSK4027 to those of GSK4028 helps to ensure that any observed biological phenotype is a direct result of PCAF/GCN5 bromodomain inhibition and not due to off-target effects of the chemical scaffold.
Q3: In which cellular contexts has GSK4027 been utilized?
A3: GSK4027 has been used to investigate the roles of PCAF and GCN5 in various biological processes, including inflammation and cancer. For instance, it has been employed in studies with human and mouse macrophages to probe the involvement of PCAF/GCN5 in inflammatory responses. Additionally, given the role of PCAF and GCN5 in regulating the activity of oncoproteins like c-MYC and tumor suppressors like p53, GSK4027 is a valuable tool for cancer research.
Q4: What are the recommended working concentrations for GSK4027 in cell-based assays?
A4: The optimal concentration of GSK4027 will vary depending on the cell type and the specific experimental endpoint. However, a general starting range for cellular assays is between 50 nM and 1 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q5: How should I prepare and store GSK4027?
A5: GSK4027 is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or weak activity in cellular assays despite proven in vitro potency. | Poor Cell Permeability: The compound may not be efficiently entering the cells. | While GSK4027 is designed to be cell-permeable, different cell lines can have varying permeability. Consider increasing the incubation time or using a different cell line. |
| Compound Degradation: The compound may be unstable in your experimental conditions. | Prepare fresh stock solutions of GSK4027 and its negative control, GSK4028, for each experiment. Avoid prolonged exposure to light or extreme temperatures. | |
| Efflux Pump Activity: Some cell lines express high levels of efflux pumps that can actively remove the compound from the cytoplasm. | Consider co-treatment with a broad-spectrum efflux pump inhibitor to see if this enhances the activity of GSK4027. | |
| High Protein Binding in Media: Components in the cell culture media, such as serum, can bind to the compound and reduce its effective concentration. | Perform experiments in serum-free or low-serum media for a short duration, if compatible with your cell line. | |
| High background or inconsistent results in biochemical assays (e.g., TR-FRET). | Reagent Aggregation: The protein or compound may be aggregating in the assay buffer. | Optimize the assay buffer by including detergents like Tween-20 or Triton X-100. Ensure all reagents are properly dissolved and centrifuged before use. |
| Incorrect Reagent Concentrations: Suboptimal concentrations of the donor, acceptor, or protein can lead to a poor signal-to-noise ratio. | Perform a matrix titration of all assay components to determine their optimal concentrations for a robust assay window. | |
| Contaminated Reagents: Buffers or other reagents may be contaminated. | Use fresh, high-quality reagents and filter-sterilize buffers. | |
| Unexpected or off-target effects observed. | Concentration Too High: Using GSK4027 at concentrations significantly above its IC50 can lead to the inhibition of other, less sensitive bromodomains or other off-target proteins. | Always perform a dose-response experiment and use the lowest effective concentration. Critically compare the phenotype with that of the negative control, GSK4028. |
| Context-Dependent Biology: The function of PCAF/GCN5 can be highly dependent on the cellular context and the specific signaling pathways active in your model system. | Carefully review the literature for the known roles of PCAF/GCN5 in your specific area of research. Consider that the observed phenotype may be a valid, but previously uncharacterized, consequence of PCAF/GCN5 inhibition. |
Data Summary
Table 1: In Vitro and Cellular Potency of GSK4027
| Assay Type | Target | Value | Reference |
| TR-FRET | PCAF | IC50 = 40 nM | |
| BROMOscan | PCAF | Ki = 1.4 nM | |
| BROMOscan | GCN5 | Ki = 1.4 nM | |
| NanoBRET | PCAF | IC50 = 60 nM |
Table 2: Selectivity Profile of GSK4027
| Bromodomain Family | Selectivity vs. PCAF/GCN5 | Reference |
| BET Family | >18,000-fold | |
| Other Bromodomains | >70-fold |
Experimental Protocols
Key Experimental Workflow
Caption: A generalized workflow for experiments using GSK4027.
Detailed Methodology: Cellular Target Engagement using NanoBRET™
This protocol is a general guideline for assessing the intracellular target engagement of GSK4027 with PCAF using the NanoBRET™ technology. Specific details may need to be optimized for your cell line and experimental setup.
-
Cell Preparation:
-
Co-transfect HEK293 cells with plasmids encoding for NanoLuc®-PCAF (donor) and HaloTag®-Histone H3.3 (acceptor).
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM™ I Reduced Serum Medium.
-
Dispense the cell suspension into a 96-well white-bottom plate.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of GSK4027 and the negative control GSK4028 in DMSO.
-
Further dilute the compounds in Opti-MEM™ to the desired final concentrations.
-
Add the diluted compounds to the appropriate wells of the cell plate.
-
Include a "no compound" control (vehicle only).
-
-
NanoBRET™ Measurement:
-
Add the HaloTag® NanoBRET® 618 Ligand to all wells.
-
Incubate the plate at 37°C in a CO2 incubator for the desired equilibrium time.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer capable of measuring filtered luminescence at 460nm (donor emission) and >600nm (acceptor emission).
-
-
Data Analysis:
-
Calculate the corrected NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the corrected NanoBRET™ ratio against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways
PCAF/GCN5-Mediated Transcriptional Regulation
PCAF and GCN5 are key components of large multi-protein complexes, such as SAGA, that are recruited to chromatin. As histone acetyltransferases, they add acetyl groups to lysine (B10760008) residues on histones, which generally leads to a more open chromatin structure and facilitates gene transcription. By inhibiting the bromodomain of PCAF/GCN5, GSK4027 prevents these complexes from recognizing their acetylated histone targets, thereby potentially downregulating the expression of target genes involved in processes like cell cycle progression and inflammation.
References
Validation & Comparative
A Comparative Guide to GSK4027 and Other PCAF/GCN5 Bromodomain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GSK4027 with other inhibitors of the p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5) bromodomains. These epigenetic proteins are implicated in a variety of diseases, including cancer and inflammatory conditions, making their selective inhibition a key area of therapeutic research.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to aid in the selection and application of these chemical probes.
Quantitative Comparison of PCAF/GCN5 Inhibitors
The following tables summarize the in vitro potency and cellular activity of GSK4027 and other notable PCAF/GCN5 inhibitors. GSK4027 emerges as a highly potent and selective chemical probe for the PCAF/GCN5 bromodomains.
Table 1: In Vitro Potency of PCAF/GCN5 Inhibitors
| Inhibitor | Target | Assay Type | IC50 | Ki | KD |
| GSK4027 | PCAF | TR-FRET | 40 nM | 1.4 nM | - |
| GCN5 | - | - | 1.4 nM | - | |
| L-Moses | PCAF | HTRF | - | 47 nM | 48 nM (BROMOscan), 126 nM (ITC) |
| GCN5 | - | - | - | 220 nM (BROMOscan), 600 nM (ITC) | |
| Anacardic Acid | PCAF | HAT Assay | ~5 µM | - | - |
| p300 | HAT Assay | ~8.5 µM | - | - | |
| Garcinol | PCAF | HAT Assay | ~5 µM | - | - |
| p300 | HAT Assay | ~7 µM | - | - | |
| MB-3 | GCN5 | HAT Assay | 100 µM | - | - |
| CBP | HAT Assay | 0.5 mM | - | - | |
| CPTH2 | GCN5 | HAT Assay | 800 µM | - | - |
Table 2: Cellular Activity and Selectivity of PCAF/GCN5 Bromodomain Inhibitors
| Inhibitor | Cellular Assay | Cell Line | Cellular IC50 | Selectivity Highlights |
| GSK4027 | NanoBRET | HEK293 | 60 nM | ≥18,000-fold over BET family; ≥70-fold over wider bromodomain families.[1] |
| L-Moses | NanoBRET (truncated PCAF) | HEK293 | 220 nM | >4500-fold over BRD4.[2] |
| NanoBRET (full-length PCAF) | HEK293 | 1.2 µM | ||
| GSK4028 (Negative Control) | TR-FRET | - | pIC50 = 4.9 | Enantiomeric negative control for GSK4027. |
Signaling Pathways and Experimental Workflows
The inhibition of PCAF/GCN5 can modulate various signaling pathways, particularly those involved in inflammation. Below are diagrams illustrating a key inflammatory pathway and a typical experimental workflow for inhibitor characterization.
Experimental Protocols
A summary of the key experimental methodologies used to characterize GSK4027 and other PCAF/GCN5 inhibitors is provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a common method for quantifying the binding affinity of an inhibitor to its target protein.
-
Principle: TR-FRET measures the energy transfer between two fluorescent molecules, a donor and an acceptor. In the context of a bromodomain binding assay, the bromodomain protein is typically labeled with a donor fluorophore (e.g., terbium), and a ligand or acetylated histone peptide is labeled with an acceptor fluorophore. When these two molecules are in close proximity (i.e., the ligand is bound to the bromodomain), excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.
-
Methodology:
-
A reaction mixture is prepared containing the donor-labeled bromodomain protein, the acceptor-labeled ligand, and the test inhibitor at various concentrations.
-
The components are allowed to incubate to reach binding equilibrium.
-
The test inhibitor competes with the acceptor-labeled ligand for binding to the bromodomain.
-
An inhibitor that binds to the bromodomain will displace the acceptor-labeled ligand, leading to a decrease in the FRET signal.
-
The signal is measured using a plate reader capable of time-resolved fluorescence detection. The IC50 value, which is the concentration of inhibitor required to reduce the FRET signal by 50%, is then calculated.
-
BROMOscan™ Assay
BROMOscan is a competition binding assay platform used to determine the selectivity of inhibitors against a large panel of bromodomains.
-
Principle: The assay relies on the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using quantitative PCR (qPCR) of the attached DNA tag.
-
Methodology:
-
A specific bromodomain is tagged with a unique DNA identifier.
-
The DNA-tagged bromodomain is incubated with the test inhibitor and an immobilized ligand to which the bromodomain can bind.
-
If the inhibitor binds to the bromodomain, it will prevent the bromodomain from binding to the immobilized ligand.
-
The mixture is passed over a solid support that captures the bromodomain-ligand complexes.
-
The amount of captured bromodomain is quantified by qPCR. A lower qPCR signal indicates stronger binding of the inhibitor to the bromodomain.
-
By testing the inhibitor against a wide panel of bromodomains, a selectivity profile can be generated, and dissociation constants (Kd) can be determined.[3]
-
NanoBRET™ Target Engagement Assay
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to measure the binding of a test compound to a target protein within its native cellular environment.[4]
-
Principle: This technology uses a NanoLuc® luciferase-tagged target protein as the energy donor and a cell-permeable fluorescent tracer as the energy acceptor.[5] When the tracer binds to the target protein, BRET occurs upon addition of the luciferase substrate. A test compound that enters the cell and binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal.[5]
-
Methodology:
-
Cells (e.g., HEK293) are engineered to express the target protein (e.g., PCAF) fused to NanoLuc® luciferase.
-
The cells are treated with a fluorescently labeled tracer that binds to the target protein.
-
The test inhibitor is added at various concentrations.
-
After an incubation period to allow for compound entry and binding, the NanoLuc® substrate is added.
-
The BRET signal is measured using a luminometer capable of detecting both the donor and acceptor emission wavelengths.
-
A decrease in the BRET ratio with increasing inhibitor concentration indicates target engagement. The cellular IC50 value can then be determined.
-
Conclusion
GSK4027 stands out as a potent and highly selective chemical probe for the PCAF and GCN5 bromodomains, demonstrating excellent cell permeability and target engagement. Its high selectivity, particularly over the BET family of bromodomains, makes it a valuable tool for dissecting the specific biological roles of PCAF and GCN5. In comparison, other inhibitors like L-Moses also offer good potency and selectivity, while natural product-derived inhibitors such as Anacardic Acid and Garcinol are generally less potent and target the histone acetyltransferase (HAT) domain rather than the bromodomain. The availability of a corresponding inactive enantiomer, GSK4028, further enhances the utility of GSK4027 for rigorous in-cell validation studies. Researchers should consider the specific requirements of their experimental system, including the desired target domain (bromodomain vs. HAT domain) and the necessary potency and selectivity, when choosing an appropriate inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. L-Moses | Structural Genomics Consortium [thesgc.org]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.kr]
A Comparative Guide to GSK4027 and BET Bromodomain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the PCAF/GCN5 bromodomain inhibitor, GSK4027, and prominent BET (Bromodomain and Extra-Terminal) family inhibitors, JQ1 and I-BET762 (molibresib). This document is intended to serve as a resource for researchers in the fields of epigenetics, oncology, and inflammation, providing key experimental data, detailed methodologies, and visual representations of the relevant biological pathways.
Introduction
Epigenetic regulation is a critical layer of gene expression control, and "reader" domains that recognize post-translational modifications on histones are key components of this machinery. Among these, bromodomains, which bind to acetylated lysine (B10760008) residues, have emerged as attractive therapeutic targets. This guide focuses on two distinct classes of bromodomain inhibitors: GSK4027, a highly selective inhibitor of the PCAF (p300/CBP-associated factor) and GCN5 (General control nonderepressible 5) bromodomains, and the well-characterized BET inhibitors JQ1 and I-BET762, which target BRD2, BRD3, BRD4, and BRDT. While both classes of compounds target bromodomains, their distinct specificities lead to different biological outcomes and therapeutic opportunities.
Data Presentation: Quantitative Comparison of Inhibitors
The following tables summarize the key quantitative data for GSK4027, JQ1, and I-BET762, focusing on their potency, selectivity, and cellular activity.
Table 1: Inhibitor Potency (IC₅₀/Kᵢ Values)
| Inhibitor | Target | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Reference(s) |
| GSK4027 | PCAF | TR-FRET | 40 | 1.4 | [1] |
| GCN5 | BROMOscan | - | 1.4 | [1] | |
| JQ1 | BRD4 (BD1) | AlphaScreen | 77 | 49 | [2][3] |
| BRD4 (BD2) | AlphaScreen | 33 | 90.1 | [2][3] | |
| BRD2 (BD1) | AlphaScreen | 17.7 | 128 | [3] | |
| BRD3 (N-term) | ITC | - | 59.5 | [3] | |
| I-BET762 (molibresib) | BET proteins | Cell-free assay | ~35 | - | [4][5] |
| BRD2, BRD3, BRD4 | FRET | 32.5 - 42.5 | 50.5 - 61.3 | [4][5] |
Table 2: Inhibitor Selectivity
| Inhibitor | Selectivity Profile | Fold Selectivity | Assay Type | Reference(s) |
| GSK4027 | PCAF/GCN5 vs. BET family | >18,000 | BROMOscan | [1] |
| PCAF/GCN5 vs. wider bromodomains | >70 | BROMOscan | [1] | |
| JQ1 | BET family vs. other bromodomains | High | Thermal Shift Assay | [2][3] |
| BET family vs. CREBBP | >100 | AlphaScreen | [2] | |
| I-BET762 (molibresib) | Highly selective for BET family | High | - | [4][6] |
Table 3: Cellular Activity
| Inhibitor | Assay Type | Cell Line | IC₅₀ (nM) | Effect | Reference(s) |
| GSK4027 | NanoBRET Target Engagement | HEK293 | 60 | Displacement of PCAF from histone H3.3 | [1] |
| JQ1 | Proliferation Assay | Multiple Myeloma (MM.1S) | - | Induces cell cycle arrest and apoptosis | [6] |
| Proliferation Assay | NUT Midline Carcinoma | <100 | Induces differentiation and apoptosis | [7] | |
| I-BET762 (molibresib) | Proliferation Assay | Myeloma cell lines | 100 - 300 | Induces cell cycle arrest and apoptosis | [6] |
Signaling Pathways
The distinct target profiles of GSK4027 and BET inhibitors result in the modulation of different downstream signaling pathways.
PCAF/GCN5 Signaling Pathway
PCAF and GCN5 are histone acetyltransferases (HATs) that play broad roles as transcriptional co-activators for a variety of transcription factors.[6][8] They are involved in processes such as cell cycle progression, differentiation, and metabolism.[9] By acetylating histones (e.g., H3K9), they contribute to a more open chromatin structure, facilitating gene transcription. They can also acetylate non-histone proteins, including transcription factors like c-MYC and p53, thereby modulating their activity and stability.[6] Inhibition of the PCAF/GCN5 bromodomain by GSK4027 is expected to disrupt the recruitment of these complexes to specific genomic loci, thereby altering the expression of a wide range of genes.
PCAF/GCN5 Inhibition by GSK4027
BET Bromodomain Signaling Pathway
BET proteins, particularly BRD4, are critical for the transcription of key oncogenes, most notably c-MYC. BRD4 binds to acetylated histones at super-enhancers and promoters of target genes and recruits the positive transcription elongation factor b (P-TEFb) complex. This leads to the phosphorylation of RNA Polymerase II and transcriptional elongation. BET inhibitors like JQ1 and I-BET762 competitively bind to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin. This leads to a potent and rapid downregulation of c-MYC transcription, followed by the suppression of the c-MYC transcriptional program, ultimately resulting in cell cycle arrest and apoptosis in susceptible cancer cells.
BET Inhibition by JQ1/I-BET762
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding of an inhibitor to a bromodomain in a homogeneous format.
Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., Europium chelate) and an acceptor fluorophore (e.g., APC or a fluorescently labeled ligand). When a Europium-labeled anti-tag antibody binds to a tagged bromodomain protein, and a fluorescently labeled ligand binds to the bromodomain's active site, the close proximity allows for FRET upon excitation of the donor. An inhibitor that displaces the fluorescent ligand will disrupt FRET, leading to a decrease in the acceptor signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 10X TR-FRET Assay Buffer (e.g., 500 mM HEPES, pH 7.5, 1.5 M NaCl, 5 mM DTT, 0.5% BSA). Dilute to 1X with ultrapure water before use.
-
Reconstitute the Europium-labeled anti-tag (e.g., anti-GST or anti-His) antibody and the fluorescently labeled bromodomain ligand in the 1X Assay Buffer to their desired stock concentrations.
-
Dilute the tagged bromodomain protein to a 2X working concentration in 1X Assay Buffer.
-
Prepare a serial dilution of the test inhibitor (e.g., GSK4027) in 1X Assay Buffer at a 4X final concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X inhibitor dilution to the appropriate wells. For control wells, add 5 µL of 1X Assay Buffer with the corresponding solvent concentration.
-
Add 10 µL of the 2X bromodomain protein solution to all wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the protein.
-
Prepare a 4X mixture of the Europium-labeled antibody and the fluorescently labeled ligand in 1X Assay Buffer.
-
Add 5 µL of this mixture to all wells.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, with excitation typically around 320-340 nm and emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
TR-FRET Assay Workflow
AlphaScreen Assay
This bead-based proximity assay is commonly used for studying protein-protein interactions and for inhibitor screening.
Principle: The assay utilizes two types of beads: Donor beads that contain a photosensitizer and Acceptor beads that contain a chemiluminescent agent. When a biotinylated ligand (e.g., acetylated histone peptide) bound to streptavidin-coated Donor beads interacts with a tagged protein (e.g., GST-tagged bromodomain) bound to anti-tag Acceptor beads, the beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the Acceptor beads and triggers a chemiluminescent signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare 1X AlphaScreen Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA).
-
Prepare a 4X solution of the biotinylated acetylated histone peptide in 1X AlphaScreen Buffer.
-
Prepare a 4X solution of the GST-tagged bromodomain protein in 1X AlphaScreen Buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., JQ1) at 4X the final desired concentration.
-
Dilute the Streptavidin Donor beads and Anti-GST Acceptor beads in 1X AlphaScreen Buffer to a 2X working concentration.
-
-
Assay Procedure (384-well ProxiPlate):
-
Add 5 µL of the 4X inhibitor dilution to the wells.
-
Add 5 µL of the 4X GST-tagged bromodomain protein solution.
-
Add 5 µL of the 4X biotinylated histone peptide solution.
-
Incubate for 30-60 minutes at room temperature.
-
In subdued light, add 10 µL of the 2X Anti-GST Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of the 2X Streptavidin Donor beads.
-
Incubate for 60-120 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable plate reader.
-
Plot the AlphaScreen signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
AlphaScreen Assay Workflow
NanoBRET™ Target Engagement Assay
This assay measures compound binding to a target protein within intact cells.
Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer (acceptor) that binds to the target. When a test compound is introduced, it competes with the tracer for binding to the target protein, leading to a dose-dependent decrease in the BRET signal. This allows for the quantitative assessment of compound affinity and cell permeability.
Detailed Protocol:
-
Cell Preparation and Transfection:
-
Seed cells (e.g., HEK293) in a white, 96-well assay plate at an appropriate density.
-
Transfect the cells with a plasmid encoding the NanoLuc®-bromodomain fusion protein according to the manufacturer's protocol.
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., I-BET762) in Opti-MEM® I Reduced Serum Medium.
-
Prepare the NanoBRET™ Tracer solution at a 2X working concentration in Opti-MEM®.
-
Remove the growth medium from the cells and add the inhibitor dilutions.
-
Immediately add the 2X Tracer solution to all wells.
-
Incubate the plate at 37°C in a CO₂ incubator for 2 hours.
-
Prepare the NanoBRET™ Nano-Glo® Substrate and extracellular NanoLuc® inhibitor mixture in Opti-MEM®.
-
Add this substrate/inhibitor mix to all wells.
-
-
Data Acquisition and Analysis:
-
Read the plate within 10 minutes on a luminometer capable of measuring filtered luminescence at 460 nm (donor emission) and >600 nm (acceptor emission).
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the NanoBRET™ ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC₅₀ value.
-
NanoBRET™ Target Engagement Workflow
Conclusion
GSK4027 and BET inhibitors such as JQ1 and I-BET762 represent two distinct classes of bromodomain-targeting compounds with different mechanisms of action and therapeutic potential. GSK4027 is a highly potent and selective chemical probe for the PCAF/GCN5 bromodomains, making it an invaluable tool for dissecting the biological roles of these transcriptional co-activators. In contrast, BET inhibitors have shown significant promise in oncology, largely through their ability to downregulate the expression of the c-MYC oncogene. The choice between these inhibitors will depend on the specific research question and the biological pathway of interest. This guide provides a foundational resource for researchers to compare and select the appropriate chemical tools for their studies in the expanding field of epigenetic drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (+)-JQ1 | Structural Genomics Consortium [thesgc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of bromodomain and extra-terminal proteins (BET) as a potential therapeutic approach in haematological malignancies: emerging preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gcn5 and PCAF negatively regulate interferon-β production through HAT-independent inhibition of TBK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the impact of bromodomain inhibition on cytoskeleton stability and contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating GSK4027 Specificity in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK4027, a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5), with alternative compounds. It includes detailed experimental protocols and data to aid in the validation of its specificity in cellular models.
Introduction to GSK4027
GSK4027 is a high-affinity antagonist for the bromodomains of the closely related histone acetyltransferases (HATs) PCAF (also known as KAT2B) and GCN5 (also known as KAT2A).[1][2][3] These proteins are key epigenetic regulators involved in transcriptional activation. By binding to acetylated lysine (B10760008) residues on histones and other proteins, their bromodomains play a crucial role in chromatin remodeling and the recruitment of the transcriptional machinery.[4][5] Dysregulation of PCAF and GCN5 has been implicated in various diseases, including cancer and inflammatory conditions.[2][3] GSK4027 offers a valuable tool to investigate the biological functions of these bromodomains. For robust experimental design, it is crucial to use its inactive enantiomer, GSK4028, as a negative control.[1][2]
Comparative Analysis of PCAF/GCN5 Inhibitors
The specificity of a chemical probe is paramount for accurately interpreting experimental results. This section compares GSK4027 with other known inhibitors of PCAF/GCN5, including those targeting the bromodomain and the histone acetyltransferase (HAT) domain.
Quantitative Data Summary
| Compound | Target Domain | Primary Target(s) | Potency (Ki/IC50) | Cellular Potency (IC50) | Key Selectivity Information | Negative Control |
| GSK4027 | Bromodomain | PCAF, GCN5 | Ki: 1.4 nM (both)[1][2][6] | 60 nM (NanoBRET)[1][6] | >18,000-fold vs. BET family; >70-fold vs. other bromodomains[2][6] | GSK4028[1][2] |
| L-Moses | Bromodomain | PCAF, GCN5 | PCAF Ki: 47 nM (HTRF); GCN5 KD: 220 nM (BROMOscan)[4] | 220 nM (truncated PCAF NanoBRET); 1.2 µM (full-length PCAF NanoBRET)[4] | >4500-fold vs. BRD4[4] | D-Moses[4] |
| GNE-049 | Bromodomain | CBP, p300 | CBP IC50: 1.1 nM; p300 IC50: 2.3 nM[1] | 14 nM (MYC expression)[4] | High selectivity for CBP/p300 over other bromodomains. | Not specified |
| Anacardic Acid | HAT | p300, PCAF | PCAF IC50: ~5 µM; p300 IC50: ~8.5 µM[7][8] | Not specified | Non-selective, also inhibits other HATs like Tip60.[9] | Not applicable |
| Garcinol | HAT | p300, PCAF | PCAF IC50: ~5 µM; p300 IC50: ~7 µM[10] | Not specified | Also inhibits other enzymes and pathways.[3][11] | Not applicable |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to validate the specificity of GSK4027 and other inhibitors in their cellular models.
BROMOscan®-like Competition Binding Assay (In Vitro Selectivity)
This assay quantitatively measures the binding of a test compound to a panel of bromodomains.
Principle: Test compounds are incubated with DNA-tagged bromodomains. The bromodomains are then captured on a solid support via an immobilized ligand. The amount of bromodomain bound to the solid support is quantified by qPCR of the DNA tag. A reduction in the amount of bound bromodomain indicates that the test compound has competed for binding.[7][10]
Protocol:
-
Compound Preparation: Prepare serial dilutions of GSK4027 and control compounds in DMSO.
-
Assay Plate Preparation: Add the diluted compounds to a multi-well plate.
-
Bromodomain Incubation: Add a panel of DNA-tagged bromodomains to the wells containing the compounds. Incubate to allow for binding.
-
Capture: Transfer the mixture to a plate coated with an immobilized ligand that binds to the bromodomains. Incubate to allow for capture of the bromodomains.
-
Washing: Wash the plate to remove unbound bromodomains.
-
Quantification: Elute the bound bromodomains and quantify the amount of DNA tag using qPCR.
-
Data Analysis: Calculate the percentage of bromodomain bound in the presence of the compound compared to a vehicle control. Determine the dissociation constant (Kd) from the dose-response curve.
NanoBRET™ Target Engagement Assay (Cellular Potency)
This assay measures the ability of a compound to bind to its target protein within living cells.
Principle: The target protein (e.g., PCAF) is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescently labeled tracer that binds to the target's active site is added to the cells. When the tracer binds to the NanoLuc®-fusion protein, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal.[3][12]
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with plasmids encoding for NanoLuc®-PCAF and a HaloTag®-Histone H3.3 fusion protein.
-
-
Cell Plating: Plate the transfected cells in a 96-well, white, flat-bottom plate.
-
Compound Preparation: Prepare serial dilutions of GSK4027 and control compounds in Opti-MEM.
-
Tracer Preparation: Dilute the NanoBRET™ tracer in Opti-MEM.
-
Assay:
-
Add the tracer to the cells.
-
Immediately add the compound dilutions to the wells.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
-
Detection:
-
Add the NanoBRET™ substrate and extracellular NanoLuc® inhibitor to each well.
-
Read the plate on a luminometer equipped with filters for donor (460 nm) and acceptor (618 nm) emission.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot against the compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) (Target Engagement Validation)
CETSA validates target engagement by measuring the thermal stabilization of a protein upon ligand binding in intact cells.
Principle: The binding of a ligand to a protein can increase its thermal stability. In CETSA, cells are treated with a compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[12][13][14]
Protocol:
-
Cell Treatment: Treat cultured cells with GSK4027 or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Centrifuge the lysates to pellet aggregated proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble PCAF/GCN5 using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate melting curves. A rightward shift in the curve for the GSK4027-treated cells compared to the control indicates stabilization and target engagement.
Western Blotting for Downstream Target Modulation
This assay assesses the functional consequences of inhibiting PCAF/GCN5 by measuring changes in the acetylation of their known substrates.
Principle: Inhibition of PCAF/GCN5 HAT activity or bromodomain function can lead to a decrease in the acetylation of their downstream targets, such as specific lysine residues on histones or other proteins like p53.[15][16]
Protocol:
-
Cell Treatment: Treat cells with GSK4027, a negative control (GSK4028), and other inhibitors at various concentrations and time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and then incubate with a primary antibody specific for an acetylated substrate of PCAF/GCN5 (e.g., acetyl-p53) or a global histone acetylation mark.
-
Incubate with a secondary antibody conjugated to HRP.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene). A dose-dependent decrease in the acetylation signal in GSK4027-treated cells compared to controls would validate its on-target effect.[17][18]
Conclusion
Validating the specificity of chemical probes like GSK4027 is a critical step in ensuring the reliability of research findings. This guide provides a framework for a multi-pronged approach to specificity validation, combining in vitro biochemical assays, cellular target engagement confirmation, and assessment of downstream functional effects. By employing the described protocols and comparing GSK4027 with appropriate alternatives and negative controls, researchers can confidently investigate the roles of PCAF and GCN5 bromodomains in health and disease.
References
- 1. Improved inhibition of the histone acetyltransferase PCAF by an anacardic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of PCAF Histone Acetyltransferase, Cytotoxicity and Cell Permeability of 2-Acylamino-1-(3- or 4-Carboxy-phenyl)benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Polyisoprenylated benzophenone, garcinol, a natural histone acetyltransferase inhibitor, represses chromatin transcription and alters global gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Garcinol Is an HDAC11 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eubopen.org [eubopen.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Posttranslational regulation of the GCN5 and PCAF acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Differential Effects of Histone Acetyltransferase GCN5 or PCAF Knockdown on Urothelial Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
GSK4027: A Comparative Guide to Bromodomain Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of GSK4027, a potent chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5). The data presented herein has been compiled from various sources to offer an objective comparison of GSK4027's binding affinity and inhibitory activity against a panel of human bromodomains.
Quantitative Selectivity Profile of GSK4027
GSK4027 demonstrates exceptional potency and selectivity for the PCAF and GCN5 bromodomains. Its selectivity has been extensively profiled using various biochemical and cellular assays. The following table summarizes the key quantitative data, primarily from BROMOscan® and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, showcasing the selectivity of GSK4027.
| Target Bromodomain | Assay Type | Potency (Ki in nM) | Potency (IC50 in nM) | Selectivity Fold (over PCAF/GCN5) | Reference |
| PCAF (KAT2B) | BROMOscan® | 1.4 | - | - | [1][2][3][4][5] |
| TR-FRET | - | 40 | - | [1][5] | |
| NanoBRET™ | - | 60 | - | [1][4][5] | |
| GCN5 (KAT2A) | BROMOscan® | 1.4 | - | - | [1][2][3][4][5] |
| BRPF3 | BROMOscan® | 100 | - | >70 | [1][4][5] |
| BRD1 | BROMOscan® | 110 | - | >78 | [1][4][5] |
| FALZ | BROMOscan® | 130 | - | >92 | [1][4][5] |
| BRPF1 | BROMOscan® | 140 | - | >100 | [1][4][5] |
| BRD4 (BD1) | TR-FRET | - | >10,000 | >18,000 (over BET family) | [4] |
| BRD9 | TR-FRET | - | 126 | - | [6][7] |
Experimental Methodologies
The selectivity profile of GSK4027 has been determined using state-of-the-art experimental techniques. Below are detailed descriptions of the key assays cited in this guide.
BROMOscan® Ligand Binding Assay
The BROMOscan® technology is a competition-based binding assay used to determine the dissociation constants (Kd) of compounds against a panel of bromodomains.[8]
-
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower signal indicates a stronger interaction between the test compound and the bromodomain.[8][9]
-
Protocol Outline:
-
A panel of DNA-tagged bromodomains is used.
-
Each bromodomain is incubated with a proprietary immobilized ligand in the presence of the test compound (GSK4027) across a range of concentrations.
-
The mixture is allowed to reach equilibrium.
-
Unbound components are washed away.
-
The amount of DNA-tagged bromodomain captured on the solid support is quantified using qPCR.
-
The results are used to calculate the dissociation constant (Kd) by fitting the data to a dose-response curve.[9]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous assay format widely used for studying protein-protein and protein-ligand interactions in drug discovery.
-
Principle: This assay measures the energy transfer between a donor fluorophore (e.g., Europium chelate) and an acceptor fluorophore (e.g., Allophycocyanin - APC) when they are in close proximity. In the context of bromodomain inhibitor screening, a biotinylated acetylated histone peptide is bound to a streptavidin-conjugated acceptor, and the bromodomain is fused to a donor-conjugated antibody or tag. A test compound that inhibits the bromodomain-histone interaction will disrupt the FRET signal.
-
Protocol Outline:
-
Reagents, including the bromodomain protein (e.g., GST-tagged BRD), a Europium-labeled anti-GST antibody (donor), a biotinylated acetylated histone peptide, and streptavidin-APC (acceptor), are prepared in assay buffer.
-
The test compound (GSK4027) is serially diluted and added to the assay plate.
-
The bromodomain and the histone peptide are added to the wells and incubated to allow for binding.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation typically around 340 nm and emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
The ratio of the acceptor to donor emission is calculated, and IC50 values are determined from the dose-response curves.
-
NanoBRET™ Cellular Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that quantifies protein-protein interactions in living cells.[1][10][11]
-
Principle: This technology utilizes a bright NanoLuc® luciferase as the energy donor and a fluorescently labeled HaloTag® protein as the energy acceptor.[1][10] When these two proteins are in close proximity (<10 nm), bioluminescence resonance energy transfer (BRET) occurs.[10] For target engagement, one protein of interest (e.g., PCAF) is fused to NanoLuc®, and its interacting partner (e.g., Histone H3.3) is fused to HaloTag®. A test compound that disrupts this interaction will lead to a decrease in the BRET signal.[1][5]
-
Protocol Outline:
-
Cells (e.g., HEK293) are co-transfected with plasmids encoding the NanoLuc®-fusion donor and the HaloTag®-fusion acceptor.
-
The transfected cells are plated in a multi-well plate.
-
The cells are treated with the HaloTag® NanoBRET™ 618 ligand, which fluorescently labels the acceptor protein.
-
The test compound (GSK4027) is added to the wells at various concentrations.
-
The NanoBRET™ substrate is added to the cells.
-
The donor emission (at ~460 nm) and the acceptor emission (at ~618 nm) are measured using a luminometer equipped with appropriate filters.
-
The NanoBRET™ ratio (acceptor emission / donor emission) is calculated, and IC50 values are determined from the dose-response curves.[11]
-
Visualizing Experimental and Signaling Pathways
To further elucidate the experimental workflow and the biological context of GSK4027, the following diagrams are provided.
Caption: Workflow for determining bromodomain inhibitor selectivity.
Caption: Simplified signaling roles of PCAF/GCN5.
References
- 1. NanoBRET™ Protein:Protein Interaction System Protocol [promega.kr]
- 2. embopress.org [embopress.org]
- 3. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe GSK4027 | Chemical Probes Portal [chemicalprobes.org]
- 5. GSK4027 | Structural Genomics Consortium [thesgc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
GSK4027: A Comparative Guide to its Cross-Reactivity with Epigenetic Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of GSK4027, a potent and selective chemical probe for the bromodomains of the histone acetyltransferases (HATs) p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5). Understanding the selectivity of such probes is critical for the accurate interpretation of experimental results and for the development of targeted therapeutics. This document summarizes key quantitative data, details the experimental protocols used for selectivity assessment, and provides visual representations of the relevant biological pathway and experimental workflows.
Data Presentation: GSK4027 Selectivity Profile
GSK4027 was designed for high potency and selectivity for the PCAF/GCN5 bromodomains.[1][2] Its cross-reactivity against a panel of other epigenetic targets, particularly other bromodomain-containing proteins, has been extensively evaluated. The following table summarizes the binding affinities of GSK4027 for its primary targets and a selection of off-targets.
| Target | Assay Type | Parameter | Value (nM) | Selectivity vs. PCAF/GCN5 |
| PCAF | BROMOscan | Ki | 1.4 | - |
| GCN5 | BROMOscan | Ki | 1.4 | - |
| PCAF | TR-FRET | IC50 | 40 | - |
| BRPF3 | BROMOscan | Ki | 100 | ~71-fold |
| BRD1 | BROMOscan | Ki | 110 | ~79-fold |
| FALZ | BROMOscan | Ki | 130 | ~93-fold |
| BRPF1 | BROMOscan | Ki | 140 | ~100-fold |
| BET Family | - | - | - | >18,000-fold |
| Other (53 assays) | various | - | >3,000 | - |
Data compiled from multiple sources.[1][3][4]
As the data indicates, GSK4027 exhibits exceptional selectivity for PCAF and GCN5 over other bromodomain families, most notably the BET family, where the selectivity is greater than 18,000-fold. A broader screen against 53 biochemical and phenotypic assays did not reveal any significant off-target binding at concentrations below 3 µM.
Experimental Protocols
The selectivity of GSK4027 was primarily determined using two key biochemical assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and BROMOscan®.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a competition binding experiment used to determine the IC50 value of a test compound.
Principle: The assay measures the disruption of an interaction between a biotinylated histone peptide and a GST-tagged bromodomain protein. The bromodomain protein is detected with a Europium-labeled anti-GST antibody (donor), and the histone peptide is detected with Streptavidin-XL665 (acceptor). When in close proximity, excitation of the donor fluorophore results in energy transfer to the acceptor, producing a FRET signal. A test compound that binds to the bromodomain will displace the histone peptide, leading to a decrease in the FRET signal.
Detailed Protocol (adapted from Humphreys et al., 2017):
-
Reagents:
-
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
GST-tagged PCAF bromodomain (truncated).
-
Biotinylated histone H4 acetylated lysine (B10760008) peptide ligand.
-
Europium (Eu-W1024) labeled anti-GST antibody.
-
Streptavidin-XL665.
-
GSK4027 (or other test compound) serially diluted in DMSO.
-
-
Procedure:
-
All assay components are prepared in the assay buffer.
-
In a 384-well plate, add 5 µL of the test compound dilution.
-
Add 5 µL of a pre-mixed solution of the GST-tagged PCAF bromodomain and the biotinylated histone peptide.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of a pre-mixed solution of the Europium-labeled anti-GST antibody and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader (e.g., EnVision Multilabel Reader).
-
Excitation wavelength: 320 nm.
-
Emission wavelengths: 615 nm (donor) and 665 nm (acceptor).
-
The ratio of the acceptor to donor emission is calculated.
-
-
Data Analysis:
-
The data is normalized to high (no inhibitor) and low (no bromodomain) controls.
-
IC50 values are determined by fitting the data to a four-parameter logistic equation using appropriate software.
-
BROMOscan® Assay
BROMOscan® is a proprietary competition binding assay platform from Eurofins DiscoverX that is used to determine the dissociation constant (Ki) of a compound for a large panel of bromodomains.
Principle: The assay utilizes DNA-tagged bromodomains that are competed for binding between an immobilized ligand and the test compound in solution. The amount of bromodomain bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound bromodomain indicates a stronger interaction between the test compound and the bromodomain.
Generalized Protocol:
-
Assay Components:
-
DNA-tagged bromodomain of interest.
-
Immobilized, proprietary ligand specific for the bromodomain.
-
Test compound (GSK4027) at various concentrations.
-
-
Procedure:
-
The DNA-tagged bromodomain is incubated with the test compound.
-
This mixture is then added to a well containing the immobilized ligand.
-
A competitive binding equilibrium is established.
-
-
Quantification:
-
After the binding reaction, unbound components are washed away.
-
The amount of DNA-tagged bromodomain remaining bound to the immobilized ligand is quantified using qPCR.
-
-
Data Analysis:
-
The results are compared to a control (DMSO vehicle) to determine the percent of bromodomain bound at each compound concentration.
-
The Ki values are calculated from the competition binding data using proprietary algorithms.
-
Mandatory Visualizations
PCAF/GCN5 Signaling Pathway
The following diagram illustrates the role of PCAF and GCN5 in histone acetylation and the subsequent activation of gene transcription.
Caption: PCAF/GCN5 Signaling Pathway in Transcriptional Activation.
Experimental Workflow for Selectivity Profiling
This diagram outlines the general workflow for assessing the selectivity of a compound like GSK4027.
Caption: Workflow for Determining Compound Selectivity.
References
Unveiling the Functional Differences: A Comparative Guide to GSK4027 and its Negative Control, GSK4028
For researchers in epigenetics and drug discovery, the selective PCAF/GCN5 bromodomain inhibitor GSK4027 serves as a critical tool for dissecting the roles of these key epigenetic readers. Its enantiomer, GSK4028, which is inactive against these targets, provides an essential negative control for rigorous experimental design. This guide offers a detailed comparison of the phenotypic differences between GSK4027 and GSK4028, supported by experimental data, to facilitate the accurate interpretation of research findings.
GSK4027 is a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5), both of which are histone acetyltransferases (HATs) implicated in a variety of cellular processes, including inflammation and cancer.[1][2] GSK4028 is the corresponding (S,S)-enantiomer and is functionally inactive as a PCAF/GCN5 bromodomain inhibitor, making it an ideal negative control for attributing observed cellular effects specifically to the inhibition of these bromodomains.[1][3]
In Vitro Activity: Potency and Selectivity
The primary difference between GSK4027 and its negative control lies in their affinity for the PCAF/GCN5 bromodomains. As illustrated in the following table, GSK4027 demonstrates potent inhibition of PCAF and GCN5, while GSK4028 is significantly less active.
| Compound | Target | Assay Type | IC50 / Ki |
| GSK4027 | PCAF | TR-FRET | 40 nM (IC50) |
| PCAF | BROMOscan | 1.4 nM (Ki) | |
| GCN5 | BROMOscan | 1.4 nM (Ki) | |
| GSK4028 | PCAF | TR-FRET | > 10,000 nM (pIC50 < 5) |
Table 1: Comparative In Vitro Potency of GSK4027 and GSK4028. Data from various sources indicate the high potency of GSK4027 for PCAF and GCN5 bromodomains in biochemical assays, whereas GSK4028 shows minimal activity.
GSK4027 also exhibits high selectivity for PCAF/GCN5 over other bromodomain families, including the BET family (>18,000-fold selectivity).[1] This high selectivity is crucial for ensuring that observed phenotypic effects are due to the intended target inhibition.
Cellular Target Engagement
The ability of a compound to engage its target within a cellular context is a critical parameter. The NanoBRET Target Engagement assay is a quantitative method to measure compound binding to a target protein in live cells.
| Compound | Target | Cell Line | Assay Type | IC50 |
| GSK4027 | PCAF | HEK293 | NanoBRET | 60 nM |
Phenotypic Effects: A Focus on Inflammatory Response
A key area of investigation for PCAF/GCN5 function is in the regulation of inflammatory responses. Studies have explored the impact of GSK4027 on cytokine production in macrophages, a critical cell type in the innate immune system.
In a study investigating the role of PCAF/GCN5 in immune cell function, lipopolysaccharide (LPS)-stimulated human macrophages were treated with GSK4027. The results indicated that inhibition of the PCAF/GCN5 bromodomains by GSK4027 had very limited effects on the production of a wide range of inflammatory cytokines.[4] This suggests that the bromodomain function of PCAF/GCN5 may not be the primary driver of the inflammatory response in this context.
While direct side-by-side quantitative data for GSK4028 in this specific phenotypic assay is not detailed in the primary literature, the use of a well-characterized negative control is crucial to confirm that the minimal observed effects of GSK4027 are indeed due to its specific on-target activity (or lack thereof in this phenotypic context) and not due to off-target effects or compound scaffold-related artifacts. The study does, however, use a different control compound in some experiments.[4]
Experimental Protocols
NanoBRET™ Target Engagement Assay (General Protocol)
This protocol outlines the general steps for a NanoBRET™ Target Engagement Assay, which was used to determine the cellular potency of GSK4027.
-
Cell Preparation: HEK293 cells are transiently transfected with a vector expressing the target protein (e.g., PCAF) fused to NanoLuc® luciferase.
-
Plating: Transfected cells are seeded into 96-well or 384-well white-bottom plates.
-
Compound Treatment: A serial dilution of the test compound (e.g., GSK4027) is added to the cells.
-
Tracer Addition: A cell-permeable fluorescent tracer that binds to the target protein is added to the wells.
-
Equilibration: The plate is incubated to allow the compound and tracer to reach binding equilibrium with the target protein.
-
Substrate Addition: The NanoBRET™ Nano-Glo® Substrate is added to the wells.
-
Signal Detection: The bioluminescence resonance energy transfer (BRET) signal is measured using a luminometer equipped with appropriate filters for the donor (NanoLuc®) and acceptor (fluorescent tracer).
-
Data Analysis: The BRET ratio is calculated, and IC50 values are determined by fitting the data to a dose-response curve.
Macrophage Cytokine Production Assay (General Protocol)
This protocol provides a general workflow for assessing the effect of compounds on cytokine production in LPS-stimulated macrophages.
-
Macrophage Differentiation: Human CD14+ monocytes are differentiated into macrophages using M-CSF.
-
Compound Treatment: Differentiated macrophages are pre-treated with the test compounds (e.g., GSK4027 and GSK4028) for a specified period.
-
Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: The cells are incubated for a period to allow for cytokine production and secretion.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of various cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is measured using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Data Analysis: Cytokine levels in compound-treated wells are compared to vehicle-treated controls to determine the effect of the compounds.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of GSK4027's action and the experimental workflows, the following diagrams are provided.
Caption: Simplified signaling pathway of PCAF/GCN5 and the inhibitory action of GSK4027.
Caption: Experimental workflow for the macrophage cytokine production assay.
Conclusion
GSK4027 is a potent and selective inhibitor of the PCAF/GCN5 bromodomains, while its enantiomer, GSK4028, serves as a crucial inactive control. The primary phenotypic difference lies in their ability to bind to and inhibit the function of these epigenetic readers. While GSK4027 demonstrates clear target engagement in cells, its effect on certain complex cellular phenotypes, such as LPS-induced cytokine production in macrophages, appears to be limited. This highlights the importance of using well-characterized chemical probes and their corresponding negative controls to dissect the specific roles of individual protein domains in complex biological processes. The provided data and protocols serve as a valuable resource for researchers utilizing these tools to further our understanding of PCAF/GCN5 biology.
References
- 1. GSK4027 | Structural Genomics Consortium [thesgc.org]
- 2. Discovery of a Potent, Cell Penetrant, and Selective p300/CBP-Associated Factor (PCAF)/General Control Nonderepressible 5 (GCN5) Bromodomain Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probe GSK4027 | Chemical Probes Portal [chemicalprobes.org]
- 4. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to GSK4027: Performance, Protocols, and Pathways
An in-depth comparison of the selective PCAF/GCN5 bromodomain inhibitor GSK4027 with alternative compounds, supported by experimental data and detailed protocols to aid in research reproducibility.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental results related to GSK4027, a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5). By presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways, this document aims to facilitate the objective assessment of GSK4027's performance and support the reproducibility of key experimental findings.
Comparative Performance of GSK4027 and Alternatives
GSK4027 has been characterized as a high-potency inhibitor of the PCAF/GCN5 bromodomains with excellent selectivity over other bromodomain families.[1][2] To provide a clear comparison, the following tables summarize the quantitative data for GSK4027 and other relevant compounds.
| Compound | Target | Assay Type | Potency (IC₅₀ / Kᵢ) | Reference |
| GSK4027 | PCAF | TR-FRET | IC₅₀: 40 nM | [1] |
| PCAF | BROMOscan | Kᵢ: 1.4 nM | [1] | |
| GCN5 | BROMOscan | Kᵢ: 1.4 nM | [1] | |
| Full-length PCAF in HEK293 cells | NanoBRET | IC₅₀: 60 nM | [1][3] | |
| GSK4028 (Negative Control) | PCAF | TR-FRET | pIC₅₀: 4.9 | |
| L-Moses | PCAF/GCN5 | - | IC₅₀: ~50 nM | [4] |
| GSK983 (PROTAC) | PCAF/GCN5 | Degradation (DC₅₀) in THP1 cells | DC₅₀ (PCAF): 1.5 nM | [3] |
| DC₅₀ (GCN5): 3 nM | [3] | |||
| Butyrolactone 3 | Gcn5 | - | IC₅₀: 100 µM | |
| Anacardic Acid | p300/PCAF | - | IC₅₀ (PCAF): ~5 µM | |
| PU139 | Gcn5/PCAF | - | IC₅₀ (Gcn5): 8.39 µM | |
| IC₅₀ (PCAF): 9.74 µM | ||||
| Garcinol | PCAF | - | IC₅₀: 5 µM |
Table 1: Potency of GSK4027 and other PCAF/GCN5 Inhibitors. This table highlights the high potency of GSK4027 and its PROTAC derivative, GSK983, in comparison to other known inhibitors of the same targets.
| Compound | Off-Target Bromodomains | Selectivity | Assay Type | Reference |
| GSK4027 | BET family | ≥18000-fold | - | [1][2] |
| Wider bromodomain families | ≥70-fold | BROMOscan | [1][2] | |
| BRPF3 | Kᵢ: 100 nM | BROMOscan | [1] | |
| BRD1 | Kᵢ: 110 nM | BROMOscan | [1] | |
| FALZ | Kᵢ: 130 nM | BROMOscan | [1] | |
| BRPF1 | Kᵢ: 140 nM | BROMOscan | [1] |
Table 2: Selectivity Profile of GSK4027. This table demonstrates the high selectivity of GSK4027 for PCAF/GCN5 over other bromodomains, a crucial aspect for a chemical probe.
Key Experimental Protocols
To ensure the reproducibility of the cited experimental results, detailed methodologies for the primary assays used to characterize GSK4027 are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Competition Assay
This assay is used to determine the binding affinity of a test compound to a target protein by measuring the displacement of a fluorescently labeled ligand.
Materials:
-
Truncated PCAF bromodomain protein
-
Fluorescently tagged bromodomain ligand (tracer)
-
Terbium-labeled anti-tag antibody (e.g., anti-GST)
-
Test compound (e.g., GSK4027)
-
Assay buffer (e.g., 20 mM Tris, pH 7.0, 0.01% Nonidet P40, and 50 mM NaCl)
-
384-well or 1536-well black plates
Protocol:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the truncated PCAF bromodomain protein, the fluorescently tagged ligand, and the terbium-labeled antibody.
-
Add the serially diluted test compound to the wells. Include control wells with no test compound (maximum FRET) and wells with a high concentration of a known inhibitor or no protein (background).
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~665 nm (acceptor) and ~615 nm (donor). A time delay (e.g., 50-100 µs) is used to reduce background fluorescence.[5]
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
NanoBRET Cellular Target Engagement Assay
This assay measures the ability of a compound to bind to its target protein within living cells.
Materials:
-
HEK293 cells
-
Plasmid encoding the target protein (e.g., full-length PCAF) fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGene HD)
-
Cell-permeable fluorescent tracer that binds to the target protein
-
Test compound (e.g., GSK4027)
-
Opti-MEM and DMEM cell culture media
-
Nano-Glo® substrate and extracellular NanoLuc® inhibitor
-
White opaque 384-well or 96-well assay plates
Protocol:
-
Transfect HEK293 cells with the plasmid encoding the NanoLuc®-tagged target protein and culture for 18-24 hours to allow for protein expression.[3]
-
Harvest the transfected cells and resuspend them in Opti-MEM.
-
Prepare serial dilutions of the test compound in the assay plate.
-
Add the cell suspension to the wells containing the test compound.
-
Add the fluorescent tracer to all wells at a predetermined optimal concentration.
-
Incubate the plate for a specified time (e.g., 2 hours) at 37°C in a CO₂ incubator.
-
Add the Nano-Glo® substrate and the extracellular NanoLuc® inhibitor to all wells.
-
Measure the bioluminescence (donor emission at ~460 nm) and the energy transfer to the fluorescent tracer (acceptor emission at ~610 nm) using a plate reader.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the logarithm of the test compound concentration and fit the data to determine the IC₅₀ value.[6]
BROMOscan™ Bromodomain Profiling
This is a competitive binding assay used to determine the selectivity of a compound against a large panel of bromodomains.
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using qPCR of the attached DNA tag. A reduction in the amount of bound bromodomain in the presence of the test compound indicates binding.[7]
Workflow:
-
A panel of DNA-tagged bromodomains is used.
-
Each bromodomain is incubated with the test compound at various concentrations.
-
The mixture is then exposed to an immobilized ligand.
-
Unbound bromodomain is washed away.
-
The amount of bound bromodomain is quantified by qPCR of the DNA tag.
-
The results are expressed as a percentage of the control (no compound) and are used to determine the binding affinity (Kᵢ) for each bromodomain.
Signaling Pathways and Experimental Workflows
To visualize the biological context in which GSK4027 functions, as well as the experimental logic, the following diagrams have been generated.
Caption: PCAF/GCN5 Signaling Pathway and the Mechanism of Action of GSK4027.
Caption: Experimental Workflow for Characterizing GSK4027.
The provided data and protocols offer a solid foundation for researchers working with GSK4027. The high potency and selectivity of GSK4027 make it a valuable tool for investigating the roles of PCAF and GCN5 in various biological processes, including gene transcription and inflammation. The availability of a negative control, GSK4028, further enhances the rigor of experiments using this chemical probe. By following the detailed protocols and understanding the underlying signaling pathways, researchers can contribute to the growing body of knowledge surrounding the function of these important epigenetic regulators and ensure the reproducibility of their findings.
References
- 1. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone acetyltransferase PCAF regulates inflammatory molecules in the development of renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
In Vivo Validation of GSK4027: A Comparative Guide for Researchers
The initial search has provided a good foundation of information about GSK4027. I have learned that it is a potent and selective chemical probe for the bromodomains of PCAF and GCN5. The search results include details on its in vitro potency, selectivity, and cellular target engagement. I also found its negative control, GSK4028.
However, the key aspect of the user's request is the in vivo validation of GSK4027's effects. The current search results are lacking in this specific area. While one result explicitly states "No in Vivo Validations," this might not be definitively current. I need to conduct more targeted searches to confirm this and to find any recent in vivo studies that may have been published.
Furthermore, the request requires a comparison with other alternatives. I have found a mention of "L-Moses" as an orthogonal chemical probe, which is a good starting point. I need to find more information about L-Moses and potentially other inhibitors of PCAF/GCN5 to create a meaningful comparison.
Finally, while I have information about the general involvement of PCAF and GCN5 in signaling pathways (e.g., inflammation, cancer), I need to find more specific pathways that GSK4027 has been shown to modulate in cellular or, ideally, in vivo models to fulfill the visualization requirement. Detailed experimental protocols for in vivo studies are also still missing.
Therefore, the plan needs to be updated to specifically address these gaps.The search results from step 2 have provided crucial information. I've learned that direct in vivo validation data for GSK4027 is scarce, with one source explicitly stating "No in Vivo Validations". However, I found an article where GSK4027 was used in in vitro studies on immune cells, and it showed limited effects on cytokine production, suggesting that inhibiting the PCAF/GCN5 bromodomains alone might not be sufficient to alter inflammatory responses. This study then pivoted to developing a PROTAC using GSK4027 as a starting point. This is a significant finding for the comparison section.
I have also gathered more information about the alternative probe, L-Moses, including a technical support document from a supplier that discusses its use in in vivo studies, common issues, and optimization strategies. This will be very valuable for the comparison.
Furthermore, I've found several other PCAF/GCN5 inhibitors like MB-3, CPTH2, and Garcinol, which can be included in the comparison table.
Regarding signaling pathways, the searches have revealed that GCN5/PCAF are involved in transcriptional regulation through histone acetylation and can acetylate non-histone proteins like p53 and c-Myc. They are also implicated in the regulation of PGC-1α in metabolism and are linked to the BCR signaling pathway in lymphoma.
However, I still lack specific in vivo experimental protocols for GSK4027. While I found a guide for L-Moses, I need to find similar detailed methods for GSK4027 if they exist, or acknowledge the lack thereof. I also need to find more specific details about the signaling pathways directly modulated by GSK4027, as the current information is more general to GCN5/PCAF function. Finally, I need to find quantitative data from any in vivo or comparative studies to populate the tables.
The next steps will focus on these missing pieces of information.The previous steps have confirmed the scarcity of in vivo data for GSK4027. However, I have found valuable information on in vivo protocols for alternative PCAF/GCN5 inhibitors, namely L-Moses and Garcinol. For L-Moses, I have detailed guidance on xenograft mouse models, including cell line selection, tumor implantation, formulation, administration routes, and monitoring. For Garcinol, I have information on its use in a xenograft mouse model, including the animal strain, cell line, administration method, and observed effects on tumor growth and STAT-3 signaling.
I also have some in vitro data for GSK4027, particularly a study showing its limited effect on cytokine production in immune cells, which led to the development of a PROTAC. This is a key point of comparison.
However, I still lack specific quantitative in vivo data for GSK4027 to directly compare with the alternatives in a table. The signaling pathway information is also more general for PCAF/GCN5 rather than specific experimental validation of GSK4027's effect on a particular pathway in vivo.
Given the confirmed lack of published in vivo studies for GSK4027, the next logical step is to structure the comparison guide based on the available information. This will involve presenting the detailed in vivo protocols for the alternatives as a benchmark for what would be required for GSK4027. The guide will have to clearly state the absence of in vivo data for GSK4027 and use the in vitro findings and the PROTAC development as a key differentiator.
Therefore, I will now proceed to synthesize the collected information into the final comparison guide format as requested by the user. I have sufficient information to create the tables (with the caveat of missing in vivo data for GSK4027) and the Graphviz diagrams based on the known functions of PCAF/GCN5 and the experimental workflows for the alternatives. No further searches are required.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validation of GSK4027, a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5). Due to the limited availability of published in vivo data for GSK4027, this guide focuses on a detailed comparison with alternative PCAF/GCN5 inhibitors for which in vivo experimental data and protocols are available. This approach aims to provide a framework for the potential in vivo evaluation of GSK4027 and to highlight the current landscape of PCAF/GCN5 bromodomain inhibition in preclinical models.
Executive Summary
GSK4027 is a high-potency, selective inhibitor of the PCAF/GCN5 bromodomains with demonstrated cellular target engagement.[1] However, to date, there is a notable lack of published in vivo validation studies for this compound. In contrast, alternative PCAF/GCN5 inhibitors, such as L-Moses and Garcinol, have been evaluated in animal models, providing valuable insights into the potential therapeutic applications and challenges of targeting this pathway. This guide presents a side-by-side comparison of these compounds, focusing on available in vivo data, experimental protocols, and the signaling pathways implicated in their mechanism of action.
Data Presentation: Comparative Analysis of PCAF/GCN5 Inhibitors
The following tables summarize the key characteristics and available in vivo data for GSK4027 and its alternatives.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 / Ki | Selectivity | Negative Control |
| GSK4027 | PCAF/GCN5 Bromodomain | PCAF IC50: 40 nM; PCAF/GCN5 Ki: 1.4 nM[1] | >18,000-fold over BET family; >70-fold over other bromodomains[1] | GSK4028[1] |
| L-Moses | PCAF Bromodomain | Kd: 126 nM[2] | Selective for PCAF | Not specified |
| Garcinol | HATs (p300/PCAF) | PCAF IC50: 5 µM | Pan-HAT inhibitor | Not specified |
| MB-3 | Gcn5 | IC50: 100 µM | Specific for Gcn5 | Not specified |
| CPTH2 | Gcn5 | Not specified | Selectively inhibits H3 acetylation by Gcn5 | Not specified |
Table 2: In Vivo Studies and Observations
| Compound | Animal Model | Dosing and Administration | Key In Vivo Findings | Reference |
| GSK4027 | No published in vivo studies found. | Not applicable. | In vitro studies on human macrophages showed minimal effect on LPS-induced cytokine production. | |
| L-Moses | Xenograft mouse model (cancer) | Route: Intraperitoneal (IP) injection or oral gavage. Vehicle: DMSO, Tween 80, saline. | Demonstrated metabolic stability in mouse liver microsomes, suggesting suitability for in vivo studies. | |
| Garcinol | Xenograft mouse model (MDA-MB-231 breast cancer) | 5 mg/day/animal by oral gavage in sesame seed oil for 4 weeks. | Significantly reduced tumor growth. Downregulated total and phosphorylated STAT-3 in tumors. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative in vivo experimental protocols for L-Moses and Garcinol, which can serve as a reference for designing potential in vivo studies with GSK4027.
L-Moses: Xenograft Mouse Model Protocol
-
Animal Model: Immunodeficient mice (e.g., NOD-scid gamma or nude mice).
-
Cell Line: A cancer cell line sensitive to PCAF inhibition, determined through prior in vitro screening.
-
Tumor Implantation: Subcutaneous injection of 1 x 10^6 to 10 x 10^6 tumor cells in sterile PBS or Matrigel into the flank of each mouse.
-
Acclimatization: Allow animals to acclimate for at least one week before starting the experiment.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Dose Formulation and Administration:
-
Vehicle: A solution of DMSO, Tween 80, and saline.
-
Dose: Determined by preliminary dose-finding studies.
-
Administration: Intraperitoneal (IP) injection or oral gavage, once daily, five days a week.
-
-
Monitoring: Monitor body weight and clinical observations for signs of toxicity.
-
Endpoint: Terminate the experiment when tumors in the control group reach a predetermined size or if animals show signs of excessive distress.
-
Analysis: Excise tumors, measure their final weight, and perform downstream analyses such as Western blotting or immunohistochemistry.
Garcinol: Xenograft Mouse Model Protocol
-
Animal Model: Female homozygous ICR SCID mice, 4 weeks old.
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Tumor Implantation: Subcutaneous injection of 5 x 10^6 cells in serum-free medium into the bilateral flanks of each mouse.
-
Treatment Initiation: Once palpable tumors develop, randomize animals into two groups (control and treatment).
-
Dose Formulation and Administration:
-
Vehicle (Control): Sesame seed oil.
-
Garcinol: 5 mg/day/animal administered by oral gavage.
-
-
Treatment Duration: 4 weeks.
-
Analysis: Monitor tumor growth. At the end of the study, excise tumors and analyze protein expression (e.g., STAT-3) by Western blotting.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving PCAF/GCN5 and the general workflow for in vivo validation studies.
Discussion and Future Directions
The available evidence suggests that while GSK4027 is a valuable tool for in vitro studies of PCAF/GCN5 bromodomain function, its in vivo efficacy remains to be established. The limited effect of GSK4027 on cytokine production in macrophages in vitro suggests that bromodomain inhibition alone may not be sufficient to modulate certain inflammatory pathways. This has led to the development of proteolysis-targeting chimeras (PROTACs) based on the GSK4027 scaffold, which induce the degradation of PCAF and GCN5 and may represent a more effective strategy for targeting these proteins in vivo.
The detailed in vivo protocols for L-Moses and Garcinol provide a clear roadmap for the preclinical evaluation of PCAF/GCN5 inhibitors. Future studies on GSK4027 should aim to:
-
Establish Pharmacokinetic and Pharmacodynamic Profiles: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of GSK4027 in relevant animal models.
-
Conduct Efficacy Studies: Evaluate the anti-tumor or anti-inflammatory effects of GSK4027 in well-characterized animal models, using protocols similar to those described for L-Moses and Garcinol.
-
Investigate Target Engagement and Mechanism of Action: Confirm that GSK4027 engages its target in vivo and modulates downstream signaling pathways, such as those involving c-Myc or STAT-3.
References
Head-to-Head Comparison: GSK4027 and L-Moses as Chemical Probes for PCAF/GCN5 Bromodomains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two widely used chemical probes, GSK4027 and L-Moses, which selectively target the bromodomains of the histone acetyltransferases PCAF (P300/CBP-associated factor, also known as KAT2B) and GCN5 (General control nonderepressible 5, also known as KAT2A). Both probes are invaluable tools for elucidating the biological roles of these epigenetic regulators in health and disease. This document summarizes their performance based on publicly available experimental data, details the underlying experimental protocols, and presents key information in a clear and accessible format.
Executive Summary
GSK4027 and L-Moses are both potent and selective inhibitors of the PCAF/GCN5 bromodomains. However, available data suggests that GSK4027 exhibits superior potency in cellular target engagement assays and is often recommended as the primary choice for studying PCAF/GCN5 bromodomain function in cells .[1] L-Moses serves as an excellent orthogonal chemical probe with a distinct chemical scaffold, providing a valuable tool for confirming phenotypes observed with GSK4027. Both probes have corresponding inactive enantiomers, GSK4028 and D-Moses respectively, which are crucial for rigorous experimental design.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for GSK4027 and L-Moses, based on various in vitro and cellular assays.
Table 1: In Vitro Potency and Binding Affinity
| Parameter | GSK4027 | L-Moses | Assay Type | Target(s) |
| Ki | 1.4 nM | 47 nM | BROMOscan / HTRF | PCAF/GCN5 |
| Kd | Not Reported | 48 nM (PCAF), 220 nM (GCN5) | BROMOscan | PCAF, GCN5 |
| IC50 | 40 nM | Not Reported | TR-FRET | PCAF |
Table 2: Cellular Target Engagement
| Parameter | GSK4027 | L-Moses | Assay Type | Cellular System |
| IC50 | 60 nM | 220 nM (truncated PCAF), 1.2 µM (full-length PCAF) | NanoBRET | HEK293 cells |
Table 3: Selectivity Profile
| Probe | Selectivity over BET family (BRD4) | Other Notable Off-Targets (Ki/Kd) |
| GSK4027 | ≥18,000-fold | BRPF3 (100 nM), BRD1 (110 nM), FALZ (130 nM), BRPF1 (140 nM) |
| L-Moses | >4,500-fold | Opioid receptors (mu: 100 nM, OPRL1: 840 nM, kappa: 1,100 nM), 5-HT transporter (220 nM) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
BROMOscan® Assay (DiscoverX)
The BROMOscan® assay is a competitive binding assay that quantitatively measures the ability of a compound to displace a ligand from a bromodomain active site.
-
Principle: Test compounds are incubated with DNA-tagged bromodomain proteins and an immobilized ligand. The amount of bromodomain protein captured on the solid support is inversely proportional to the affinity of the test compound. The captured protein is then quantified using qPCR.
-
Protocol Outline:
-
Bromodomain protein is incubated with the test compound at various concentrations.
-
The mixture is added to wells containing an immobilized ligand.
-
After an incubation period to allow for binding equilibrium, unbound protein is washed away.
-
The amount of bound, DNA-tagged bromodomain is quantified using qPCR.
-
Dissociation constants (Kd or Ki) are calculated from the dose-response curves.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are used to measure the binding of the chemical probe to the bromodomain by assessing the disruption of the interaction between the bromodomain and a fluorescently labeled ligand.
-
Principle: A terbium- or europium-labeled donor (e.g., anti-tag antibody bound to a tagged bromodomain) and a fluorescently labeled acceptor (e.g., a biotinylated histone peptide ligand bound to streptavidin-fluorophore) are brought into proximity by the biological interaction. Excitation of the donor results in energy transfer to the acceptor and emission of a specific FRET signal. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.
-
Protocol Outline (based on Humphreys et al., 2017 for GSK4027):
-
Reactions were performed in a 384-well plate in a final volume of 16 µL.
-
GSK4027 was serially diluted and added to the wells.
-
A solution containing His-tagged PCAF bromodomain (residues 717-832), a biotinylated histone H4 acetyl-lysine 8 peptide, and terbium-labeled anti-His antibody was added.
-
Streptavidin-d2 was added to initiate the FRET reaction.
-
The plate was incubated for 2 hours at room temperature.
-
TR-FRET signal was measured on a suitable plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
IC50 values were calculated from the resulting dose-response curves.
-
NanoBRET™ Target Engagement Assay (Promega)
The NanoBRET™ assay measures the ability of a chemical probe to displace a fluorescent tracer from a NanoLuc® luciferase-tagged bromodomain in living cells.
-
Principle: A NanoLuc®-tagged bromodomain (donor) and a cell-permeable fluorescent tracer that binds to the bromodomain (acceptor) are expressed in cells. When the tracer binds to the bromodomain, BRET occurs upon addition of the NanoLuc® substrate. A test compound that binds to the bromodomain will compete with the tracer, leading to a decrease in the BRET signal.
-
Protocol Outline (based on Humphreys et al., 2017 for GSK4027):
-
HEK293 cells were transiently transfected with a plasmid encoding full-length PCAF fused to N-terminal NanoLuc®.
-
Transfected cells were seeded into 96-well plates.
-
Cells were treated with the NanoBRET™ tracer and serial dilutions of GSK4027.
-
The NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor were added.
-
The plate was read on a BRET-capable plate reader, measuring both donor (460 nm) and acceptor (618 nm) emission.
-
The BRET ratio was calculated, and IC50 values were determined from the dose-response curves.
-
Mandatory Visualizations
Signaling Pathway
Caption: PCAF/GCN5 bromodomain signaling and point of inhibition.
Experimental Workflow: NanoBRET™ Target Engagement Assay
References
Safety Operating Guide
Personal protective equipment for handling GSK 4027
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of GSK 4027, a potent and selective chemical probe for the PCAF/GCN5 bromodomain. This document provides immediate access to critical safety protocols and logistical information to ensure the safe and effective use of this compound in a laboratory setting.
Immediate Safety and Handling Protocols
This compound is a chemical compound intended for laboratory research use only and is not for human or veterinary use.[1] Adherence to standard laboratory safety practices is essential.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat is required.
-
Respiratory Protection: In cases of potential aerosolization or when handling large quantities, a properly fitted respirator is recommended.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of this compound.
| Parameter | Condition | Duration |
| Storage of Solid Powder | -20°C | ≥ 4 years[1] |
| 4°C | 2 years | |
| Storage in Solvent | -80°C | 6 months to 1 year |
| -20°C | 1 to 6 months[2] | |
| Shipping | Room temperature | Stable for a few weeks[3] |
Note: For solutions, it is recommended to aliquot to avoid repeated freeze-thaw cycles.
Operational Plans: Step-by-Step Handling
Preparation of Stock Solutions
-
Ensure Proper PPE: Before handling the compound, don the appropriate personal protective equipment as outlined above.
-
Work in a Controlled Environment: All weighing and solution preparation should be performed in a chemical fume hood.
-
Solvent Selection: this compound is soluble in DMSO.[1][3][4]
-
Dissolution: To prepare a stock solution, add the appropriate volume of DMSO to the vial of this compound. Sonication may be recommended to aid dissolution.[4]
-
Storage of Solution: Store the stock solution at -20°C or -80°C in tightly sealed vials.
Emergency and Disposal Plans
Spill Management
In the event of a spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean-up: Carefully collect the absorbed material into a sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent.
Disposal
-
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
-
Contaminated PPE: Dispose of used gloves and other contaminated PPE as chemical waste.
Visualizing Workflows
To further clarify the handling and emergency procedures, the following diagrams illustrate the key steps.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for a this compound spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
